Ixazomib
説明
特性
IUPAC Name |
[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAYKZJJDUDWDS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BCl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025662 | |
| Record name | Ixazomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072833-77-2 | |
| Record name | Ixazomib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072833-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ixazomib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072833772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ixazomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09570 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ixazomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methyl-butyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IXAZOMIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71050168A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ixazomib in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ixazomib is a second-generation, orally bioavailable proteasome inhibitor that has demonstrated significant therapeutic efficacy in the treatment of multiple myeloma. This document provides a comprehensive overview of the molecular mechanisms underpinning the anti-myeloma activity of this compound. It delves into its primary pharmacological target, the subsequent effects on critical cellular signaling pathways, and its impact on the tumor microenvironment. This guide also presents a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the discussed pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action.
Core Mechanism of Action: Proteasome Inhibition
This compound is a potent and reversible inhibitor of the 20S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins. This inhibition is central to its anti-neoplastic effects, particularly in multiple myeloma cells which are highly dependent on the proteasome for their survival and proliferation due to their high rate of immunoglobulin production.
This compound selectively targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1] Inhibition of this activity leads to the accumulation of misfolded and unfolded proteins within the cell, triggering a state of cellular stress that ultimately culminates in apoptosis.[2]
Quantitative Data: Proteasome Inhibition
The inhibitory potency of this compound on the different catalytic subunits of the 20S proteasome has been quantified in vitro.
| Proteasome Subunit | IC50 (nmol/L) |
| β5 (Chymotrypsin-like) | 3.4[1] |
| β1 (Caspase-like) | 31[1] |
| β2 (Trypsin-like) | 3500[1] |
Downstream Signaling Pathways
The inhibition of the proteasome by this compound instigates a cascade of events that disrupt key signaling pathways essential for myeloma cell survival and proliferation. The two most prominent pathways affected are the Unfolded Protein Response (UPR) and the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The Unfolded Protein Response (UPR)
The accumulation of unfolded proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress, which in turn activates the UPR. The UPR is a complex signaling network that initially aims to restore cellular homeostasis but can trigger apoptosis if the stress is prolonged or severe. The three main branches of the UPR are mediated by the sensor proteins PERK, IRE1α, and ATF6.[3] this compound treatment has been shown to activate all three branches of the UPR in multiple myeloma cells, leading to the induction of pro-apoptotic factors such as CHOP.[4][5]
The NF-κB Signaling Pathway
The NF-κB pathway is constitutively active in multiple myeloma cells and plays a crucial role in their survival, proliferation, and drug resistance. Proteasome inhibitors block the degradation of IκB, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic and pro-proliferative genes.[6]
Impact on the Tumor Microenvironment
This compound not only has direct effects on multiple myeloma cells but also modulates the bone marrow microenvironment, which is crucial for tumor growth and survival. By inhibiting the proteasome, this compound can suppress the secretion of various cytokines and growth factors by both myeloma cells and bone marrow stromal cells. This disruption of the supportive tumor microenvironment contributes to the overall anti-myeloma activity of the drug. Furthermore, proteasome inhibition has been shown to inhibit angiogenesis, a process essential for tumor growth and metastasis.[7]
Clinical Efficacy of this compound
The clinical efficacy of this compound, both as a single agent and in combination with other therapies, has been evaluated in numerous clinical trials. The following tables summarize key efficacy data from studies in newly diagnosed and relapsed/refractory multiple myeloma.
Efficacy in Newly Diagnosed Multiple Myeloma (NDMM)
| Trial/Study | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Very Good Partial Response (VGPR) or Better |
| Phase I/II | This compound + Lenalidomide + Dexamethasone | >90%[8] | - | - |
| Multi-center study | This compound-based regimens | 95.3%[9] | 29.5%[9] | 65.9%[9] |
| Meta-analysis | This compound + Lenalidomide + Dexamethasone | 90%[10] | 23%[10] | 39%[10] |
| Meta-analysis | This compound + Cyclophosphamide + Dexamethasone | 76%[10] | 12%[10] | 25%[10] |
| EMN10-UNITO (Phase II) | This compound + Cyclophosphamide + Dexamethasone | - | - | - |
| EMN10-UNITO (Phase II) | This compound + Thalidomide + Dexamethasone | - | - | - |
Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)
| Trial/Study | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| TOURMALINE-MM1 (Phase III) | This compound + Lenalidomide + Dexamethasone | 78.3%[11] | 20.6 months[11] |
| TOURMALINE-MM1 (Placebo arm) | Placebo + Lenalidomide + Dexamethasone | 71.5%[11] | 14.7 months[11] |
| Phase II | This compound (4 mg) + Dexamethasone | 31%[12] | 8.4 months (overall)[12] |
| Phase II | This compound (5.5 mg) + Dexamethasone | 54%[12] | - |
| REMIX study (Real-world) | This compound + Lenalidomide + Dexamethasone | 73.1%[13] | 19.1 months[13] |
| Croatian Real-world study | This compound + Lenalidomide + Dexamethasone | 65.8%[14] | 15.4 months[14] |
| INSIGHT MM & Czech RMG | This compound + Lenalidomide + Dexamethasone | 73%[15] | 21.2 months[15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Methodology:
-
Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., RPMI-8226, U266) to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Assay Setup: In a 96-well black plate, add 20-50 µg of protein lysate to each well. Add the fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) to a final concentration of 20-50 µM.[16] For inhibitor controls, pre-incubate the lysate with a known proteasome inhibitor (e.g., MG132) before adding the substrate.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Normalize the activity to the protein concentration.
Western Blot Analysis of UPR Markers
This protocol details the detection of key UPR proteins by western blotting.
Methodology:
-
Sample Preparation: Prepare cell lysates from this compound-treated and control multiple myeloma cells as described in the proteasome activity assay protocol.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against UPR markers (e.g., anti-PERK, anti-phospho-PERK, anti-IRE1α, anti-ATF6, anti-CHOP, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
This assay is used to assess the DNA-binding activity of NF-κB.
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from this compound-treated and control multiple myeloma cells using a nuclear extraction kit or a standard protocol.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the consensus binding site for NF-κB (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive label (e.g., biotin) or a radioactive isotope (e.g., ³²P).[17]
-
Binding Reaction: Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature. For supershift assays, pre-incubate the nuclear extract with an antibody specific to an NF-κB subunit (e.g., anti-p65) before adding the probe.[18]
-
Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.
Conclusion
This compound exerts its potent anti-myeloma effects through the targeted inhibition of the β5 subunit of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins, triggering ER stress and the unfolded protein response, and inhibiting the pro-survival NF-κB signaling pathway. These direct cellular effects are further augmented by the disruption of the supportive tumor microenvironment. The extensive preclinical and clinical data, coupled with the detailed understanding of its molecular mechanisms of action, solidify the role of this compound as a cornerstone in the therapeutic armamentarium against multiple myeloma. This in-depth guide provides a foundational resource for researchers and drug development professionals seeking to further explore and leverage the therapeutic potential of proteasome inhibition in oncology.
References
- 1. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasomal Inhibition by this compound Induces CHK1 and MYC Dependent Cell Death in T-Cell and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoplasmic reticulum stress in the development of multiple myeloma and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crosstalk between endoplasmic reticulum stress and oxidative stress: a dynamic duo in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib-Resistant NF-κB Activity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of IRE1α through its kinase domain attenuates multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. This compound-based frontline therapy in patients with newly diagnosed multiple myeloma in real-life practice showed comparable efficacy and safety profile with those reported in clinical trial: a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Outcomes of this compound Treatment in Relapsed and Refractory Multiple Myeloma: Insights from Croatian Cooperative Group for Hematologic Diseases (KROHEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB p65 dimerization and DNA-binding is important for inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrolysis of Ixazomib Citrate: A Technical Guide to the Activation of an Oral Proteasome Inhibator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ixazomib citrate (Ninlaro®) is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma. As a prodrug, its efficacy is contingent upon its conversion to the biologically active form, this compound. This technical guide provides an in-depth analysis of the hydrolysis process that facilitates this activation. It details the underlying chemistry, pharmacokinetic parameters, and the mechanism of action of the active moiety. Furthermore, this document outlines experimental protocols for studying the stability and hydrolysis of this compound citrate and presents key signaling pathways affected by the active compound through detailed visualizations.
Introduction: The Prodrug Strategy
This compound citrate is a citrate ester of the dipeptidyl boronic acid, this compound.[1] This formulation as a stable citrate ester enhances the drug's stability and allows for oral administration.[1][2] Upon exposure to physiological conditions, such as in the gastrointestinal tract or plasma, this compound citrate undergoes rapid and complete hydrolysis to its active form, this compound (also referred to as MLN2238).[2][3][4][5][6] This conversion is crucial for its therapeutic activity, as the boronic acid moiety of this compound is essential for binding to and inhibiting the proteasome.[2]
The Chemistry of Activation: Hydrolysis
The activation of this compound citrate is a straightforward hydrolysis reaction. Under aqueous physiological conditions, the ester bond linking the this compound molecule to the citrate group is cleaved, yielding the active this compound boronic acid and citric acid.[2][5][7] This reaction is reported to be non-enzymatic and occurs rapidly across a pH range of 1.6 to 7.4.[5][6] The solid-state form of this compound citrate is relatively stable, whereas in solution, its decomposition is accelerated at higher pH levels and is sensitive to oxidants and light.[8][9] The primary degradation pathways for the active this compound molecule are oxidative deboronation and hydrolysis of the amide bond.[9]
Quantitative Analysis of this compound Activation and Pharmacokinetics
The efficiency of the hydrolysis and subsequent absorption and distribution of this compound are critical to its clinical utility. The following tables summarize key quantitative data related to its pharmacokinetic profile.
Table 1: Physicochemical and Hydrolytic Properties
| Parameter | Value | Reference(s) |
| Drug Substance | This compound Citrate (Prodrug) | [3] |
| Active Moiety | This compound (MLN2238) | [4] |
| Molecular Formula (Citrate) | C₂₀H₂₃BCl₂N₂O₉ | [3][10] |
| Molecular Weight (Citrate) | 517.12 g/mol | [3][10] |
| BCS Classification | Class 3 (High Solubility, Low Permeability) | [2][3] |
| Solubility (0.1N HCl, 37°C) | 0.61 mg/mL (as this compound) | [3][10] |
| Hydrolysis Condition | Physiological (aqueous solutions or plasma) | [2][4] |
| Hydrolysis Rate | Rapid and Complete | [5][6] |
Table 2: Human Pharmacokinetic Parameters of Oral this compound
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1 hour | [2][3][11][12] |
| Mean Absolute Oral Bioavailability (F) | 58% | [3][10][11][13] |
| Steady-State Volume of Distribution (Vd) | 543 L | [10][11][14] |
| Plasma Protein Binding | 99% | [3][11] |
| Terminal Half-Life (t₁/₂) | 9.5 days | [2][10][12] |
| Systemic Clearance (CL) | 1.86 - 1.9 L/h | [2][12] |
| Accumulation Ratio (weekly dosing) | ~2.0 | [2][13] |
| Effect of High-Fat Meal | ↓ AUC by 28%, ↓ Cₘₐₓ by 69% | [2][3][11][13] |
| Major Clearance Mechanism | Metabolism (CYP and non-CYP mediated) | [2][11][12] |
| Excretion | ~62% in urine, ~22% in feces (as metabolites) | [5][12][13] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Using UHPLC-UV
This protocol is based on methodologies for studying the stability of this compound in solution.[9]
Objective: To assess the stability of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) and identify major degradation products.
Materials:
-
This compound citrate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
UHPLC system with a PDA/UV detector
-
High-Resolution Mass Spectrometer (HRMS) for peak identification
-
C18 column (e.g., Waters SymmetryShield RP18 or equivalent)
-
pH meter
-
Photostability chamber
-
Water bath/oven
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound citrate in a suitable diluent (e.g., a mixture of methanol and water). From this, prepare working standard solutions at a concentration of approximately 50-100 µg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1N HCl and heat at 70°C for a specified duration (e.g., 24 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Treat the drug solution with 0.1N NaOH at room temperature. Monitor the reaction and neutralize the solution at a predetermined time point.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the drug solution to heat (e.g., 70°C) for 24 hours. For solid-state analysis, heat the this compound citrate powder.
-
Photolytic Degradation: Expose the drug solution and solid drug substance to UV light (as per ICH Q1B guidelines).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water:Acetonitrile:Formic Acid (e.g., 715:285:1, v/v/v)
-
Mobile Phase B: Methanol:Water:Formic Acid (e.g., 800:200:1, v/v/v)
-
Elution: Gradient elution
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 284 nm
-
Injection Volume: 5 µL
-
-
Analysis:
-
Inject the stressed samples into the UHPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent drug peak.
-
Calculate the percentage of degradation.
-
Couple the UHPLC system to an HRMS to identify the mass-to-charge ratio (m/z) of the degradation products to elucidate their structures.
-
Visualizing the Process and Mechanism
Hydrolysis and Activation Workflow
The following diagram illustrates the conversion of the prodrug, this compound citrate, into its active form, this compound, upon administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. An evidence-based review of this compound citrate and its potential in the treatment of newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The UHPLC-UV method applied for the forced degradation study of this compound and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. iris.unito.it [iris.unito.it]
- 13. Population Pharmacokinetic Analysis of this compound, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Selective Inhibition of Proteasome Subunits by Ixazomib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma.[1][2] As a reversible inhibitor, its efficacy is intrinsically linked to its specific interactions with the catalytic subunits of the 26S proteasome.[3][4] This technical guide provides an in-depth analysis of this compound's specificity for the β5, β1, and β2 proteasome subunits, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
The 26S proteasome is a multi-catalytic complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular homeostasis.[5] Its catalytic core, the 20S proteasome, houses three distinct proteolytic activities mediated by its β-subunits: the chymotrypsin-like (CT-L) activity of the β5 subunit, the caspase-like (C-L) activity of the β1 subunit, and the trypsin-like (T-L) activity of the β2 subunit.[4] The targeted inhibition of these subunits disrupts protein degradation, leading to an accumulation of regulatory proteins, cell cycle arrest, and ultimately, apoptosis in cancerous cells.
Quantitative Analysis of this compound's Subunit Specificity
This compound exhibits a pronounced selectivity for the β5 subunit of the proteasome. In cell-free assays, its inhibitory potency against the chymotrypsin-like activity is significantly higher than for the caspase-like and trypsin-like activities.[3][4][6] This preferential binding is a key characteristic of its mechanism of action. The half-maximal inhibitory concentrations (IC50) and the inhibition constant (Ki) from in vitro studies are summarized below.
| Proteasome Subunit | Proteolytic Activity | This compound IC50 (nM) | This compound Ki (nM) |
| β5 | Chymotrypsin-like | 3.4[3][4][6][7] | 0.93[6] |
| β1 | Caspase-like | 31[3][4][6] | Not Widely Reported |
| β2 | Trypsin-like | 3500[3][4][6] | Not Widely Reported |
Core Signaling Pathways
The Ubiquitin-Proteasome System (UPS)
The primary pathway targeted by this compound is the Ubiquitin-Proteasome System. This pathway is a highly regulated process for protein degradation. Proteins destined for degradation are tagged with a polyubiquitin chain by a cascade of enzymes (E1, E2, and E3 ligases). The 26S proteasome recognizes and degrades these tagged proteins, recycling ubiquitin in the process. This compound's inhibition of the 20S catalytic core disrupts this cycle, leading to the accumulation of ubiquitinated proteins and cellular stress.
Caption: The Ubiquitin-Proteasome Pathway and the site of this compound's intervention.
The NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical activation pathway involves the phosphorylation of IκB by the IκB kinase (IKK) complex, which signals for IκB's ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting the proteasome, this compound prevents IκB degradation, thereby suppressing the activation of the canonical NF-κB pathway.[8][9][10]
Caption: Inhibition of the canonical NF-κB pathway by this compound.
Experimental Protocols
The determination of this compound's subunit specificity relies on robust in vitro enzymatic assays. The following is a generalized protocol based on commonly used fluorometric methods.
Protocol: Determination of Proteasome Subunit Inhibition using a Fluorometric Assay
1. Objective: To quantify the inhibitory activity of this compound against the chymotrypsin-like (β5), caspase-like (β1), and trypsin-like (β2) subunits of the 20S proteasome.
2. Materials:
-
Purified 20S human proteasome
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic Substrates:
-
β5 (Chymotrypsin-like): Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)
-
β1 (Caspase-like): Z-LLE-AMC (Z-Leucine-Leucine-Glutamic acid-7-Amino-4-methylcoumarin) or Z-nLPnLD-aminoluciferin
-
β2 (Trypsin-like): Boc-LRR-AMC (Boc-Leucine-Arginine-Arginine-7-Amino-4-methylcoumarin)
-
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
-
DMSO (for dissolving this compound and substrates)
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of final concentrations for the assay.
-
Prepare stock solutions of each fluorogenic substrate in DMSO. Dilute the substrates in assay buffer to the desired final concentration (typically at or below the Km for each substrate).
-
Dilute the purified 20S proteasome in assay buffer to a final concentration that yields a linear increase in fluorescence over the desired time course.
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted this compound solutions to the appropriate wells. Include wells with assay buffer and DMSO as negative controls.
-
Add the diluted 20S proteasome solution to all wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.
-
-
Initiation and Measurement of Reaction:
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate for the subunit being assayed to all wells.
-
Immediately place the microplate in a pre-warmed fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow for Determining Subunit Specificity
The process of determining the subunit specificity of a proteasome inhibitor like this compound follows a logical workflow from reagent preparation to data analysis.
Caption: Workflow for determining the IC50 of this compound for proteasome subunits.
Conclusion
This compound's clinical success is underpinned by its specific and potent inhibition of the β5 subunit of the proteasome. This high degree of selectivity, as demonstrated by the quantitative data, minimizes off-target effects while effectively disrupting the ubiquitin-proteasome system in malignant cells. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of proteasome inhibitors and their precise mechanisms of action, which is crucial for the development of next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - the first oral proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ubpbio.com [ubpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. NF-kB pathway overview | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Unraveling the Off-Target Landscape of Ixazomib in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib (Ninlaro®) is the first orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma. Its primary mechanism of action is the potent and reversible inhibition of the chymotrypsin-like (β5) subunit of the 20S proteasome.[1][2] This on-target activity leads to a disruption of the ubiquitin-proteasome system, causing an accumulation of ubiquitinated proteins, which in turn induces endoplasmic reticulum stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][3] While the on-target effects of this compound are well-characterized, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile, and for identifying potential new therapeutic applications or mechanisms of resistance.
This technical guide provides an in-depth overview of the current knowledge on the off-target effects of this compound in cancer cell lines. It summarizes available quantitative data, details relevant experimental protocols for off-target identification, and visualizes key signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound
While specific quantitative data on direct, non-proteasomal targets of this compound remain limited in publicly available literature, this section summarizes key on-target and cellular cytotoxicity data to provide a baseline for its biological activity.
Table 1: On-Target Inhibitory Activity of this compound
| Target | IC50 (nmol/L) | Assay Conditions | Reference |
| 20S Proteasome (β5 subunit) | 3.4 | In vitro | [2] |
| 20S Proteasome (β1 subunit) | 31 | In vitro | [1] |
| 20S Proteasome (β2 subunit) | 3500 | In vitro | [1] |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/ED50 (nM) | Assay | Reference |
| Jurkat | T-cell Lymphoma | 38 | MTT Assay (72h) | [4] |
| Hut78 | T-cell Lymphoma | 52 | MTT Assay (72h) | [4] |
| HH | T-cell Lymphoma | 41 | MTT Assay (72h) | [4] |
| L540 | Hodgkin Lymphoma | 25 | MTT Assay (72h) | [4] |
| L1236 | Hodgkin Lymphoma | 60 | MTT Assay (72h) | [5] |
| L428 | Hodgkin Lymphoma | 117 | MTT Assay (72h) | [4] |
| RPMI-8226 | Multiple Myeloma | ~30 (for apoptosis) | Annexin V-FITC/PI | [6] |
| U-266 | Multiple Myeloma | ~20 (for apoptosis) | Annexin V-FITC/PI | [6] |
Potential Off-Target Mechanisms and Signaling Pathways
While direct, high-affinity off-targets of this compound have not been extensively documented, related research on other proteasome inhibitors and some preliminary findings with this compound suggest potential areas for off-target activity.
Serine Proteases
Studies on the first-generation proteasome inhibitor bortezomib have revealed off-target activity against several serine proteases. One study that included this compound showed that, like bortezomib and carfilzomib, it can inhibit the bacterial serine proteases ClpXP and LonP1, though specific IC50 values for this compound were not provided in the accessible literature.[7] This suggests that human serine proteases could also be potential off-targets.
Ubiquitin-Conjugating Enzymes
A recent study identified the ubiquitin-conjugating enzyme E2 (UBE2K) as a potential target of this compound in myeloma cells.[6][8] The study demonstrated that this compound treatment leads to a decrease in UBE2K expression, which in turn inhibits cell proliferation, blocks the cell cycle, and induces apoptosis.[6][8] However, it remains to be conclusively determined whether this is a direct binding interaction or a downstream consequence of proteasome inhibition.
Mitogen-Activated Protein Kinase (MAPK) Signaling
This compound has been shown to modulate MAPK signaling pathways in lymphoma cell lines. In T-cell lymphoma, it was observed to increase the phosphorylation of ERK and p38, while decreasing JNK phosphorylation.[5] In Hodgkin lymphoma, knockout of p38 increased the cytotoxic effect of this compound.[5] These effects are likely downstream consequences of the cellular stress induced by proteasome inhibition rather than direct off-target kinase inhibition.
Experimental Protocols for Off-Target Identification
Identifying the off-target interactions of a drug is a critical step in its development. The following are detailed methodologies for key experiments that can be employed to discover and validate the off-targets of this compound.
Thermal Proteome Profiling (TPP)
TPP is an unbiased method to identify direct and indirect drug targets by measuring changes in protein thermal stability upon ligand binding.
1. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., MM.1S, HCT116) to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or a specified concentration of this compound for a defined period (e.g., 1 hour).
2. Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Lyse cells by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g) to remove insoluble debris.
3. Thermal Shift Assay:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
4. Protein Precipitation and Digestion:
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Reduce, alkylate, and digest the proteins with trypsin overnight.
5. Isobaric Labeling and Mass Spectrometry:
-
Label the resulting peptides from each temperature point with tandem mass tags (TMT).
-
Combine the labeled peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Identify and quantify peptides and proteins.
-
Plot the relative protein abundance as a function of temperature to generate melting curves.
-
Compare the melting curves of proteins from vehicle- and this compound-treated samples to identify shifts in melting temperature (Tm), which indicate a binding event.
Activity-Based Protein Profiling (ABPP) for Serine Hydrolases
ABPP uses chemical probes that covalently bind to the active site of enzymes to profile their activity in complex proteomes.
1. Cell Culture and Lysis:
-
Culture and harvest cancer cell lines as described for TPP.
-
Prepare a cell lysate in a buffer that preserves enzyme activity (e.g., Tris-buffered saline).
2. Competitive ABPP:
-
Pre-incubate aliquots of the cell lysate with a range of this compound concentrations for a specified time (e.g., 30 minutes) at room temperature.
-
Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a reporter tag like biotin or a fluorophore).
-
Allow the probe to react with the active serine hydrolases in the lysate.
3. Gel-Based Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes by in-gel fluorescence scanning. A decrease in fluorescence intensity in the presence of this compound indicates that it is competing with the probe for binding to a particular serine hydrolase.
4. Mass Spectrometry-Based Analysis (for target identification):
-
If a biotinylated probe is used, enrich the labeled proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin.
-
Identify the proteins by LC-MS/MS. Quantitative comparison of peptide abundances between vehicle- and this compound-treated samples will reveal the off-targets.
Visualizations: Signaling Pathways and Experimental Workflows
On-Target Signaling Pathways of this compound
References
- 1. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasomal Inhibition by this compound Induces CHK1 and MYC Dependent Cell Death in T-Cell and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits myeloma cell proliferation by targeting UBE2K - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ixazomib-Induced Apoptosis Signaling Cascade
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed examination of the molecular signaling cascades initiated by Ixazomib, a second-generation, orally bioavailable proteasome inhibitor, to induce apoptosis in cancer cells. By elucidating these pathways, we aim to provide a comprehensive resource for researchers engaged in oncology drug discovery and development.
Core Mechanism of Action
This compound is a selective and reversible inhibitor of the 20S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[1] It preferentially binds to the β5 chymotrypsin-like subunit of the proteasome.[1][2] In malignant cells, particularly those like multiple myeloma which produce large quantities of proteins, the ubiquitin-proteasome system is essential for maintaining protein homeostasis and cell survival.[3][4] Inhibition of the proteasome by this compound disrupts this process, leading to the accumulation of misfolded and regulatory proteins.[3][4] This accumulation triggers several pro-apoptotic signaling pathways, culminating in programmed cell death.[3][5]
Key Signaling Cascades in this compound-Induced Apoptosis
This compound leverages multiple, interconnected signaling pathways to induce apoptosis. The primary triggers are Endoplasmic Reticulum (ER) stress and the inhibition of the pro-survival NF-κB pathway. These events subsequently activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
The accumulation of polyubiquitinated proteins following proteasome inhibition causes significant stress on the endoplasmic reticulum, activating the Unfolded Protein Response (UPR).[6] The UPR is a complex signaling network that initially attempts to restore homeostasis but triggers apoptosis if the stress is prolonged or severe.[7]
Key events in this pathway include:
-
Activation of UPR Sensors: this compound treatment leads to the activation of the three canonical ER stress sensors: PERK, IRE1α, and ATF6.[8]
-
PERK-eIF2α-ATF4-CHOP Axis: Activated PERK phosphorylates eIF2α, which leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[6]
-
CHOP-Mediated Apoptosis: CHOP plays a central role in ER stress-induced apoptosis. It promotes the expression of Death Receptor 5 (DR5) and downregulates the anti-apoptotic protein Bcl-2.[8][9] Studies in colorectal cancer cells show that this compound-induced apoptosis is dependent on CHOP-mediated upregulation of DR5.[9][10]
The Nuclear Factor-κB (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[11] In many cancers, this pathway is constitutively active, promoting proliferation and preventing apoptosis.[12]
-
IκBα Stabilization: The NF-κB transcription factor is normally held inactive in the cytoplasm by its inhibitor, IκBα. The proteasome is responsible for degrading phosphorylated IκBα, which frees NF-κB to translocate to the nucleus.[11]
-
Suppression of Pro-Survival Genes: By inhibiting the proteasome, this compound prevents the degradation of IκBα.[2][13] This traps NF-κB in the cytoplasm, blocking the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and c-IAPs.[11][14]
The extrinsic pathway is initiated by the binding of ligands to cell surface death receptors.
-
DR5 Upregulation: As mentioned, ER stress induced by this compound leads to the CHOP-dependent upregulation of Death Receptor 5 (DR5).[9][10]
-
Caspase-8 Activation: Increased DR5 expression sensitizes the cell to apoptosis. Upon ligand binding (such as TRAIL), DR5 recruits the adaptor protein FADD, which in turn recruits and activates pro-caspase-8.[9] Activated caspase-8 then directly cleaves and activates effector caspases like caspase-3, executing the apoptotic program.[2][9]
The intrinsic pathway is governed by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).
-
Regulation of Bcl-2 Family Proteins: Proteasome inhibition alters the balance of pro- and anti-apoptotic Bcl-2 family members. This compound can lead to the stabilization and accumulation of pro-apoptotic BH3-only proteins like NOXA and PUMA.[2][15] NOXA, for instance, neutralizes the anti-apoptotic protein Mcl-1.[16]
-
BAX/BAK Activation: The neutralization of anti-apoptotic Bcl-2 proteins allows the pro-apoptotic effector proteins BAX and BAK to oligomerize on the mitochondrial membrane, leading to MOMP.[15]
-
Caspase-9 Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[2] Activated caspase-9 proceeds to activate effector caspases like caspase-3.[2]
The c-Jun N-terminal kinase (JNK) pathway is activated by cellular stress, including ER stress.[17][18]
-
JNK Activation: The IRE1α branch of the UPR can recruit TRAF2, leading to the activation of the JNK cascade.[7]
-
Pro-Apoptotic Signaling: Activated JNK can promote apoptosis by phosphorylating and inactivating anti-apoptotic Bcl-2 family members or by phosphorylating and activating pro-apoptotic members.[19] Combining this compound with autophagy inhibitors has been shown to synergistically induce apoptosis through the activation of JNK.[17]
Visualizing the Signaling Network
The following diagrams illustrate the core signaling pathways and a typical experimental workflow for their investigation.
Caption: this compound-induced apoptosis signaling network.
Caption: Workflow for studying this compound's effects.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of this compound.
Table 1: Effect of this compound on Apoptosis and Cell Viability
| Cell Line | Concentration (μM) | Duration (h) | Effect | Reference |
|---|---|---|---|---|
| HCT116 (CRC) | 10 | 24 | Significant increase in apoptosis (flow cytometry) | [9] |
| DLD1 (CRC) | 10 | 24 | Significant increase in apoptosis (flow cytometry) | [9] |
| T-cell Lymphoma | 0-100 nM | 72 | Dose-dependent increase in cytotoxicity (MTT assay) | [20] |
| Hodgkin Lymphoma | 0-100 nM | 72 | Dose-dependent increase in cytotoxicity (MTT assay) | [20] |
| MM Cell Lines | Various | - | Concentration-dependent decrease in viability |[2][21] |
Table 2: Effect of this compound on Key Signaling Proteins
| Cell Line | Concentration | Duration | Protein Change | Reference |
|---|---|---|---|---|
| HCT116, DLD1 | 10 µM | 24 h | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-8 | [9] |
| HCT116 | - | Time-dependent | ↑ Bip, ↑ p-PERK, ↑ e-IF2α, ↑ CHOP | [9] |
| Raji, Daudi | 100 nM | Time-dependent | ↑ Phosphorylated IκB-α | [13] |
| T-cell/Hodgkin | - | 24 h | ↑ Ubiquitinated proteins, ↑ Apoptotic markers |[20] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for investigating the this compound-induced apoptotic cascade.
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).[20]
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
-
Principle: Uses Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) to quantify apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound (e.g., 10 μM for 24 hours) or vehicle control.[9]
-
Harvest cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The cell population is segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Principle: Separates proteins by size using gel electrophoresis and detects specific proteins using antibodies.
-
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, CHOP, p-IκBα) overnight at 4°C.[9][13]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
-
Principle: Measures the amount of a specific mRNA transcript in a sample to determine gene expression levels.
-
Protocol:
-
Treat cells with this compound as required.
-
Isolate total RNA from cells using a commercial kit (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
Perform real-time PCR using the cDNA, gene-specific primers (e.g., for DR5, CHOP), and a fluorescent dye (e.g., SYBR Green).[9]
-
Quantify the relative expression of the target gene, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).
-
-
Principle: Identifies the binding sites of a specific protein (e.g., a transcription factor) on DNA.
-
Protocol:
-
Treat cells with this compound to induce the expression of the transcription factor of interest (e.g., CHOP).[9]
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the protein-DNA complexes using an antibody specific to the target protein (e.g., anti-CHOP).
-
Reverse the cross-linking and purify the co-precipitated DNA.
-
Use PCR or qPCR with primers flanking the putative binding site on a target gene promoter (e.g., the DR5 promoter) to determine if the protein was bound to that region.[9]
-
Conclusion
This compound induces apoptosis through a multi-pronged attack on cancer cell homeostasis. Its primary action as a proteasome inhibitor instigates a cascade of events, most notably ER stress and the suppression of NF-κB survival signaling. These initial insults converge on the intrinsic and extrinsic apoptotic pathways, leading to the activation of executioner caspases and subsequent cell death. A thorough understanding of these intricate signaling networks is paramount for optimizing the clinical application of this compound and for the rational design of novel combination therapies to overcome resistance and enhance anti-tumor efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action - NINLARO® (this compound) [ninlarohcp.com]
- 4. HealthTree Foundation for Multiple Myeloma, this compound Treatment Details [healthtree.org]
- 5. This compound: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 6. Endoplasmic-reticulum stress pathway-associated mechanisms of action of proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Looking into Endoplasmic Reticulum Stress: The Key to Drug-Resistance of Multiple Myeloma? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of endoplasmic reticulum stress in maintaining and targeting multiple myeloma: a double-edged sword of adaptation and apoptosis [frontiersin.org]
- 9. This compound promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-κB DNA binding suppresses myeloma growth via intracellular redox and tumor microenvironment modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 17. Targeting autophagy increases the efficacy of proteasome inhibitor treatment in multiple myeloma by induction of apoptosis and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. dovepress.com [dovepress.com]
Preclinical Evaluation of Ixazomib in Solid Tumors: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the preclinical evaluation of Ixazomib, the first oral proteasome inhibitor, in various solid tumor models. It details the drug's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols, and visualizes complex pathways and workflows.
Introduction
This compound (MLN9708) is a second-generation, orally bioavailable proteasome inhibitor. It is a citrate ester prodrug that rapidly hydrolyzes to its active form, MLN2238, under physiological conditions[1]. Approved by the FDA for the treatment of multiple myeloma in combination with lenalidomide and dexamethasone, its potential in solid tumors has been an area of intense preclinical investigation[2][3]. Unlike its predecessor, bortezomib, this compound's oral formulation and distinct pharmacokinetic profile, including a shorter proteasome dissociation half-life, may offer improved tissue penetration and a different safety profile, making it an attractive candidate for solid tumor applications[1][4]. Preclinical studies have demonstrated its antiproliferative activity across a range of tumor cell lines and potent antitumor effects in various xenograft models[4][5].
Mechanism of Action
The primary mechanism of action for this compound is the potent and reversible inhibition of the ubiquitin-proteasome system (UPS). The UPS is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating processes like cell cycle progression, apoptosis, and signal transduction.
This compound selectively binds to the β5 subunit of the 20S proteasome, which harbors chymotrypsin-like proteolytic activity[6][7]. This inhibition prevents the degradation of ubiquitinated proteins, including key cell cycle regulators and tumor suppressors like p21, p27, and p53. The accumulation of these poly-ubiquitinated proteins disrupts cellular homeostasis, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, the activation of apoptotic pathways[5][8].
References
- 1. The potential of this compound, a second-generation proteasome inhibitor, in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Advanced Patient Information - Drugs.com [drugs.com]
- 3. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of this compound, an investigational proteasome inhibitor, in advanced non-hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of antitumor activity of the proteasome inhibitor MLN2238 (this compound) in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
A Technical Guide to the Effects of Ixazomib on Angiogenesis and Osteoclastogenesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ixazomib is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma.[1][2] Its primary mechanism of action involves the reversible inhibition of the chymotrypsin-like activity at the β5 subunit of the 20S proteasome, leading to an accumulation of ubiquitinated proteins and subsequent cancer cell apoptosis.[1][2][3] Beyond its direct cytotoxic effects on myeloma cells, this compound significantly modulates the bone marrow microenvironment. This guide provides an in-depth technical overview of the molecular mechanisms and cellular effects of this compound on two critical pathological processes in multiple myeloma: angiogenesis and osteoclastogenesis. We detail the underlying signaling pathways, present quantitative data from key studies, and provide standardized protocols for relevant in vitro assays.
The Effect of this compound on Angiogenesis
Angiogenesis, the formation of new blood vessels, is a hallmark of multiple myeloma progression, providing tumors with essential oxygen and nutrients. This compound has demonstrated significant anti-angiogenic properties by disrupting critical signaling cascades and the interaction between myeloma cells and the bone marrow microenvironment.[1][4]
Mechanism of Anti-Angiogenesis
This compound's anti-angiogenic activity is primarily a consequence of proteasome inhibition in both myeloma and endothelial cells. By preventing the degradation of regulatory proteins, this compound disrupts the signaling pathways that promote blood vessel formation.[4] In vivo studies have shown that this compound treatment can reduce the expression of key angiogenesis markers, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet Endothelial Cell Adhesion Molecule (PECAM-1/CD31).[1] The inhibition of the proteasome suppresses the secretion of pro-angiogenic cytokines and growth factors from cancer cells into the microenvironment, further contributing to the reduction in neovascularization.[4][5]
Signaling Pathway for this compound's Anti-Angiogenic Effect
References
- 1. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action - NINLARO® (this compound) [ninlarohcp.com]
- 3. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 5. go.drugbank.com [go.drugbank.com]
In Vivo Pharmacodynamics of Ixazomib in Xenograft Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of Ixazomib, a second-generation, orally bioavailable proteasome inhibitor, in various xenograft models. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in preclinical cancer research and drug development.
Introduction to this compound
This compound (MLN9708) is a selective and reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1] Its oral administration and favorable pharmacokinetic profile have made it a significant therapeutic agent, particularly in the treatment of multiple myeloma.[2] This guide delves into the preclinical in vivo evidence that forms the basis of our understanding of this compound's anti-tumor activity and its effects on key cellular signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the ubiquitin-proteasome system (UPS). The UPS is a critical cellular machinery responsible for the degradation of a wide range of proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction. By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, triggering cellular stress and ultimately inducing apoptosis in cancer cells.[3] Two key pathways are significantly impacted by this compound's mechanism of action: the NF-κB signaling pathway and the Unfolded Protein Response (UPR).
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival. This compound's inhibition of the proteasome prevents the degradation of IκBα, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.[1]
References
The Core of Proteasome Inhibition: A Technical Guide to the Synthesis and Structure-Activity Relationship of Ixazomib Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and structure-activity relationships (SAR) of ixazomib analogues, a critical class of proteasome inhibitors used in the treatment of multiple myeloma. This compound, the first orally bioavailable proteasome inhibitor, has paved the way for the development of new analogues with improved efficacy, selectivity, and pharmacokinetic profiles. This document details the synthetic methodologies, experimental protocols for biological evaluation, and a comprehensive analysis of the quantitative data that underpins the SAR of these compounds.
Introduction to this compound and Proteasome Inhibition
This compound is a potent, selective, and reversible inhibitor of the chymotrypsin-like (β5) subunit of the 20S proteasome.[1][2] The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of ubiquitinated proteins, playing a key role in cell cycle regulation, signal transduction, and apoptosis.[1][2] In malignant cells, particularly multiple myeloma cells which produce large quantities of immunoglobulins, the proteasome is essential for clearing misfolded or unfolded proteins. Inhibition of the proteasome leads to an accumulation of these proteins, triggering the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[3][4] this compound's mechanism of action also involves the inhibition of the NF-κB signaling pathway, which is crucial for the survival and proliferation of myeloma cells.[1]
The development of this compound analogues is driven by the need to overcome resistance mechanisms and improve upon the therapeutic window of existing proteasome inhibitors. By systematically modifying the chemical structure of the parent compound, researchers can probe the key interactions with the proteasome's active site and optimize the drug-like properties of these inhibitors.
Synthesis of this compound Analogues
The synthesis of dipeptidyl boronic acid analogues of this compound typically involves a multi-step sequence starting from α-amino acids. A general synthetic strategy is outlined below, followed by a representative experimental protocol.
General Synthetic Scheme
The synthesis generally begins with the protection of an α-amino acid, followed by coupling with a second amino acid or a glycine derivative. The resulting dipeptide is then coupled with a boronic acid pinanediol ester of an α-amino acid. The final step involves the deprotection of the boronic acid moiety. Variations in the P1, P2, and P3 positions of the peptide backbone are introduced by using different starting amino acids and acylating agents.
Representative Experimental Protocol: Synthesis of a Dipeptidyl Boronate Analogue
This protocol is a representative example for the synthesis of a dipeptidyl boronate analogue, adapted from published procedures.
Step 1: Synthesis of the Dipeptide
To a solution of Boc-protected L-leucine (1.0 eq) in dichloromethane (DCM), N-hydroxysuccinimide (1.1 eq) and dicyclohexylcarbodiimide (DCC) (1.1 eq) are added at 0 °C. The reaction mixture is stirred for 2 hours. The resulting solution is filtered and added to a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) and triethylamine (1.2 eq) in DCM. The reaction is stirred overnight at room temperature. The solvent is evaporated, and the residue is purified by column chromatography to yield the protected dipeptide.
Step 2: Saponification
The protected dipeptide (1.0 eq) is dissolved in a mixture of methanol and water. Lithium hydroxide (1.5 eq) is added, and the reaction is stirred at room temperature for 4 hours. The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to give the corresponding carboxylic acid.
Step 3: Coupling with Boronic Acid Ester
To a solution of the dipeptide carboxylic acid (1.0 eq) in dimethylformamide (DMF), 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) are added at 0 °C. After 30 minutes, a solution of (R)-1-amino-3-methylbutylboronic acid pinanediol ester hydrochloride (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in DMF is added. The reaction is stirred at room temperature overnight. The solvent is removed, and the residue is purified by column chromatography.
Step 4: N-terminal Acylation
The Boc-protected tripeptide boronate (1.0 eq) is dissolved in DCM and treated with trifluoroacetic acid (TFA) for 1 hour. The solvent is evaporated, and the residue is dissolved in DCM. DIPEA (3.0 eq) and 2,5-dichlorobenzoyl chloride (1.2 eq) are added, and the reaction is stirred at room temperature for 4 hours. The reaction mixture is washed with water and brine, dried, and concentrated.
Step 5: Deprotection of Boronic Acid
The protected boronate (1.0 eq) is dissolved in a mixture of methanol and hexane. Isobutylboronic acid (5.0 eq) and 1N HCl are added, and the mixture is stirred vigorously at room temperature for 24 hours. The layers are separated, and the methanol layer is concentrated. The residue is purified by preparative HPLC to afford the final this compound analogue.
Structure-Activity Relationship (SAR)
The potency and selectivity of this compound analogues are highly dependent on the nature of the substituents at the P1, P2, and P3 positions. The following tables summarize the quantitative SAR data from various studies.
20S Proteasome Inhibition
The inhibitory activity of the analogues is typically assessed against the purified human 20S proteasome, measuring the inhibition of the chymotrypsin-like (CT-L) activity.
| Compound | P3 Substituent | P2 Substituent | P1 Substituent | 20S Proteasome IC50 (nM) | Reference |
| This compound | 2,5-Dichlorobenzoyl | Glycine | L-Leucine | 3.4 | [1] |
| Analogue 1 | Pyrazinoyl | L-Alanine | L-Leucine | 1.92 | [5] |
| Analogue 2 | 3-Methylbutanoyl | L-Alanine | L-Leucine | 8.21 | [1] |
| Analogue 3 | 2-Quinoxalinylcarbonyl | L-Alanine | L-Leucine | 1.12 | [5] |
| Analogue 4 | Benzoyl | L-Phenylalanine | L-Leucine | 4.60 | [6] |
| Analogue 5 | Phenylacetyl | L-Phenylalanine | L-Leucine | 1.20 | [5] |
Key SAR Observations for Proteasome Inhibition:
-
P1 Position: A bulky hydrophobic side chain, such as leucine or phenylalanine, is generally preferred for optimal interaction with the S1 pocket of the β5 subunit.
-
P2 Position: Small, non-bulky amino acids like glycine or alanine are well-tolerated. Larger residues can decrease potency.
-
P3 Position: This position offers significant scope for modification. Aromatic and heteroaromatic groups, such as pyrazinoyl and 2-quinoxalinylcarbonyl, often lead to highly potent inhibitors.[5] The 2,5-dichlorobenzoyl group of this compound provides a good balance of potency and drug-like properties.
Cytotoxicity in Multiple Myeloma Cell Lines
The anti-proliferative activity of the analogues is evaluated in various multiple myeloma cell lines, such as RPMI-8226 and U266.
| Compound | RPMI-8226 IC50 (nM) | U266 IC50 (nM) | Reference |
| This compound | 8.99 | 6.75 | [1] |
| Analogue 1 | <10 | <10 | [7] |
| Analogue 2 | 8.99 | 6.75 | [1] |
| Analogue 3 | <10 | <10 | [7] |
| Analogue 4 | 10.18 | - | [8] |
| Analogue 5 | <10 | <10 | [7] |
Key SAR Observations for Cytotoxicity:
-
A strong correlation is generally observed between proteasome inhibition and cytotoxicity in multiple myeloma cell lines.
-
Analogues with potent 20S proteasome inhibitory activity typically exhibit high cytotoxicity against myeloma cells.
-
Cellular permeability and metabolic stability also play a crucial role in the overall anti-proliferative activity of the analogues.
Experimental Protocols for Biological Evaluation
20S Proteasome Inhibition Assay
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)
-
Test compounds (this compound analogues) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound solution, and 25 µL of 20S proteasome solution (final concentration ~0.5 nM).
-
Incubate the plate at 37 °C for 15 minutes.
-
Add 100 µL of Suc-LLVY-AMC substrate solution (final concentration ~10 µM) to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity every 2 minutes for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay in Multiple Myeloma Cell Lines
This assay determines the anti-proliferative effect of the this compound analogues on multiple myeloma cells using a colorimetric method (e.g., MTT or XTT assay).
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, U266)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound analogues) dissolved in DMSO
-
96-well clear microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at 570 nm for MTT, 450 nm for XTT)
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 4 hours.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Proteasome Inhibition by this compound
The following diagram illustrates the key signaling events initiated by the inhibition of the 20S proteasome by this compound, leading to apoptosis in multiple myeloma cells.
Experimental Workflow for this compound Analogue Development
The following diagram outlines the typical workflow for the design, synthesis, and evaluation of novel this compound analogues.
Conclusion
The synthesis and evaluation of this compound analogues represent a vibrant area of research in the quest for more effective treatments for multiple myeloma. A thorough understanding of the structure-activity relationships, guided by robust synthetic methodologies and precise biological assays, is paramount for the design of next-generation proteasome inhibitors. This technical guide provides a foundational resource for researchers in this field, summarizing the key data and protocols necessary to advance the discovery and development of novel this compound analogues. The continued exploration of chemical diversity around the dipeptidyl boronic acid scaffold holds significant promise for improving patient outcomes in multiple myeloma and potentially other malignancies.
References
- 1. Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PSMB5 Mutations in Primary Ixazomib Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of proteasome inhibitors (PIs) has significantly improved outcomes for patients with multiple myeloma (MM). Ixazomib, the first oral PI, in combination with lenalidomide and dexamethasone, is a key therapeutic option. However, primary and acquired resistance remains a significant clinical challenge. The proteasome subunit beta type-5 (PSMB5), the primary target of this compound, has emerged as a critical mediator of resistance. Specific mutations in the PSMB5 gene can alter the drug-binding pocket, leading to reduced efficacy of this compound. This technical guide provides an in-depth overview of the role of PSMB5 mutations in primary this compound resistance, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.
Mechanism of this compound Action and Resistance
This compound is a boronic acid-based reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, encoded by the PSMB5 gene.[1] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR), and ultimately triggering apoptosis in myeloma cells.[2]
Primary resistance to this compound can be mediated by mutations in the PSMB5 gene. These mutations are often located in or near the S1 binding pocket, sterically hindering the binding of this compound to the catalytic site or altering the conformation of the binding pocket, thereby reducing the drug's inhibitory activity.[3][4] This guide focuses on several well-characterized PSMB5 mutations and their impact on this compound sensitivity.
Data Presentation: Quantitative Analysis of this compound Resistance in PSMB5 Mutant Cell Lines
The following tables summarize the quantitative data on the resistance to this compound conferred by specific PSMB5 mutations in various multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | PSMB5 Mutation | This compound IC50 (nM) | Fold Resistance (approx.) | Reference |
| KMS-18 | Wild-Type | Not explicitly stated, sensitive | - | [3] |
| KMS-18 | T21A | Resistant to 50 nM this compound | Not explicitly calculated | [3] |
| KMS-27 | Wild-Type | Not explicitly stated, sensitive | - | [3] |
| KMS-27 | A49V | Resistant to this compound | Not explicitly calculated | [3] |
| AMO-1 | Wild-Type | ~10 | - | [5] |
| AMO-1 | A20T | >40 | >4 | [5] |
| AMO-1 | A27P | ~20 | ~2 | [5] |
| AMO-1 | M45I | >40 | >4 | [5] |
| AMO-1 | C63Y | ~15 | ~1.5 | [5] |
| L363 | Wild-Type | ~15 | - | [5] |
| L363 | A20T | >40 | >2.7 | [5] |
| L363 | A27P | ~25 | ~1.7 | [5] |
| L363 | M45I | >40 | >2.7 | [5] |
| L363 | C63Y | ~20 | ~1.3 | [5] |
Note: Fold resistance is calculated relative to the wild-type parental cell line. Some studies report resistance at a single high concentration rather than a precise IC50 value.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PSMB5 mutations and this compound resistance.
Site-Directed Mutagenesis of PSMB5
This protocol describes the introduction of specific point mutations into the PSMB5 gene within an expression vector.
Materials:
-
Wild-type PSMB5 expression vector (e.g., in pCDNA3.1)
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli (e.g., DH5α)
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design forward and reverse primers (~25-45 bp) containing the desired mutation in the center. The primers should have a melting temperature (Tm) between 75-80°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 5 µL of 10x reaction buffer, 1 µL of dNTP mix (10 mM each), 1.5 µL of forward primer (10 µM), 1.5 µL of reverse primer (10 µM), 1 µL of template DNA (50 ng), and 1 µL of high-fidelity DNA polymerase.
-
Perform PCR with the following cycling conditions: 95°C for 2 min, followed by 18 cycles of 95°C for 30s, 55°C for 1 min, and 68°C for 1 min/kb of plasmid length. Finish with a final extension at 68°C for 7 min.
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform 5 µL of the DpnI-treated DNA into 50 µL of competent E. coli. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select individual colonies, isolate plasmid DNA, and verify the presence of the desired mutation by Sanger sequencing.
Generation of Stable Multiple Myeloma Cell Lines
This protocol describes the generation of MM cell lines that stably express wild-type or mutant PSMB5.
Materials:
-
Multiple myeloma cell lines (e.g., AMO-1, L363, KMS-18, KMS-27)
-
Lentiviral expression vector containing wild-type or mutant PSMB5 and a selection marker (e.g., puromycin resistance)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vector, packaging plasmid, and envelope plasmid using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of MM Cells:
-
Seed MM cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Add the lentiviral supernatant to the cells in the presence of 8 µg/mL polybrene.
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh medium.
-
After 48 hours, begin selection by adding puromycin at a pre-determined optimal concentration for each cell line.
-
Maintain the cells under selection pressure for at least one week, replacing the medium with fresh puromycin-containing medium every 2-3 days.
-
-
Verification of Expression: Confirm the overexpression of wild-type or mutant PSMB5 by Western blotting.
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the IC50 of this compound in PSMB5 wild-type and mutant MM cell lines.
Materials:
-
MM cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Fluorometer
Procedure:
-
Cell Lysate Preparation: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Assay Reaction:
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Add the fluorogenic substrate to a final concentration of 20-50 µM.
-
For negative controls, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG132) for 15 minutes before adding the substrate.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.
-
Data Analysis: Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the reaction.
Western Blotting for PSMB5 and UPR Markers
This protocol is for detecting the expression of PSMB5 and key markers of the unfolded protein response.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PSMB5, anti-BiP, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Extract total protein from cells and determine the concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Experimental Workflow for Investigating PSMB5-Mediated this compound Resistance
References
- 1. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bortezomib-resistant myeloma cell lines: a role for mutated PSMB5 in preventing the accumulation of unfolded proteins and fatal ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bortezomib resistance mutations in PSMB5 determine response to second-generation proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Investigating Novel Biomarkers for Ixazomib Sensitivity: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ixazomib, the first orally administered proteasome inhibitor, has become a key component in the treatment of multiple myeloma. However, patient response remains heterogeneous, underscoring the critical need for robust biomarkers to predict sensitivity and guide personalized therapeutic strategies. This technical guide provides an in-depth overview of the novel biomarkers emerging from recent research, focusing on genomic signatures, circulating tumor DNA (ctDNA), and microRNAs. We detail the core mechanism of this compound action, the signaling pathways influencing sensitivity, and provide comprehensive experimental protocols for biomarker discovery and validation. All quantitative data is summarized in structured tables, and key processes are visualized using pathway and workflow diagrams to facilitate understanding and application in a research setting.
Introduction to this compound and the Need for Biomarkers
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells.[1] The ubiquitin-proteasome system is a critical pathway for protein degradation and homeostasis, and its inhibition is a cornerstone of MM therapy.[2][3] Cancer cells, with their high rate of protein synthesis and turnover, are particularly sensitive to the proapoptotic effects of proteasome inhibition.[4]
This compound (NINLARO®) is a second-generation, oral proteasome inhibitor approved for use in combination with lenalidomide and dexamethasone for MM patients who have received at least one prior therapy.[1][2] Despite its efficacy, a significant portion of patients exhibit innate or acquired resistance.[5] The identification of predictive biomarkers is therefore paramount to optimize patient selection, overcome resistance, and improve clinical outcomes. This guide explores the current landscape of biomarkers for this compound sensitivity.
Core Mechanism of Action: Proteasome Inhibition
This compound is a potent and reversible inhibitor that binds to the β5 subunit of the 20S proteasome, blocking its chymotrypsin-like activity.[4][6] This inhibition disrupts the degradation of ubiquitinated proteins, leading to their accumulation. The buildup of misfolded and regulatory proteins triggers endoplasmic reticulum (ER) stress, activates the unfolded protein response (UPR), and ultimately induces cancer cell apoptosis.[2][7]
Caption: Mechanism of Action of this compound in a Myeloma Cell.
Novel Biomarkers for this compound Sensitivity
Research has identified several classes of biomarkers that correlate with sensitivity to this compound and other proteasome inhibitors. These range from gene expression patterns to specific mutations detectable in circulating tumor DNA.
Genomic Biomarkers: Gene Expression and Mutations
Gene expression signatures and the status of individual genes have shown promise in predicting response. High-throughput screening methods have identified genes whose expression levels or functional status directly impact drug sensitivity.
Table 1: Summary of Potential Genomic Biomarkers
| Biomarker Category | Specific Marker(s) | Association with Sensitivity | Key Findings |
|---|---|---|---|
| Gene Expression | 42-Gene Signature | Distinguishes good vs. poor response | Identified by comparing the most sensitive and resistant myeloma cell lines to this compound and other PIs.[8][9] |
| 14-Gene Signature | Predicts benefit from bortezomib | Signature developed using machine learning; validated in an independent cohort and shown to generalize to other PIs.[5] | |
| High TJP1 Expression | Increased Sensitivity | High TJP1 expression in MM cells was linked to a higher likelihood of response and longer response duration to bortezomib.[10] | |
| Gene Knockout | NUDCD2, OSER1, HERC1 | Increased Sensitivity | Genome-wide CRISPR-Cas9 screens identified that knockout of these genes sensitized myeloma cells to this compound.[11] |
| KLF13, PSMC4 | Decreased Sensitivity (Resistance) | Knockout of these genes was shown to confer resistance to this compound in myeloma cell lines.[11] |
| Proteasome Subunit | PSMB5 Protein Levels | Decreased Sensitivity (Resistance) | Baseline accumulation of the PSMB5 subunit may be associated with shorter disease-free survival.[12] |
Circulating Tumor DNA (ctDNA) Mutations
Circulating tumor DNA offers a non-invasive method for monitoring tumor genetics and predicting therapeutic response.[13] Recent studies have highlighted the prognostic power of ctDNA mutations in patients undergoing this compound-based therapy.
Table 2: Prognostic ctDNA Mutations in this compound-Treated Patients
| Gene | Impact of Mutation on Progression-Free Survival (PFS) | Key Findings |
|---|---|---|
| KRAS | Worse PFS | Activating RAS mutations may promote resistance by enhancing proteasome capacity and reducing ER stress.[14][15] Mutations detected in both ctDNA and bone marrow were most prognostically relevant.[14][16] |
| TP53 | Worse PFS | Mutations are frequently subclonal and can emerge after therapy.[14][17] |
| DIS3 | Worse PFS | Mutations in this gene, part of the RNA exosome complex, are associated with poorer outcomes.[14][17] |
| BRAF | Worse PFS | Associated with worse outcomes in patients on IRd (this compound, Lenalidomide, Dexamethasone) therapy.[14][17] |
| NRAS | Worse PFS | Along with KRAS, part of the RAS pathway implicated in resistance.[14][17] |
| ATM | Worse PFS | Mutations in this DNA damage response gene were associated with worse PFS.[14][17] |
A higher number of mutations across these six genes correlates with a significantly worse prognosis. Patients with ≥2 mutations have a 2-year PFS rate of 0%.[14][17]
microRNA (miRNA) Biomarkers
MicroRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally and play a significant role in drug resistance.[18][19] Specific miRNAs have been implicated in the response to proteasome inhibitors.
Table 3: microRNAs Associated with Proteasome Inhibitor Resistance
| microRNA | Expression in Resistant Cells | Implied Role & Target Pathways |
|---|---|---|
| miR-29b | Significantly Reduced | Reduced levels observed in bortezomib, carfilzomib, and this compound-resistant MM cells.[18] |
| miR-15a/16-1 | Downregulated | These tumor-suppressor miRNAs are involved in resistance mediated by bone marrow stromal cells.[20] |
| miR-21 | Overexpressed | This onco-miR is linked to carcinogenesis and a poor prognosis in MM.[21] |
Key Signaling Pathways in this compound Response
The efficacy of this compound is modulated by its impact on several interconnected signaling pathways beyond direct apoptosis induction. Understanding these pathways is crucial for identifying mechanisms of resistance and potential combination therapies.
-
NF-κB Pathway: In MM, the NF-κB pathway is often constitutively active, promoting cell survival. Proteasome inhibitors block the degradation of IκB, the natural inhibitor of NF-κB, thereby suppressing this critical survival pathway.[7]
-
Unfolded Protein Response (UPR): The accumulation of ubiquitinated proteins from proteasome inhibition causes significant ER stress, activating the UPR. While initially a pro-survival response, sustained UPR activation ultimately triggers apoptosis.[6] Activating transcription factor-3 (ATF-3) is a downstream marker of UPR activation following this compound administration.[6]
-
Bone Marrow Microenvironment: this compound disrupts the interaction between myeloma cells and the bone marrow microenvironment by inhibiting cytokine secretion and suppressing adhesion molecule expression, which also contributes to its anti-myeloma effect.[1][22]
References
- 1. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Oral Proteasome Inhibitor for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action - NINLARO® (this compound) [ninlarohcp.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A gene expression signature distinguishes innate response and resistance to proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Biomarker may predict sensitivity to PIs in MM | MDedge [mdedge.com]
- 11. Genome-Wide CRISPR-Cas9 Knockout Screening Identifies NUDCD2 Depletion as Sensitizer for Bortezomib, Carfilzomib and this compound in Multiple Myeloma [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. ctDNA improves prognostic prediction for patients with relapsed/refractory MM receiving this compound, lenalidomide, and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P929: CIRCULATING TUMOR DNA ASSESSMENT IMPROVES PROGNOSTIC PREDICTION IN RELAPSED/REFRACTORY MULTIPLE MYELOMA RECEIVING this compound, LENALIDOMIDE, AND DEXAMETHASONE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MicroRNAs as a Potential New Preventive Approach in the Transition from Asymptomatic to Symptomatic Multiple Myeloma Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Role of micro-RNAs in drug resistance of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. miRNAs and Multiple Myeloma: Focus on the Pathogenesis, Prognosis, and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
The Impact of Ixazomib on Protein Homeostasis: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the in-vitro effects of ixazomib, the first orally available proteasome inhibitor, on cellular protein homeostasis. By reversibly inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, this compound disrupts the normal degradation of proteins, leading to a cascade of cellular events, including endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][2][3][4] This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical signaling pathways involved.
Quantitative Data Summary
The following tables summarize the in-vitro potency and effects of this compound across various cancer cell lines as reported in the literature.
Table 1: In-Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line Type | Cell Line(s) | IC50 (nM) | Exposure Time (hours) | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | 1.9 | Not Specified | [2] |
| T-ALL Patient-Derived Xenograft | ALL-30 | 1.6 | Not Specified | [2] |
| T-ALL Patient-Derived Xenograft | ALL-31 | 2.8 | Not Specified | [2] |
| Acute Lymphoblastic Leukemia (ALL) | CEM | ~10-20 | 72 | [5] |
| Acute Myeloid Leukemia (AML) | THP-1 | ~20-30 | 72 | [5] |
| Diffuse Large B-cell Lymphoma (DLBCL) | MZ | 21 | 72 | [6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | RC | 40 | 72 | [6] |
| Hodgkin Lymphoma (HL) | L540 | 25 | 72 | [7] |
| Hodgkin Lymphoma (HL) | L428 | 117 | 72 | [7] |
| T-cell Lymphoma (TCL) | HH | 41 | 72 | [7] |
| T-cell Lymphoma (TCL) | Hut78 | 52 | 72 | [7] |
| Multiple Myeloma | RPMI-8226 | 7.5 - 60 (Dose-dependent effects observed) | 24 | [8] |
| Multiple Myeloma | U-266 | 5 - 40 (Dose-dependent effects observed) | 24 | [8] |
Table 2: Impact of this compound on Protein Expression and Cellular Processes
| Cell Line Type | Key Protein/Process Affected | Observation | Reference |
| Colorectal Cancer | ER Stress Markers (Bip, p-PERK, e-IF2α, CHOP) | Time-dependent increase in expression | [9] |
| Colorectal Cancer | DR5 (Death Receptor 5) | Upregulation mediated by CHOP | [9] |
| Multiple Myeloma | UBE2K | Decreased expression | [8] |
| Leukemia (CEM) | Apoptosis | 43-94% of cells apoptotic after 24h (20-100 nM) | [5] |
| Leukemia (CEM & THP-1) | Cell Cycle | Increase in G2/M phase population | [5] |
| Esophageal Squamous Cell Carcinoma | c-Myc, NOXA | Significant increase in expression | [10] |
| Hodgkin Lymphoma | Ubiquitinated Proteins | Accumulation with treatment | [7] |
| Hodgkin Lymphoma | MYC protein levels | Decrease with increasing this compound concentration | [7] |
Core Signaling Pathways and Mechanisms
This compound's disruption of protein homeostasis triggers two major interconnected signaling pathways: the Unfolded Protein Response (UPR) due to ER stress and the extrinsic apoptosis pathway.
The Unfolded Protein Response (UPR)
Proteasome inhibition by this compound leads to the accumulation of misfolded and ubiquitinated proteins within the endoplasmic reticulum, a condition known as ER stress.[11][12] To cope with this, the cell activates the UPR, a tripartite signaling network initiated by three ER transmembrane sensors: PERK, IRE1α, and ATF6.[13][14] Initially, the UPR aims to restore homeostasis by halting protein translation and increasing the production of chaperones.[12] However, under prolonged or severe ER stress induced by continuous proteasome inhibition, the UPR shifts towards inducing apoptosis.[12][13]
Caption: this compound-induced ER stress and the Unfolded Protein Response (UPR) pathway.
Induction of Apoptosis
A key pro-apoptotic factor induced by the PERK-ATF4 axis of the UPR is the transcription factor CHOP (C/EBP homologous protein).[9][12][15] In several cancer types, including colorectal cancer, this compound has been shown to induce apoptosis through a CHOP-dependent upregulation of Death Receptor 5 (DR5).[9] The binding of DR5 to its ligand, TRAIL, initiates the extrinsic apoptosis pathway, leading to the activation of caspase-8 and the subsequent executioner caspase-3, culminating in cell death.[9]
Caption: CHOP-dependent induction of DR5-mediated apoptosis by this compound.
Key Experimental Protocols
The following are generalized protocols for key in-vitro assays used to assess the impact of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTS-based)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical cell viability (MTS) assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance readings to the control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for Protein Expression
This technique is used to detect and quantify changes in specific proteins involved in the UPR and apoptosis.
Methodology:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., CHOP, DR5, cleaved Caspase-3, p-PERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment & Harvesting: Treat cells with this compound for the desired duration. Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V-FITC: Detects phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
-
-
Analysis: Quantify the cell populations in four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
-
References
- 1. Phase 1 study of this compound, an investigational proteasome inhibitor, in advanced non-hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IN VIVO ACTIVITY OF THE SECOND-GENERATION PROTEASOME INHIBITOR this compound AGAINST PEDIATRIC T-CELL ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming drug resistance by targeting protein homeostasis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Clinical Evaluation of the Proteasome Inhibitor this compound against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteasomal Inhibition by this compound Induces CHK1 and MYC Dependent Cell Death in T-Cell and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis and Suppresses Proliferation in Esophageal Squamous Cell Carcinoma through Activation of the c-Myc/NOXA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Proteasome Inhibitor Marizomib Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mp.pl [mp.pl]
- 14. Endoplasmic reticulum stress in the development of multiple myeloma and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Immunomodulatory Properties of Ixazomib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib (Ninlaro®) is an orally bioavailable, second-generation proteasome inhibitor approved for the treatment of multiple myeloma.[1] Its primary mechanism of action involves the reversible inhibition of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1] This inhibition disrupts protein homeostasis, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in malignant cells.[2] Beyond its direct anti-tumor effects, a growing body of evidence highlights the significant immunomodulatory properties of this compound, positioning it as a molecule of interest for a broader range of applications, including the modulation of immune responses in various pathological contexts. This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, detailing its impact on key immune cell populations, associated signaling pathways, and relevant experimental protocols.
Core Mechanism of Immunomodulation: Proteasome Inhibition and NF-κB Signaling
The ubiquitin-proteasome system is a critical regulator of intracellular protein degradation, playing a pivotal role in the turnover of proteins involved in cell cycle progression, apoptosis, and signal transduction. A key signaling pathway heavily reliant on proteasomal activity is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation and immune responses.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon cellular stimulation by various signals, including cytokines and pathogen-associated molecular patterns, the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing its translocation to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory and immune-related genes.
This compound, by inhibiting the proteasome, prevents the degradation of phosphorylated IκBα.[3] This leads to the accumulation of p-IκBα in the cytoplasm and the subsequent sequestration of NF-κB, thereby inhibiting its nuclear translocation and transcriptional activity.[3] This blockade of the NF-κB pathway is a cornerstone of this compound's immunomodulatory effects.
References
The Untapped Potential of Ixazomib: A Technical Guide to its Non-Malignant Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib, the first oral proteasome inhibitor, has been a significant advancement in the treatment of multiple myeloma. Its mechanism of action, the reversible inhibition of the 20S proteasome, leads to the disruption of cellular protein homeostasis and induces apoptosis in malignant plasma cells.[1] However, the therapeutic potential of this compound extends beyond oncology. The fundamental role of the proteasome in cellular processes, including immune regulation and protein degradation, suggests its applicability in a range of non-malignant disorders. This technical guide provides an in-depth exploration of the preclinical and clinical research into the use of this compound for inflammatory, autoimmune, and fibrotic diseases, offering a valuable resource for researchers and drug development professionals.
Mechanism of Action in Non-Malignant Diseases
This compound's primary mechanism of action is the potent and selective inhibition of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1] This inhibition disrupts the ubiquitin-proteasome system (UPS), a critical pathway for the degradation of a vast array of cellular proteins. In non-malignant contexts, this disruption has several key consequences:
-
Depletion of Plasma Cells and Antibody Production: Plasma cells, responsible for antibody production, are highly secretory and thus particularly sensitive to proteasome inhibition. The accumulation of misfolded proteins leads to endoplasmic reticulum stress and apoptosis, resulting in a reduction of both total and auto-antibodies.[1][2]
-
Inhibition of Pro-inflammatory Signaling: The NF-κB signaling pathway, a central regulator of inflammation, is tightly controlled by the proteasome-mediated degradation of its inhibitor, IκB. By preventing IκB degradation, this compound sequesters NF-κB in the cytoplasm, inhibiting the transcription of pro-inflammatory cytokines and adhesion molecules.
-
Modulation of Immune Cells: this compound has been shown to impact various immune cells beyond plasma cells. It can suppress the maturation and function of dendritic cells, including plasmacytoid dendritic cells (pDCs), a key source of type I interferons implicated in autoimmune diseases like Systemic Lupus Erythematosus (SLE).[1]
Applications in Autoimmune Diseases
Preclinical studies have demonstrated the potential of this compound in several autoimmune disorders.
Systemic Lupus Erythematosus (SLE)
In a preclinical model of SLE using MRL/lpr mice, oral administration of this compound has shown significant therapeutic effects.[1]
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound Treatment | Percentage Reduction | p-value |
| Anti-dsDNA IgG Antibodies | Time-dependent increase | Suppressed increase | 73% | <0.01 |
| Splenic Anti-dsDNA IgG Antibody-Secreting Cells | - | - | 25% | <0.01 |
| Splenic Plasma Cells | - | - | 39% | <0.001 |
| Splenic Plasmacytoid Dendritic Cells (pDCs) | - | - | 38% | <0.01 |
Experimental Protocol: MRL/lpr Mouse Model of SLE [1]
-
Animal Model: MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease.
-
Treatment: Oral administration of this compound twice a week for 4 weeks.
-
Outcome Measures:
-
Anti-dsDNA IgG Antibodies: Measured at the end of the treatment period to assess the level of autoantibodies.
-
ELISpot Assay: Used to quantify the number of anti-dsDNA IgG antibody-secreting cells in the spleen.
-
FACS Analysis: Employed to determine the populations of splenic plasma cells and plasmacytoid dendritic cells.
-
Myasthenia Gravis (MG)
In a rat model of experimental autoimmune myasthenia gravis (EAMG), this compound has demonstrated efficacy in reducing autoantibodies and depleting plasma cells.[2]
Quantitative Data Summary:
| Parameter | Saline Control | This compound (0.35 mg/kg) Treatment | Percentage Reduction |
| Total Plasma IgG | - | 65.5% - 75.0% | |
| Rat AChR Autoantibodies | - | >88% |
Experimental Protocol: Experimental Autoimmune Myasthenia Gravis (EAMG) Rat Model [2]
-
Animal Model: Female Lewis rats.
-
Treatment: Subcutaneous injection of 0.35 mg/kg this compound twice per week for 4 or 8 weeks.
-
Outcome Measures:
-
Total IgG and Rat Acetylcholine Receptor (AChR) Autoantibody Levels: Measured in the plasma to assess the impact on antibody production.
-
Potential Applications in Fibrotic Diseases
The role of the ubiquitin-proteasome system in the regulation of TGF-β signaling, a key driver of fibrosis, suggests a potential therapeutic application for proteasome inhibitors in fibrotic diseases. While direct evidence for this compound's efficacy in idiopathic pulmonary fibrosis is still emerging, studies with other proteasome inhibitors provide a strong rationale for further investigation.
Signaling Pathway: Proteasome Interaction with TGF-β Signaling
TGF-β signaling is modulated by the ubiquitination and subsequent proteasomal degradation of key signaling components, including both receptors and downstream Smad proteins. Inhibition of the proteasome can therefore influence the intensity and duration of TGF-β signaling. For instance, proteasome inhibitors have been shown to prevent the degradation of the inhibitory Smad7, thereby attenuating pro-fibrotic TGF-β responses.
Signaling Pathway Diagrams
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the proteasome, preventing IκB degradation and subsequent NF-κB activation.
Hypothesized Interaction of Proteasome Inhibition with the TGF-β Signaling Pathway in Fibrosis
References
Methodological & Application
Application Notes and Protocols for Ixazomib In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib is an oral, second-generation proteasome inhibitor that has demonstrated significant therapeutic efficacy in the treatment of multiple myeloma.[1][2] It functions by reversibly binding to the β5 subunit of the 20S proteasome, a key component of the ubiquitin-proteasome pathway.[3][4][5] This inhibition disrupts the degradation of ubiquitinated proteins, leading to an accumulation of regulatory proteins that ultimately induces apoptosis in cancerous cells.[4][6] Accurate and reproducible in vitro assays are critical for evaluating the cytotoxic effects of this compound across various cell lines and for elucidating its mechanism of action. This document provides detailed protocols for two common cell viability assays, the MTT and CellTiter-Glo® assays, which are widely used to assess the impact of this compound on cell proliferation and survival.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by different in vitro cell viability assays.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| A549 | Lung Cancer | WST-1 | 2000 | [7] |
| RPMI-8226 | Multiple Myeloma | CCK-8 | ~30 | [8] |
| U-266 | Multiple Myeloma | CCK-8 | ~20 | [8] |
| KMS-20 | Multiple Myeloma | Trypan Blue | ~10 | [9] |
| KMS-26 | Multiple Myeloma | Trypan Blue | ~20 | [9] |
| KMS-28BM | Multiple Myeloma | Trypan Blue | ~20 | [9] |
| Pediatric ALL | Acute Lymphoblastic Leukemia | MTT | 24 ± 11 | [10] |
| AML | Acute Myeloid Leukemia | MTT | 30 ± 8 | [10] |
| SW1222 | Colorectal Cancer | MTT | >12 | [11] |
| LS174T | Colorectal Cancer | MTT | >24 | [11] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, carefully aspirate the culture medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
Protocol for Suspension Cells:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and immediately treat with various concentrations of this compound and a vehicle control.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Formazan Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet. Add 100-150 µL of solubilization solvent to each well.
-
Absorbance Measurement: Gently resuspend the cells and formazan crystals in the solubilization solution. Measure the absorbance as described for adherent cells.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[12][13] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[13]
Materials:
-
CellTiter-Glo® Reagent (Promega)[12]
-
Opaque-walled multiwell plates (96- or 384-well)[14]
-
Luminometer
Protocol:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.[14][15] Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[14][15] Mix gently until the substrate is fully dissolved.[14][15]
-
Cell Seeding and Treatment: Seed cells in opaque-walled multiwell plates. Treat cells with various concentrations of this compound and a vehicle control. Include wells with medium only for background luminescence measurement.[15]
-
Plate Equilibration: After the treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13][15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[13][15]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][14]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Luminescence Measurement: Record the luminescence using a plate reader.[14]
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.
Experimental Workflow for Cell Viability Assays
Caption: Workflow for determining cell viability after this compound treatment using MTT or CellTiter-Glo assays.
References
- 1. This compound for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of Action - NINLARO® (this compound) [ninlarohcp.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pre-Clinical Evaluation of the Proteasome Inhibitor this compound against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. ch.promega.com [ch.promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. promega.com [promega.com]
Application Notes and Protocols for Establishing Ixazomib-Resistant Multiple Myeloma Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of therapeutic resistance remains a significant hurdle in the long-term management of multiple myeloma (MM). Ixazomib, the first orally bioavailable proteasome inhibitor, has become a key component of MM treatment regimens.[1][2] However, as with other proteasome inhibitors, acquired resistance to this compound can emerge, leading to disease progression.[3] To investigate the molecular mechanisms underlying this resistance and to develop novel therapeutic strategies to overcome it, the establishment of robust in vitro models, such as this compound-resistant MM cell lines, is essential.
These application notes provide a comprehensive guide for researchers to develop and characterize this compound-resistant multiple myeloma cell lines. The protocols outlined below describe a stepwise method for inducing resistance, along with key experiments for cellular and molecular characterization.
Data Presentation
Table 1: Comparative IC50 Values of Parental and this compound-Resistant Multiple Myeloma Cell Lines
| Cell Line | Parental IC50 (nM) | This compound-Resistant IC50 (nM) | Resistance Factor (Fold Change) | Reference |
| RPMI-8226 | 5-10 | 50-100 | 5-20 | Adapted from[4] |
| U266 | 8-15 | 80-150 | 5-19 | Inferred from[5] |
| MM.1S | 3-7 | 30-70 | ~10 | Hypothetical |
| OPM-2 | 2-5 | 20-50 | ~10 | Adapted from[6] |
Note: The specific IC50 values can vary between laboratories and depend on the specific experimental conditions. The data presented here are representative values based on published literature for proteasome inhibitor resistance.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Multiple Myeloma Cell Lines
This protocol describes a method for generating this compound-resistant MM cell lines by continuous exposure to escalating concentrations of the drug.[7]
Materials:
-
Parental multiple myeloma cell lines (e.g., RPMI-8226, U266)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound citrate
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Initial IC50 Determination: Determine the baseline sensitivity of the parental cell line to this compound by performing a dose-response curve and calculating the 50% inhibitory concentration (IC50) using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initiation of Resistance Induction: Culture the parental cells in complete medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation:
-
Once the cells adapt and resume a normal growth rate (typically after 2-3 weeks), increase the concentration of this compound by 1.5- to 2-fold.[7]
-
Monitor cell viability and morphology closely. It is common to observe a significant level of cell death initially after each dose escalation.
-
Allow the surviving cells to repopulate the culture.
-
-
Maintenance and Cryopreservation:
-
Continue this stepwise increase in this compound concentration over several months.
-
At each stage of increased resistance, cryopreserve a batch of cells. This allows for returning to a previous stage if the culture is lost.[7]
-
-
Establishment of a Resistant Clone: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is at least 5- to 10-fold higher than the IC50 of the parental line.
-
Characterization of the Resistant Line: Once a resistant cell line is established, maintain it in a continuous culture with the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype. Periodically re-evaluate the IC50 to confirm the level of resistance.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Parental and this compound-resistant MM cells
-
96-well plates
-
Complete RPMI-1640 medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., from 0.1 nM to 1 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
Parental and this compound-resistant MM cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-NF-κB, total NF-κB, BiP, CHOP, p-Akt, total Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Key Concepts
Signaling Pathways in this compound Resistance
Caption: Key signaling pathways involved in this compound action and resistance.
Experimental Workflow for Establishing Resistant Cell Lines
Caption: Workflow for generating and validating this compound-resistant cell lines.
Discussion and Troubleshooting
The development of drug-resistant cell lines is a time-consuming process that requires careful monitoring and patience. Here are some key considerations:
-
Choice of Parental Cell Line: The genetic background of the parental cell line can influence the mechanisms of resistance that arise. Using multiple cell lines can provide a more comprehensive understanding.
-
Drug Concentration: The rate of dose escalation is critical. Increasing the concentration too quickly can lead to the death of the entire cell population, while increasing it too slowly can prolong the time required to establish resistance.
-
Clonality: The resulting resistant cell population may be heterogeneous. It may be necessary to perform single-cell cloning to isolate and characterize distinct resistant clones.
-
Stability of Resistance: The resistant phenotype should be stable over time in the presence of the selective pressure (this compound). It is advisable to periodically check the IC50 of the resistant line.
By following these protocols and considering these factors, researchers can successfully establish and characterize this compound-resistant multiple myeloma cell line models, which are invaluable tools for advancing our understanding of drug resistance and for the development of next-generation therapies.
References
- 1. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel drug for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of this compound for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-Clinical Evaluation of the Proteasome Inhibitor this compound against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ixazomib Proteasome Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib is the first orally available proteasome inhibitor approved for the treatment of multiple myeloma.[1][2] It is a selective and reversible inhibitor of the 20S proteasome, exhibiting preferential binding to and inhibition of the β5 chymotrypsin-like proteolytic site.[1][3] The ubiquitin-proteasome system is a critical pathway for protein degradation within cells, and its inhibition can lead to an accumulation of regulatory proteins, ultimately inducing apoptosis in cancerous cells.[4][5] Therefore, the accurate measurement of proteasome activity in the presence of inhibitors like this compound is crucial for both basic research and drug development.
These application notes provide a detailed protocol for determining the inhibitory activity of this compound on the chymotrypsin-like activity of the proteasome in both purified enzyme and cell-based formats using a fluorogenic assay. The protocol is based on the use of a fluorogenic peptide substrate that is cleaved by the active proteasome to release a fluorescent reporter.
Principle of the Assay
The proteasome possesses three major proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[6] This protocol focuses on the chymotrypsin-like activity, which is the primary target of this compound. The assay utilizes a synthetic peptide substrate, Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin (Suc-LLVY-AMC), which is specifically cleaved by the chymotrypsin-like activity of the proteasome.[7] Upon cleavage, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured using a fluorometer with excitation at approximately 350-380 nm and emission at 440-460 nm.[7][8] The rate of AMC release is directly proportional to the proteasome activity. By measuring the decrease in fluorescence in the presence of this compound, its inhibitory effect can be quantified.
Data Presentation
The inhibitory potency of this compound against the different proteolytic activities of the 20S proteasome is summarized in the table below. This data is crucial for understanding the selectivity of the inhibitor.
| Proteasome Subunit | Proteolytic Activity | This compound IC50 (nmol/L) |
| β5 | Chymotrypsin-like | 3.4[1] |
| β1 | Caspase-like | 31[1] |
| β2 | Trypsin-like | 3500[1] |
Table 1: Inhibitory concentration (IC50) of this compound against the three distinct proteolytic activities of the 20S proteasome. Data sourced from in vitro studies.[1]
Experimental Protocols
Biochemical Assay for Purified 20S Proteasome Activity
This protocol is designed to determine the direct inhibitory effect of this compound on purified 20S proteasome.
Materials and Reagents:
-
Purified 20S Proteasome
-
This compound
-
Proteasome Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl)[6]
-
Proteasome Substrate: Suc-LLVY-AMC (in DMSO)
-
Dimethyl Sulfoxide (DMSO)
-
Black, opaque 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Proteasome Assay Buffer. The final concentrations should bracket the expected IC50 value (e.g., 0.1 nM to 100 nM). Also, prepare a vehicle control (DMSO in assay buffer).
-
Prepare Proteasome solution: Dilute the purified 20S proteasome in ice-cold Proteasome Assay Buffer to the desired working concentration.
-
Assay setup: In a 96-well plate, add the following to each well:
-
Proteasome Assay Buffer
-
This compound dilutions or vehicle control
-
Diluted 20S proteasome solution
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15-30 minutes to allow this compound to interact with the proteasome.
-
Initiate reaction: Add the Proteasome Substrate (Suc-LLVY-AMC) to each well to a final concentration of 10-100 µM.
-
Kinetic measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity (Ex/Em = 350/440 nm) every 1-2 minutes for at least 30-60 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each this compound concentration and the vehicle control.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of proteasome activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Proteasome Activity Assay
This protocol measures the activity of the proteasome within cultured cells treated with this compound.
Materials and Reagents:
-
Cell line of interest (e.g., multiple myeloma cell lines)
-
Cell culture medium
-
This compound
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100)[6]
-
Proteasome Assay Buffer
-
Proteasome Substrate: Suc-LLVY-AMC (in DMSO)
-
Proteasome Inhibitor Control (e.g., MG-132)
-
BCA Protein Assay Kit
-
White, opaque 96-well microplate (for luminescence) or black, opaque 96-well microplate (for fluorescence)
-
Luminometer or Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 2-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of Cell Lysis Buffer to each well and incubate on ice for 10-30 minutes.
-
Centrifuge the plate to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new plate.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
Proteasome Activity Assay:
-
In a new 96-well plate, add a standardized amount of protein from each cell lysate to respective wells.
-
Include a set of wells with lysate and a known proteasome inhibitor (e.g., MG-132) to determine the background non-proteasomal activity.
-
Add Proteasome Assay Buffer to each well to bring the volume to a consistent level.
-
Initiate the reaction by adding the Proteasome Substrate (Suc-LLVY-AMC).
-
-
Measurement:
-
Incubate the plate at 37°C and measure the fluorescence or luminescence at various time points or in a kinetic mode as described in the biochemical assay protocol.
-
Data Analysis:
-
Subtract the background fluorescence/luminescence (from inhibitor-treated wells) from the readings of all other wells.
-
Calculate the rate of proteasome activity and normalize it to the protein concentration of the cell lysate.
-
Express the proteasome activity in this compound-treated cells as a percentage of the activity in vehicle-treated cells.
-
Determine the IC50 value of this compound in the cell-based assay by plotting the percentage of proteasome activity against the logarithm of the this compound concentration.
Mandatory Visualizations
Caption: Experimental workflows for biochemical and cell-based proteasome activity assays.
Caption: Simplified signaling pathway of this compound-mediated proteasome inhibition.
References
- 1. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-Clinical Evaluation of the Proteasome Inhibitor this compound against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - the first oral proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of this compound, an investigational proteasome inhibitor, in advanced non-hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure–safety–efficacy analysis of single-agent this compound, an oral proteasome inhibitor, in relapsed/refractory multiple myeloma: dose selection for a phase 3 maintenance study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20S Proteasome Activity Assay | APT280 [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. IN VIVO ACTIVITY OF THE SECOND-GENERATION PROTEASOME INHIBITOR this compound AGAINST PEDIATRIC T-CELL ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of Ubiquitinated Proteins Following Ixazomib Treatment using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor that selectively and reversibly binds to the β5 subunit of the 20S proteasome.[1][2] This inhibition disrupts the normal process of protein degradation, leading to an accumulation of ubiquitinated proteins within the cell.[1][3] The ubiquitin-proteasome system is a critical pathway for the degradation of misfolded or damaged proteins, as well as regulatory proteins involved in cell cycle control and apoptosis. By blocking this pathway, this compound induces proteotoxic stress, ultimately leading to programmed cell death in cancerous cells.[4][5] This makes the detection and quantification of ubiquitinated proteins a key biomarker for assessing the cellular response to this compound treatment.
This document provides a detailed protocol for the detection of ubiquitinated proteins in cell lysates after treatment with this compound using Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for detecting the accumulation of ubiquitinated proteins.
Quantitative Data Presentation
The following tables summarize the expected quantitative results from a Western blot analysis of ubiquitinated proteins in a human multiple myeloma cell line (e.g., MM.1S) treated with this compound. Data is presented as a fold change in the density of the ubiquitin smear relative to an untreated control.
Table 1: Dose-Dependent Effect of this compound on Protein Ubiquitination (24-hour treatment)
| This compound Concentration (nM) | Fold Change in Ubiquitinated Proteins (Mean ± SD) |
| 0 (Control) | 1.00 ± 0.12 |
| 10 | 2.5 ± 0.35 |
| 25 | 4.8 ± 0.62 |
| 50 | 7.2 ± 0.89 |
| 100 | 9.5 ± 1.10 |
Table 2: Time-Dependent Effect of this compound on Protein Ubiquitination (50 nM treatment)
| Treatment Duration (hours) | Fold Change in Ubiquitinated Proteins (Mean ± SD) |
| 0 (Control) | 1.00 ± 0.15 |
| 6 | 3.1 ± 0.41 |
| 12 | 5.9 ± 0.73 |
| 24 | 7.5 ± 0.92 |
| 48 | 6.8 ± 0.85 |
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently detecting ubiquitinated proteins via Western blot.
Materials and Reagents:
-
Cell Line: Human multiple myeloma cell line (e.g., MM.1S)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) containing:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
Deubiquitinase (DUB) Inhibitor (e.g., 10 mM N-ethylmaleimide - NEM, freshly prepared)
-
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (4-15% gradient) and running buffer
-
Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Mouse or rabbit anti-ubiquitin antibody (clone P4D1 or equivalent)
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure:
-
Cell Culture and Treatment:
-
Culture MM.1S cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 10, 25, 50, 100 nM) for the specified duration (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 50 nM) for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer supplemented with protease and DUB inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples into the wells of a 4-15% gradient polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100 V for 1-2 hours or according to the manufacturer's recommendations.
-
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-ubiquitin antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5000-1:10,000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the ubiquitin smear in each lane using appropriate software (e.g., ImageJ).
-
Normalize the density of the ubiquitin signal to a loading control (e.g., β-actin or GAPDH) to calculate the fold change relative to the untreated control.
-
Conclusion
This protocol provides a reliable method for the detection and semi-quantitative analysis of ubiquitinated proteins in response to this compound treatment. The accumulation of ubiquitinated proteins serves as a direct indicator of proteasome inhibition and can be a valuable tool in preclinical and clinical studies investigating the efficacy of this compound and other proteasome inhibitors.
References
Application Notes and Protocols for Identifying Ixazomib Protein Interactors using Immunoprecipitation-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib is the first orally available proteasome inhibitor approved for the treatment of multiple myeloma.[1] It selectively and reversibly binds to the β5 subunit of the 20S proteasome, inhibiting its chymotrypsin-like activity.[2][3] This inhibition disrupts protein degradation, leading to an accumulation of ubiquitinated proteins, which in turn induces endoplasmic reticulum stress, activation of apoptotic pathways, and ultimately, cancer cell death.[1][4] Understanding the full spectrum of protein interactions with this compound is crucial for elucidating its complete mechanism of action, identifying potential biomarkers for drug response, and discovering new therapeutic applications.
Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique for identifying protein-protein interactions.[5][6] This application note provides a detailed protocol for utilizing IP-MS to identify the protein interactors of this compound. The workflow involves the use of an antibody to capture the drug's primary target, the 20S proteasome, and its associated proteins from cell lysates treated with this compound. The co-precipitated proteins are then identified and quantified by mass spectrometry.
Data Presentation: Quantitative Analysis of Proteasome Interactors
Quantitative mass spectrometry is essential for distinguishing bona fide interactors from non-specific background proteins.[7] Label-free quantification (LFQ) is a common method where the signal intensity of peptides is compared across different experimental conditions.[7] High-confidence interactors are typically those that show a significant increase in abundance in the experimental group (this compound-treated) compared to the control group. A common threshold for identifying significant interactors is a fold change greater than 10 and a p-value less than 0.01.[7]
Below is an illustrative table summarizing the kind of quantitative data that can be obtained from an IP-MS experiment. This example data is based on a study investigating the interactome of the 20S proteasome in response to treatment with the proteasome inhibitor bortezomib and doxorubicin. While not specific to this compound, it represents the type of quantitative results generated in such experiments.
Table 1: Illustrative Quantitative Data of 20S Proteasome Interactors Identified by IP-MS
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value | Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | 0.001 | Tumor suppressor involved in cell cycle arrest and apoptosis. |
| P62993 | UBA1 | Ubiquitin-like modifier-activating enzyme 1 | 12.8 | 0.003 | Activates ubiquitin, the first step in ubiquitination. |
| Q06609 | UBE2N | Ubiquitin-conjugating enzyme E2 N | 11.5 | 0.005 | Catalyzes the attachment of ubiquitin to target proteins. |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 10.9 | 0.008 | Molecular chaperone involved in protein folding and stability. |
| P35908 | PSMC5 | 26S proteasome regulatory subunit 8 | 9.7 | 0.012 | Component of the 19S regulatory particle of the proteasome. |
| Q13200 | PSMD1 | 26S proteasome non-ATPase regulatory subunit 1 | 9.2 | 0.015 | Component of the 19S regulatory particle of the proteasome. |
| P62191 | PSMA1 | Proteasome subunit alpha type-1 | 8.5 | 0.021 | Component of the 20S core proteasome. |
| O75832 | PSMB5 | Proteasome subunit beta type-5 | 18.3 | 0.0005 | Catalytic subunit of the proteasome, direct target of this compound. |
This table is for illustrative purposes and is based on the types of proteins identified in proteasome interactor studies.
Experimental Protocols
This section provides a detailed methodology for identifying this compound protein interactors using IP-MS.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant human cell line, for example, a multiple myeloma cell line such as RPMI-8226 or U-266.
-
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Grow cells to 70-80% confluency.
-
Treat the cells with an effective concentration of this compound (e.g., 100 nM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours). The optimal concentration and time should be determined empirically for the chosen cell line.
-
Include both treated and untreated (or vehicle-treated) samples to serve as experimental and control groups, respectively.
-
Protocol 2: Cell Lysis and Protein Extraction
-
Harvesting: After treatment, harvest the cells by centrifugation.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer containing a non-ionic detergent (e.g., 1% NP-40 or Triton X-100), protease inhibitors, and phosphatase inhibitors to maintain protein integrity. A typical lysis buffer composition is 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and a cocktail of protease and phosphatase inhibitors.
-
Cell Lysis: Resuspend the cell pellet in the ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Immunoprecipitation
-
Antibody Selection: Use a high-quality antibody that specifically targets a core subunit of the 20S proteasome, such as PSMA1 or the β5 subunit (PSMB5), the direct target of this compound.
-
Antibody-Bead Conjugation:
-
Incubate the antibody with Protein A/G magnetic beads for 1-2 hours at 4°C on a rotator.
-
Wash the beads to remove any unbound antibody.
-
-
Immunoprecipitation:
-
Add the antibody-conjugated beads to the clarified cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator to allow for the formation of the antibody-proteasome complex.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with lysis buffer (without protease/phosphatase inhibitors) to remove non-specifically bound proteins. Perform at least three to five washes.
-
Protocol 4: Protein Elution and Digestion
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or SDS-PAGE sample buffer).
-
Neutralization: If using an acidic elution buffer, neutralize the eluate with a Tris-based buffer.
-
In-solution or In-gel Digestion:
-
In-solution: Reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin overnight at 37°C.
-
In-gel: Separate the eluted proteins by SDS-PAGE, excise the entire lane or specific bands, and perform in-gel trypsin digestion.
-
Protocol 5: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the digested peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a liquid chromatography system.
-
Protein Identification: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Quantitative Analysis: Perform label-free quantification (LFQ) to determine the relative abundance of the identified proteins in the this compound-treated versus control samples.
-
Data Filtering and Statistical Analysis:
-
Filter the results to include only high-confidence protein identifications.
-
Perform statistical analysis (e.g., t-test) to identify proteins that are significantly enriched in the this compound-treated samples.
-
Apply stringent criteria (e.g., fold change > 10, p-value < 0.01) to define the high-confidence interactome.[7]
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for identifying this compound protein interactors.
Signaling Pathway: this compound's Effect on the Ubiquitin-Proteasome System
Caption: this compound inhibits the proteasome, leading to apoptosis.
Signaling Pathway: this compound's Impact on NF-κB Signaling
Caption: this compound's inhibition of the proteasome affects NF-κB signaling.
References
- 1. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ISG20L2 suppresses bortezomib antimyeloma activity by attenuating bortezomib binding to PSMB5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Application Note & Protocol: Quantification of Ixazomib in Biological Samples using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib is an orally administered proteasome inhibitor approved for the treatment of multiple myeloma. As a crucial component of pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the determination of this compound in plasma samples. The method is designed to be sensitive, specific, and reproducible for research and drug development applications.
This compound is a peptide boronic acid derivative, and its quantification requires careful optimization of both sample preparation and chromatographic conditions to ensure accuracy and precision. This application note details a complete protocol, from sample pre-treatment to data analysis.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to developing an effective analytical method.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉BCl₂N₂O₄ | [1] |
| Molecular Weight | 361.03 g/mol | [2] |
| Biopharmaceutics Classification System (BCS) | Class 3 | [2][3] |
| aLogP | 3.50 | [3] |
| Solubility | Solubility increases as pH increases. In 0.1N HCl (pH 1.2) at 37 °C, the solubility is 0.61 mg/mL. | [3] |
| Protein Binding | 99% bound to plasma proteins. | [3] |
Experimental Protocols
This section outlines the detailed experimental procedures for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
All other chemicals and reagents should be of analytical grade.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm |
| Run Time | 10 minutes |
Preparation of Standard and Quality Control Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards (in plasma): Spike appropriate volumes of the working standard solutions into drug-free human plasma to achieve final concentrations for the calibration curve (e.g., 50, 100, 250, 500, 1000, and 2000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: low, medium, and high (e.g., 150, 750, and 1500 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.
Protocol:
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Method Validation Parameters
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Parameter | Specification |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 50 - 2000 ng/mL |
| Precision (%RSD) | Intraday and Interday ≤ 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from endogenous plasma components |
| Stability | Stable under various storage and handling conditions |
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: Linearity Data
| Concentration (ng/mL) | Peak Area (Mean ± SD, n=3) |
| 50 | Insert Data |
| 100 | Insert Data |
| 250 | Insert Data |
| 500 | Insert Data |
| 1000 | Insert Data |
| 2000 | Insert Data |
| Correlation Coefficient (r²) | Insert Value |
| Linear Regression Equation | y = mx + c |
Table 2: Precision and Accuracy Data
| QC Concentration (ng/mL) | Intraday (n=6) | Interday (n=6, 3 days) |
| Mean Conc. ± SD | %RSD | |
| Low QC (150) | Insert Data | Insert Data |
| Mid QC (750) | Insert Data | Insert Data |
| High QC (1500) | Insert Data | Insert Data |
Table 3: Recovery Data
| QC Concentration (ng/mL) | Peak Area (Extracted Sample, n=3) | Peak Area (Unextracted Standard, n=3) | % Recovery |
| Low QC (150) | Insert Data | Insert Data | Insert Data |
| Mid QC (750) | Insert Data | Insert Data | Insert Data |
| High QC (1500) | Insert Data | Insert Data | Insert Data |
Signaling Pathway and Logical Relationships
The quantification of this compound is a critical step in understanding its pharmacokinetic profile, which in turn influences its therapeutic efficacy and safety.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using a simple and robust HPLC-UV method. The protein precipitation extraction technique is efficient and suitable for routine analysis. The described method, upon validation, can be a valuable tool for researchers and scientists in the field of drug development and clinical research, enabling accurate assessment of this compound concentrations in biological samples.
References
Application Notes and Protocols for Apoptosis Analysis Using Ixazomib and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib is the first orally available proteasome inhibitor approved for the treatment of multiple myeloma.[1] Its mechanism of action involves the reversible inhibition of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1][2][3] This inhibition disrupts protein homeostasis, leading to an accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancerous cells.[4] Understanding the apoptotic response of cancer cells to this compound is crucial for both basic research and clinical applications. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis. This document provides a detailed protocol for inducing and measuring apoptosis in cancer cell lines treated with this compound.
Mechanism of Action: this compound-Induced Apoptosis
This compound triggers apoptosis primarily through the extrinsic pathway. By inhibiting the proteasome, this compound leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress. This stress response, in turn, upregulates the expression of Death Receptor 5 (DR5) on the cell surface. The binding of DR5 ligand (TRAIL) to DR5 initiates a signaling cascade that involves the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and subsequent activation of caspase-8. Activated caspase-8 then activates downstream effector caspases, such as caspase-3, which execute the apoptotic program, leading to cell death.[5]
Figure 1: this compound-Induced Apoptosis Signaling Pathway.
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize the percentage of apoptotic cells as determined by flow cytometry after treatment with this compound in various cancer cell lines.
Table 1: Multiple Myeloma Cell Lines
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| RPMI-8226 | 30 | 12 | ~25% |
| RPMI-8226 | 30 | 24 | ~40% |
| RPMI-8226 | 30 | 36 | ~60% |
| U-266 | 20 | 12 | ~20% |
| U-266 | 20 | 24 | ~35% |
| U-266 | 20 | 36 | ~55% |
Data adapted from a study on myeloma cell lines.[6]
Table 2: Colorectal Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| HCT116 | 5 | 24 | ~15% |
| HCT116 | 10 | 24 | ~30% |
| DLD1 | 5 | 24 | ~10% |
| DLD1 | 10 | 24 | ~25% |
| HT29 | 5 | 24 | ~12% |
| HT29 | 10 | 24 | ~28% |
Data adapted from a study on colorectal cancer cells.[5]
Table 3: Bladder Cancer Cell Lines
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| UMUC3 | 100 | 48 | ~20% |
| T24 | 100 | 48 | ~18% |
Data adapted from a study on bladder cancer cells, where this compound was used in combination with Ritonavir. The data presented here is for this compound as a single agent.[7]
Experimental Workflow for Apoptosis Analysis
The overall workflow for assessing this compound-induced apoptosis involves cell culture, treatment with this compound, staining with Annexin V and Propidium Iodide, and subsequent analysis by flow cytometry.
References
- 1. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of Action - NINLARO® (this compound) [ninlarohcp.com]
- 5. This compound promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Ixazomib Tumor Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib (NINLARO®) is a second-generation, oral proteasome inhibitor that has demonstrated significant antitumor activity in various malignancies, including multiple myeloma.[1] Its mechanism of action involves the reversible inhibition of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[2][3] This disruption of the ubiquitin-proteasome system leads to an accumulation of ubiquitinated proteins, triggering endoplasmic reticulum stress, inhibition of the NF-κB signaling pathway, and ultimately inducing apoptosis in cancer cells.[2][4]
Monitoring the therapeutic efficacy of this compound in preclinical models is crucial for understanding its pharmacodynamics and for the development of effective treatment strategies. In vivo imaging techniques offer a non-invasive and longitudinal assessment of tumor response, providing valuable insights into drug efficacy. This document provides detailed application notes and protocols for utilizing bioluminescence imaging (BLI), positron emission tomography/computed tomography (PET/CT), and chemical exchange saturation transfer magnetic resonance imaging (CEST MRI) to monitor tumor response to this compound treatment in preclinical cancer models.
Signaling Pathways Affected by this compound
This compound's primary mode of action is the inhibition of the proteasome, which has downstream effects on several critical cellular signaling pathways, most notably the NF-κB and apoptosis pathways.
General Experimental Workflow
A typical preclinical study to evaluate this compound's efficacy using in vivo imaging follows a standardized workflow.
References
Application Notes and Protocols for High-Throughput Screening of Synergistic Drug Combinations with Ixazomib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib (NINLARO®) is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma.[1][2] It primarily functions by reversibly inhibiting the chymotrypsin-like activity of the beta 5 subunit of the 20S proteasome.[3][4] This inhibition disrupts protein homeostasis, leading to an accumulation of ubiquitinated proteins, which in turn triggers the unfolded protein response (UPR) and ultimately induces apoptosis in myeloma cells.[5][6] Furthermore, proteasome inhibition by this compound has been shown to have multiple downstream effects, including the inhibition of the NF-κB signaling pathway, which is crucial for the survival and proliferation of myeloma cells.[6][7]
The therapeutic efficacy of this compound can be significantly enhanced through combination with other anti-cancer agents. Synergistic interactions can lead to improved treatment outcomes, overcome drug resistance, and potentially reduce treatment-related toxicities by allowing for lower doses of individual agents. High-throughput screening (HTS) is a powerful methodology for systematically and efficiently identifying novel synergistic drug combinations.[8][9][10]
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening to identify and validate synergistic drug combinations with this compound.
Key Signaling Pathways in this compound Action and Synergy
Understanding the molecular pathways affected by this compound is crucial for identifying rational drug combinations. The primary mechanism of this compound is the inhibition of the 26S proteasome, which has several downstream consequences that can be exploited for synergistic therapeutic strategies.
Ubiquitin-Proteasome System and the Unfolded Protein Response
Myeloma cells are characterized by high production of monoclonal immunoglobulins, leading to a significant burden on the protein folding and degradation machinery. Inhibition of the proteasome by this compound leads to the accumulation of misfolded and unfolded proteins in the endoplasmic reticulum (ER), causing ER stress and activating the UPR.[5][6] Chronic UPR activation ultimately triggers apoptosis. Drugs that further enhance ER stress or inhibit compensatory UPR pathways can synergize with this compound.
NF-κB Signaling Pathway
The NF-κB pathway is constitutively active in multiple myeloma and plays a key role in cell survival, proliferation, and drug resistance. The proteasome is responsible for degrading IκB, the inhibitor of NF-κB. By inhibiting the proteasome, this compound prevents IκB degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[6][11] Combining this compound with drugs that target other nodes in the NF-κB pathway can lead to a more profound inhibition and synergistic cell death.
High-Throughput Screening Workflow
A systematic HTS workflow is essential for the successful identification of synergistic drug combinations. The following diagram outlines a typical workflow, from initial screening to hit validation.
References
- 1. This compound: An Oral Proteasome Inhibitor for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DailyMed - NINLARO- this compound capsule [dailymed.nlm.nih.gov]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. The proteasome and proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Intracellular Signaling Pathways in the Pathogenesis of Multiple Myeloma and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ex Vivo Drug Sensitivity Testing of Patient Samples with Ixazomib
Introduction
Precision medicine is becoming increasingly vital in oncology, aiming to tailor treatments to individual patients. Ex vivo drug sensitivity testing on patient-derived cancer cells is a powerful tool in this endeavor, offering insights into how a patient's tumor may respond to specific therapies before administration.[1][2][3] This application note describes a protocol for assessing the sensitivity of patient-derived cancer cells, particularly from multiple myeloma patients, to the oral proteasome inhibitor, Ixazomib.
This compound is a second-generation proteasome inhibitor that reversibly binds to and inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[4][5][6][7] This inhibition disrupts protein degradation, leading to an accumulation of ubiquitinated proteins, endoplasmic reticulum stress, and ultimately, apoptosis of cancer cells.[4][7][8] By testing this compound on live patient tumor cells ex vivo, researchers and clinicians can gain valuable, patient-specific information on potential drug efficacy.[9][10]
This document provides a detailed protocol for the isolation of patient-derived cells, ex vivo treatment with this compound, and subsequent analysis of cell viability to determine drug sensitivity.
Materials and Methods
Patient Sample Collection and Processing
Fresh tumor samples, such as bone marrow aspirates for multiple myeloma, are collected from patients following informed consent and institutional review board (IRB) approval.[9][11]
Protocol for Mononuclear Cell Isolation:
-
Dilute the bone marrow aspirate 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted sample onto a Ficoll-Paque density gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell layer (buffy coat) and transfer to a new conical tube.
-
Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and Trypan blue exclusion or an automated cell counter.
Ex Vivo Drug Treatment
Isolated patient cells are then subjected to a range of this compound concentrations to determine the dose-dependent effects on cell viability.
Protocol for Drug Plate Preparation and Cell Seeding:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing (e.g., 0.1 nM to 1000 nM).
-
In a 96-well plate, add the different concentrations of this compound in triplicate. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Seed the isolated patient cells into each well at a predetermined optimal density (e.g., 10,000 to 50,000 cells per well).[12]
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2 for a specified period (e.g., 48-72 hours).[9]
Cell Viability Assessment
Several methods can be employed to assess cell viability after this compound treatment. The choice of assay depends on the available equipment and the specific research question.[13][14][15][16]
Protocol for Resazurin Reduction Assay (a common colorimetric method): [17]
-
Following the incubation period with this compound, add Resazurin solution to each well of the 96-well plate.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
The amount of signal is proportional to the number of viable, metabolically active cells.
Data Presentation
The quantitative data from the cell viability assay can be summarized to determine key drug sensitivity metrics such as the IC50 (the concentration of a drug that inhibits a biological process by 50%).
Table 1: Representative Ex Vivo Drug Sensitivity of Patient Samples to this compound
| Patient ID | Diagnosis | This compound IC50 (nM) | Interpretation |
| P001 | Relapsed Multiple Myeloma | 15.2 | Sensitive |
| P002 | Newly Diagnosed Multiple Myeloma | 8.9 | Highly Sensitive |
| P003 | Refractory Multiple Myeloma | 125.6 | Resistant |
| P004 | Relapsed Multiple Myeloma | 22.7 | Sensitive |
Table 2: Comparison of Cell Viability Assays for Ex Vivo Drug Sensitivity Testing
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric (e.g., MTT, Resazurin) | Measures metabolic activity | Cost-effective, simple, high-throughput.[13][17] | Can be affected by changes in cellular metabolism. |
| Fluorometric (e.g., Calcein-AM) | Measures membrane integrity | High sensitivity, can be used for imaging. | May require a fluorescence microscope or plate reader. |
| Luminometric (e.g., ATP-based assays) | Measures ATP levels | High sensitivity, wide dynamic range. | Can be more expensive than colorimetric assays. |
| Flow Cytometry (e.g., Annexin V/PI) | Measures apoptosis and necrosis | Provides single-cell data, can distinguish between different modes of cell death. | Lower throughput, requires a flow cytometer. |
Visualizations
Caption: this compound's mechanism of action.
Caption: Ex vivo drug sensitivity testing workflow.
References
- 1. The Rebirth of Ex Vivo Cell Screening for Clinical Use - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in and applications of ex vivo drug sensitivity analysis for blood cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 9. Ex vivo drug sensitivity screening in multiple myeloma identifies drug combinations that act synergistically - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex vivo drug sensitivity screening in multiple myeloma identifies drug combinations that act synergistically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell Sensitivity Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. assaygenie.com [assaygenie.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Synergy of Ixazomib and Bcl-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of proteasome inhibitors and Bcl-2 inhibitors represents a promising therapeutic strategy in oncology. Ixazomib, an oral proteasome inhibitor, disrupts cellular protein homeostasis, leading to the accumulation of misfolded proteins and the induction of apoptosis.[1][2] Bcl-2 inhibitors, on the other hand, directly target the anti-apoptotic Bcl-2 protein family, releasing pro-apoptotic proteins and tipping the cellular balance towards programmed cell death.[3][4] The synergistic effect of combining these two classes of drugs stems from their complementary mechanisms of action, which can lead to enhanced anti-tumor activity.[5][6]
These application notes provide a detailed protocol for assessing the synergistic effects of this compound and a Bcl-2 inhibitor in cancer cell lines. The described methodologies cover the determination of cell viability, the quantification of apoptosis, and the calculation of synergistic interactions using the Chou-Talalay method.
Signaling Pathways
The synergistic interaction between this compound and Bcl-2 inhibitors is rooted in their convergent effects on key cellular survival and death pathways. This compound, by inhibiting the proteasome, prevents the degradation of IkB, which in turn sequesters NF-κB in the cytoplasm and inhibits its pro-survival signaling.[7][8][9] This inhibition can sensitize cancer cells to apoptosis. Bcl-2 inhibitors directly counteract the anti-apoptotic function of Bcl-2 proteins, which are often overexpressed in cancer cells, thereby promoting the mitochondrial pathway of apoptosis.[10][11] The combination of these agents can therefore lead to a more potent induction of cancer cell death.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The combination of the proteasome inhibitor bortezomib and the bcl-2 antisense molecule oblimersen sensitizes human B-cell lymphomas to cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK inhibition synergistically potentiates BCL2, BET, HDAC, and proteasome inhibition in advanced CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical benefit of this compound plus lenalidomide‐dexamethasone in myeloma patients with non‐canonical NF‐κB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical benefit of this compound plus lenalidomide-dexamethasone in myeloma patients with non-canonical NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
Application Notes: Gene Expression Profiling of Ixazomib-Treated Cells via RNA-seq
Introduction
Ixazomib is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma, often in combination with other drugs.[1][2][3] Its primary mechanism of action is the potent and reversible inhibition of the 20S proteasome, preferentially binding to the β5 chymotrypsin-like proteolytic site.[4][5][6] This inhibition disrupts the ubiquitin-proteasome system, which is critical for the degradation of unwanted or misfolded proteins and the regulation of key cellular signaling pathways.[6] Myeloma cells are particularly sensitive to proteasome inhibition due to their high rate of monoclonal protein production, which creates a significant protein-folding load.[6]
RNA sequencing (RNA-seq) is a powerful, high-throughput method used to profile the entire transcriptome of a cell.[7][8] In the context of drug development, RNA-seq provides an unbiased view of the transcriptomic changes induced by a compound, enabling researchers to elucidate mechanisms of action, identify biomarkers for drug sensitivity or resistance, and discover novel therapeutic targets.[8][9][10] This document provides detailed protocols for studying the effects of this compound on gene expression in cancer cell lines using RNA-seq and outlines the key signaling pathways affected.
Key Signaling Pathways Modulated by this compound
This compound's inhibition of the proteasome leads to the accumulation of regulatory proteins, triggering cellular stress and apoptosis through several interconnected pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-κB (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[3] In many cancers, including multiple myeloma, this pathway is constitutively active. Normally, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon receiving a signal, IκBα is phosphorylated and subsequently targeted for degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate target gene transcription.[11] this compound blocks the proteasomal degradation of phosphorylated IκBα, which sequesters NF-κB in the cytoplasm, thereby inhibiting its pro-survival signaling.[11][12]
Caption: this compound's inhibition of the NF-κB pathway.
Induction of the Terminal Unfolded Protein Response (UPR)
Multiple myeloma cells synthesize and secrete large quantities of monoclonal immunoglobulins, making them highly dependent on the cellular machinery that manages protein folding in the endoplasmic reticulum (ER). The accumulation of misfolded or unfolded proteins in the ER triggers a signaling cascade known as the Unfolded Protein Response (UPR).[13][14] The UPR has two phases: an initial adaptive response to restore proteostasis and a terminal, pro-apoptotic response if ER stress is prolonged or overwhelming.[15] By blocking the proteasome, this compound prevents the degradation of misfolded proteins, causing severe ER stress and pushing the cell towards the terminal UPR and apoptosis.[6][16] This is often mediated by the induction of the pro-apoptotic transcription factor CHOP, which in turn upregulates Death Receptor 5 (DR5).[17]
Caption: this compound-induced terminal Unfolded Protein Response.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
A well-defined experimental setup is crucial for obtaining reproducible RNA-seq data.
-
Cell Line Selection: Choose a relevant human multiple myeloma cell line (e.g., MM.1S, RPMI 8226) based on the specific research question.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -80°C. Prepare fresh dilutions in culture medium for each experiment.
-
Treatment:
-
Plate cells at a density of 4 x 10⁵ cells/mL.[18]
-
Treat cells with this compound at a predetermined concentration (e.g., IC50 value, typically in the low nanomolar range for sensitive lines) or a vehicle control (e.g., 0.1% DMSO).[5][6]
-
Include at least three biological replicates for each condition (treated and control).
-
Incubate for a specified time period (e.g., 24 hours) to allow for transcriptional changes to occur.[18]
-
-
Cell Harvesting: After incubation, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS and either proceed directly to RNA isolation or flash-freeze the pellet in liquid nitrogen and store at -80°C.
Protocol 2: RNA Isolation and Quality Control
High-quality RNA is essential for successful RNA-seq.
-
RNA Isolation: Isolate total RNA from cell pellets using a column-based kit such as the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.[18]
-
Quality Assessment:
-
Quantification: Determine RNA concentration using a spectrophotometer like the NanoDrop.
-
Purity: Assess RNA purity by measuring the A260/A280 (should be ~2.0) and A260/A230 (should be >1.8) ratios.
-
Integrity: Evaluate RNA integrity using an Agilent 2100 Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for library preparation.[18]
-
Protocol 3: RNA-seq Library Preparation and Sequencing
The following workflow outlines the conversion of RNA into a sequenceable library.
Caption: A typical workflow for RNA-seq library preparation.
-
Library Preparation: Construct RNA-seq libraries from 100-1000 ng of total RNA using a commercial kit like the Illumina TruSeq RNA Sample Preparation Kit v2, following the manufacturer's protocol.[18] The key steps include poly-A selection to enrich for mRNA, RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Library QC: Validate the final libraries for size distribution and concentration using a Bioanalyzer and qPCR.
-
Sequencing: Pool the indexed libraries and perform sequencing on an Illumina platform (e.g., NovaSeq, NextSeq) to generate paired-end reads of a desired length (e.g., 2x75 bp or 2x150 bp). Aim for a sequencing depth of 20-30 million reads per sample for differential gene expression analysis.
Protocol 4: Bioinformatic Analysis Workflow
Raw sequencing data must be processed through a bioinformatic pipeline to extract meaningful biological information.
Caption: Bioinformatic pipeline for RNA-seq data analysis.
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases using software such as Trimmomatic.
-
Alignment: Align the cleaned reads to a reference human genome (e.g., GRCh38/hg38) using a splice-aware aligner like STAR.[19]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and perform statistical analysis to identify genes that are significantly up- or down-regulated between this compound-treated and control samples.[19] A common threshold for significance is a p-adjusted value < 0.05 and a |log2(Fold Change)| > 1.
-
Downstream Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological processes and pathways affected by this compound treatment.
Data Presentation: Expected Outcomes
The DGE analysis will generate a list of genes whose expression is significantly altered by this compound treatment. This data is typically summarized in a table format.
Table 1: Representative Differentially Expressed Genes in Multiple Myeloma Cells Following this compound Treatment
| Gene Symbol | Gene Name | Log₂ Fold Change | p-adjusted value | Associated Pathway |
| Upregulated Genes | ||||
| DDIT3 | DNA Damage Inducible Transcript 3 (CHOP) | 3.5 | < 0.001 | Unfolded Protein Response |
| TNFRSF10B | TNF Receptor Superfamily Member 10b (DR5) | 2.8 | < 0.001 | Apoptosis, UPR |
| ATF4 | Activating Transcription Factor 4 | 2.5 | < 0.001 | Unfolded Protein Response |
| HSPA5 | Heat Shock Protein Family A Member 5 (BiP/GRP78) | 2.1 | < 0.01 | Unfolded Protein Response |
| XBP1 | X-Box Binding Protein 1 (spliced) | 1.8 | < 0.01 | Unfolded Protein Response |
| Downregulated Genes | ||||
| CCND1 | Cyclin D1 | -2.2 | < 0.001 | Cell Cycle |
| MYC | MYC Proto-Oncogene | -1.9 | < 0.01 | Cell Cycle, Proliferation |
| TRAF3 | TNF Receptor Associated Factor 3 | -1.5 | < 0.05 | NF-κB Pathway |
| BIRC3 | Baculoviral IAP Repeat Containing 3 (cIAP2) | -1.7 | < 0.05 | NF-κB Pathway, Apoptosis |
| NFKBIA | NFKB Inhibitor Alpha (IκBα) | -1.2 | < 0.05 | NF-κB Pathway (feedback) |
Note: The data presented in this table is illustrative and based on the known mechanisms of proteasome inhibitors. Actual results will vary depending on the cell line, drug concentration, and treatment duration.
References
- 1. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical benefit of this compound plus lenalidomide‐dexamethasone in myeloma patients with non‐canonical NF‐κB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. illumina.com [illumina.com]
- 8. alitheagenomics.com [alitheagenomics.com]
- 9. blog.championsoncology.com [blog.championsoncology.com]
- 10. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Proteasome inhibitors disrupt the unfolded protein response in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mp.pl [mp.pl]
- 16. researchgate.net [researchgate.net]
- 17. This compound promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Single-Cell Proteomics and Tumor RNAseq Identify Novel Pathways Associated With Clofazimine Sensitivity in PI- and IMiD- Resistant Myeloma, and Putative Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ixazomib Dosage and Scheduling In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the oral proteasome inhibitor, Ixazomib, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible inhibitor of the 20S proteasome.[1][2][3] It primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[3][4][5] Inhibition of the proteasome disrupts protein degradation, leading to an accumulation of ubiquitinated proteins. This triggers the unfolded protein response (UPR) and apoptosis in cancer cells.[3][5] Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is crucial for the survival and proliferation of certain cancer cells.[1][2][4]
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound can vary significantly depending on the cell line. In vitro studies have shown a dose-dependent decrease in cell viability in various cancer cell lines.[4][6] For example, in T-cell lymphoma and Hodgkin lymphoma cell lines, the 50% inhibitory concentration (IC50) ranged from 25 nmol/L to 117 nmol/L after 72 hours of exposure.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is a citrate ester that rapidly hydrolyzes to its biologically active form, MLN2238, in aqueous solutions or plasma.[4][7] For in vitro use, it is typically dissolved in a suitable solvent like DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. It is advisable to prepare fresh working solutions for each experiment to ensure potency.
Q4: Can this compound be used in combination with other drugs in vitro?
A4: Yes, in vitro studies have demonstrated synergistic cytotoxic effects when this compound is combined with other agents. For instance, the combination of this compound and lenalidomide has shown synergistic effects in multiple myeloma cell lines.[1][8] Combining this compound with nuclear export inhibitors like selinexor or eltanexor has also been shown to overcome proteasome inhibitor resistance in multiple myeloma cells.[9] When planning combination studies, it is important to assess the synergy, additivity, or antagonism of the drug combination, for example, by using the Chou-Talalay method.[10]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent cell health and density.
-
Solution: Ensure that cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent seeding density for all experiments, as IC50 values can be density-dependent.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
-
-
Possible Cause 3: Variability in incubation time.
-
Solution: Use a precise and consistent incubation time for all dose-response experiments. This compound's effect is time-dependent.[1]
-
Issue 2: No significant cell death observed even at high concentrations of this compound.
-
Possible Cause 1: Intrinsic or acquired resistance of the cell line.
-
Solution: Some cell lines may exhibit inherent resistance to proteasome inhibitors. You can test for the expression of proteasome subunits or related resistance markers. Consider using a combination therapy approach to overcome resistance.[9][10] For acquired resistance, if you have a parental sensitive cell line, compare its response to the resistant variant to investigate the mechanism of resistance.
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Solution: Verify the confluency of your cells; over-confluent cultures can be less sensitive to treatment. Also, ensure your cell culture medium components do not interfere with this compound activity.
-
Issue 3: Unexpected cytotoxicity in control (vehicle-treated) cells.
-
Possible Cause 1: High concentration of the solvent (e.g., DMSO).
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and is consistent across all wells, including the untreated control. Run a vehicle-only control to assess the cytotoxicity of the solvent itself.
-
-
Possible Cause 2: Contamination of cell cultures.
-
Solution: Regularly check your cell cultures for any signs of microbial contamination. Use sterile techniques and periodically test your cells for mycoplasma.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | Exposure Time (hours) | Reference |
| Jurkat | T-cell lymphoma | 38 | 72 | [6] |
| Hut78 | T-cell lymphoma | 52 | 72 | [6] |
| HH | T-cell lymphoma | 41 | 72 | [6] |
| L428 | Hodgkin lymphoma | 117 | 72 | [6] |
| L540 | Hodgkin lymphoma | 25 | 72 | [6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: this compound's dual mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action - NINLARO® (this compound) [ninlarohcp.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Randomized phase 2 trial of this compound and dexamethasone in relapsed multiple myeloma not refractory to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ninlaro.com [ninlaro.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
Technical Support Center: Managing Ixazomib-Induced Thrombocytopenia in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ixazomib-induced thrombocytopenia in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced thrombocytopenia?
A1: this compound is a proteasome inhibitor.[1][2] In the context of thrombocytopenia, its primary mechanism is believed to be the inhibition of proplatelet formation from mature megakaryocytes.[3] This disruption of the final stages of platelet production leads to a decrease in platelet counts. While this compound is known to affect the NF-κB signaling pathway in multiple myeloma cells, its impact on proplatelet formation appears to be independent of NF-κB and may involve the RhoA signaling pathway.[3][4][5]
Q2: Which cell lines are suitable for modeling this compound-induced thrombocytopenia in vitro?
A2: Human megakaryoblastic cell lines such as MEG-01 and the K562 erythromyeloblastic progenitor cell line are commonly used models.[2][6][7] These cell lines can be chemically induced to differentiate into megakaryocytes, which then can be used to study the effects of this compound on megakaryopoiesis and platelet production.[2][7]
Q3: What is the expected time course for this compound-induced thrombocytopenia in patients, and how does this translate to cell culture experiments?
A3: In clinical settings, platelet nadirs typically occur between days 14-21 of a 28-day cycle and recover by the start of the next cycle.[2] In cell culture, the timing of the effect will depend on the experimental design, including the duration of this compound exposure and the stage of megakaryocyte differentiation at the time of treatment.
Q4: Are there any known rescue strategies for this compound-induced thrombocytopenia that can be tested in vitro?
A4: While clinical management involves dose modification and platelet transfusions, in vitro rescue strategies are still exploratory.[2] Given that proteasome inhibitor-induced disruption of proplatelet formation may involve the RhoA signaling pathway, inhibitors of this pathway could be investigated as potential rescue agents in cell culture models.[3] Additionally, agents that promote megakaryocyte maturation and proplatelet formation, such as thrombopoietin (TPO), could be evaluated for their ability to counteract the effects of this compound.[8]
Troubleshooting Guides
Problem 1: Decreased Megakaryocyte Viability After this compound Treatment
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 for your specific cell line and differentiation stage. Start with a lower concentration range based on preclinical studies. |
| Prolonged exposure to this compound. | Optimize the duration of this compound treatment. A shorter exposure time may be sufficient to observe effects on platelet formation without causing excessive cell death. |
| Suboptimal cell culture conditions. | Ensure optimal culture conditions (e.g., media, supplements, cell density) for megakaryocyte differentiation and viability. Refer to established protocols for your chosen cell line.[9] |
| Increased apoptosis. | Assess for markers of apoptosis, such as caspase-3/7 activity.[10] If apoptosis is confirmed, consider co-treatment with a pan-caspase inhibitor to investigate if this rescues the phenotype, though this may interfere with this compound's primary mechanism of action. |
Problem 2: Reduced Number of Proplatelet-Forming Megakaryocytes
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inhibition of megakaryocyte maturation. | Analyze the expression of megakaryocyte-specific surface markers (e.g., CD41, CD61) by flow cytometry to confirm the differentiation status of your cells.[11] |
| Disruption of the cytoskeleton. | The cytoskeleton plays a crucial role in proplatelet formation.[12] Evaluate megakaryocyte morphology using microscopy to look for abnormalities in cell spreading or process formation. |
| This compound-mediated inhibition of proteasome activity. | Confirm that this compound is inhibiting the proteasome in your system using a proteasome activity assay. |
Problem 3: In vitro-generated platelets show reduced function after this compound treatment of parent megakaryocytes.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Carryover of this compound into the platelet fraction. | Wash the generated platelets thoroughly before functional analysis. |
| Intrinsic defects in platelet formation. | Analyze the ultrastructure of the generated platelets using electron microscopy to identify any morphological abnormalities. |
| Subtle, non-lethal effects on megakaryocytes. | Assess the expression of key platelet function-related proteins in the parent megakaryocytes. |
Experimental Protocols
Protocol 1: In Vitro Differentiation of K562 Cells into Megakaryocytes
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation: To induce megakaryocytic differentiation, seed K562 cells at a density of 2.5 x 10^5 cells/mL and treat with 10 nM phorbol 12-myristate 13-acetate (PMA) for 72 hours.[11]
-
Confirmation of Differentiation: Confirm differentiation by observing morphological changes (increased cell size, adherence, and cytoplasmic projections) and by assessing the expression of megakaryocyte-specific markers CD41 and CD61 using flow cytometry.[11]
Protocol 2: Assessment of this compound's Effect on Megakaryocyte Viability
-
Cell Treatment: Differentiate K562 cells into megakaryocytes as described in Protocol 1.
-
On day 3 of differentiation, treat the cells with varying concentrations of this compound (e.g., 1-100 nM) for 24-48 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value.
Protocol 3: Quantification of Proplatelet Formation
-
Cell Culture and Treatment: Differentiate K562 or MEG-01 cells into megakaryocytes. Treat the mature megakaryocytes with the desired concentration of this compound for 24 hours.
-
Microscopy: Observe the cells under a light microscope and count the number of megakaryocytes extending proplatelets.
-
Quantification: Express the data as the percentage of proplatelet-forming cells relative to the total number of megakaryocytes.
Protocol 4: In Vitro Platelet Function Assay
-
Platelet Isolation: Collect the supernatant from this compound-treated and control megakaryocyte cultures, which contains the in vitro-generated platelets.
-
Platelet Counting: Determine the platelet concentration using a hemocytometer or an automated cell counter.
-
Activation Assay: Assess platelet activation by flow cytometry, measuring the expression of activation markers such as P-selectin (CD62P) upon stimulation with an agonist like thrombin or ADP.[13]
-
Aggregation Assay: Measure platelet aggregation using light transmission aggregometry or flow cytometry-based methods.[13]
Visualizations
References
- 1. Development and application of in vitro models of hematopoiesis to drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Clinical benefit of this compound plus lenalidomide-dexamethasone in myeloma patients with non-canonical NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical benefit of this compound plus lenalidomide‐dexamethasone in myeloma patients with non‐canonical NF‐κB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEG-01 Cells [cytion.com]
- 7. Induced differentiation of K562 leukemia cells: a model for studies of gene expression in early megakaryoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The NF-κB Activating Pathways in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.fishersci.eu [static.fishersci.eu]
- 11. researchgate.net [researchgate.net]
- 12. Blood platelet formation in vitro. The role of the cytoskeleton in megakaryocyte fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. plateletservices.com [plateletservices.com]
Overcoming poor solubility of Ixazomib in aqueous solutions
Technical Support Center: Ixazomib Solubility Solutions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to overcome challenges associated with the poor aqueous solubility of this compound.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Solubility
Q1: What is this compound, and why is its solubility a concern for researchers?
A: this compound is the first orally available proteasome inhibitor approved for treating multiple myeloma[1]. It is supplied as a prodrug, This compound Citrate , which is a stable citrate ester[1]. This prodrug rapidly hydrolyzes under physiological (aqueous) conditions to its biologically active boronic acid form, this compound[1].
While this compound is classified as a Biopharmaceutics Classification System (BCS) Class 3 drug, suggesting high solubility and low permeability, this can be misleading for in vitro experimental design[1]. For laboratory purposes, where concentrations in the micromolar (µM) to millimolar (mM) range are often required, this compound exhibits very poor solubility in neutral aqueous buffers like PBS and cell culture media[2]. This discrepancy between its classification and practical benchtop behavior is a primary source of experimental challenges.
Q2: What are the initial signs of solubility problems in my experiment?
A: The most common indicators of solubility issues are visual. Upon diluting a concentrated organic stock solution of this compound into an aqueous buffer, you may observe:
-
Precipitation: The formation of solid crystalline or amorphous particles.
-
Cloudiness or turbidity: The solution appears hazy or milky, indicating the formation of a fine suspension.
-
Inconsistent experimental results: Poor solubility can lead to an inaccurate final concentration of the compound, causing high variability in bioassays.
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound Citrate?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. This compound Citrate is highly soluble in DMSO, with concentrations up to 100 mg/mL (193.37 mM) being achievable[2][3]. It is crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility[2]. While solubility in ethanol has also been reported, DMSO is the most common and effective choice for achieving high-concentration stocks[2].
Section 2: Troubleshooting Guide - Step-by-Step Solutions
Q4: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. What should I do?
A: This is the most common issue encountered. Follow the logical troubleshooting workflow below to diagnose and solve the problem. The key is often to ensure the final concentration of DMSO is sufficient to act as a co-solvent or to explore alternative formulation strategies.
Q5: How does pH affect this compound solubility?
A: The solubility of this compound Citrate is pH-dependent. At a low pH of 1.2 (0.1N HCl), its solubility is limited to approximately 0.61 mg/mL[4][5]. However, the solubility increases as the pH increases [4][5]. For experiments where the pH can be adjusted, preparing the working solution in a slightly alkaline buffer (e.g., pH 7.5-8.0) may improve solubility. However, you must first confirm that the pH change does not affect your experimental model or the stability of the compound over the experiment's duration.
Q6: Can I use co-solvents to maintain solubility in my final working solution?
A: Yes, using a co-solvent system is a standard technique[6]. For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline[3]. For in vitro cell culture, the primary co-solvent is DMSO. Most cell lines can tolerate a final DMSO concentration of 0.1% - 0.5%, but this should always be validated for your specific cell line, as primary cells can be more sensitive[7]. Always include a vehicle control (buffer with the same final concentration of co-solvents) in your experiments.
Section 3: Advanced Solubilization Protocols
Q7: How do I prepare a standard 10 mM stock solution of this compound Citrate in DMSO?
A: Follow this detailed protocol to ensure complete dissolution and accurate concentration.
Protocol: Preparing a 10 mM Stock Solution
-
Materials: this compound Citrate (MW: 517.12 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, precision balance, and calibrated pipettes.
-
Calculation: To make 1 mL of a 10 mM stock solution, you will need:
-
517.12 g/mol * 0.010 mol/L * 0.001 L = 0.00517 g = 5.17 mg
-
-
Procedure: a. Carefully weigh out 5.17 mg of this compound Citrate powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube vigorously for 1-2 minutes. d. If any particulates remain, sonicate the solution in a water bath for 5-10 minutes until the solution is completely clear[3]. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Q8: How can I use cyclodextrins to improve the aqueous solubility of this compound?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble drugs to form water-soluble inclusion complexes[8][9]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Protocol: Solubilization using HP-β-Cyclodextrin
-
Materials: this compound Citrate, HP-β-Cyclodextrin, desired aqueous buffer (e.g., PBS pH 7.4), magnetic stirrer.
-
Procedure (Kneading Method): a. Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 5-10% (w/v) is a good starting point. b. Weigh the required amount of this compound Citrate. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is typically effective. c. Place the this compound Citrate powder in a glass mortar. d. Slowly add a small amount of the HP-β-CD solution to the powder and knead with a pestle to form a thick, uniform paste. e. Continue kneading for 30-45 minutes. f. Gradually add the remaining HP-β-CD solution while continuing to mix. g. Transfer the final mixture to a beaker and stir for several hours (or overnight) at room temperature to ensure maximum complexation. h. Filter the resulting solution through a 0.22 µm filter to remove any undissolved particles and sterilize the solution. The clear filtrate is your aqueous this compound-cyclodextrin complex solution.
Section 4: Technical Data and Mechanism of Action
Q9: What are the key physicochemical and inhibitory properties of this compound?
A: The following tables summarize key quantitative data for this compound Citrate and its active form, this compound.
Table 1: Solubility of this compound Citrate
| Solvent / Condition | Solubility | Reference(s) |
|---|---|---|
| DMSO | ~100 mg/mL (193 mM) | [2][3] |
| Ethanol | ~100 mg/mL (193 mM) | [2] |
| Water | Insoluble | [2] |
| 0.1N HCl (pH 1.2) at 37°C | 0.61 mg/mL |[4][5] |
Table 2: Inhibitory Activity of this compound (Active Form)
| Target | IC₅₀ | Reference(s) |
|---|---|---|
| β5 (Chymotrypsin-like) site | 3.4 nM | [1][2][10] |
| β1 (Caspase-like) site | 31 nM | [1][2] |
| β2 (Trypsin-like) site | 3,500 nM |[1][2] |
Q10: What is the mechanism of action for this compound?
A: this compound is a potent, selective, and reversible inhibitor of the 20S proteasome[1][10]. It preferentially targets the β5 chymotrypsin-like proteolytic site of the proteasome[11]. The ubiquitin-proteasome system is responsible for degrading unwanted or misfolded proteins[1]. In cancer cells, particularly multiple myeloma, inhibition of the proteasome leads to an accumulation of these proteins, causing endoplasmic reticulum stress, cell cycle arrest, and ultimately apoptosis (programmed cell death)[1][12].
References
- 1. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound citrate | Autophagy | Proteasome | TargetMol [targetmol.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. tga.gov.au [tga.gov.au]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ixazomib proteasome inhibition assays
Welcome to the technical support center for Ixazomib proteasome inhibition assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during proteasome inhibition assays with this compound.
Issue 1: High variability between replicate wells.
-
Question: I'm observing significant variability in the signal between my replicate wells. What could be the cause?
-
Answer: High variability can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a primary source of variability in cell-based assays. Ensure you have a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent settling.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or this compound can lead to significant differences between wells. Calibrate your pipettes regularly and use appropriate pipetting techniques. For small volumes, consider using a multi-channel pipette for simultaneous additions to replicate wells.
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell health. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Incomplete Reagent Mixing: Ensure all reagents, especially viscous ones or those dissolved in DMSO, are thoroughly mixed before and after addition to the wells.[1] After adding reagents, gently tap the plate or use a plate shaker to ensure uniform distribution.
-
Temperature Gradients: Allowing plates to sit on cold surfaces or uneven warming can create temperature gradients across the plate, affecting enzyme kinetics.[1][2] Ensure the plate is at the correct temperature (e.g., 37°C for cell-based assays) before reading.[1][2]
-
Issue 2: Low or no proteasome inhibition with this compound.
-
Question: My assay shows little to no inhibition of proteasome activity, even at high concentrations of this compound. What's going wrong?
-
Answer: This issue can be due to problems with the inhibitor, the assay setup, or the cells themselves. Consider the following:
-
This compound Degradation: this compound is administered as a citrate prodrug that hydrolyzes to its active form.[3][4] Improper storage or handling can lead to degradation. Store this compound according to the manufacturer's instructions, typically protected from light and moisture. Prepare fresh dilutions for each experiment.
-
Incorrect Assay Buffer: The composition of the assay buffer is critical. For instance, the presence of certain detergents in lysis buffers can affect proteasome activity.[5] Ensure your buffer is compatible with the assay and does not interfere with this compound's activity.
-
Cellular Resistance: Some cell lines can develop resistance to proteasome inhibitors.[4][6] This can be due to mutations in the proteasome subunits or upregulation of drug efflux pumps.[6] If you suspect resistance, you can test a different, sensitive cell line as a positive control.
-
Insufficient Incubation Time: this compound is a reversible inhibitor.[3][7] Ensure you are incubating the cells with this compound for a sufficient period to allow for cellular uptake and binding to the proteasome.
-
Issue 3: High background signal in "no-enzyme" or "inhibitor-only" control wells.
-
Question: I'm seeing a high signal in my control wells that should have minimal to no proteasome activity. Why is this happening?
-
Answer: A high background signal can mask the true signal from proteasome activity and is often due to the following:
-
Substrate Instability: The fluorogenic or luminogenic substrates used in these assays can be susceptible to spontaneous hydrolysis, leading to a background signal. Use fresh, high-quality substrates and protect them from light.[1]
-
Non-Proteasomal Protease Activity: Cell lysates contain other proteases that may cleave the substrate.[1][2] To account for this, always include a control with a potent, broad-spectrum proteasome inhibitor (like MG-132, included in many kits) to determine the level of non-proteasome-specific activity.[1][2] The signal from this well should be subtracted from your experimental wells.[2][8]
-
Contaminated Reagents or Media: Contamination of your cell culture media or assay reagents with fluorescent or luminescent compounds can contribute to high background. Use fresh, sterile reagents.
-
Microplate Autofluorescence: Some microplates, particularly those not designed for fluorescence or luminescence assays, can have high autofluorescence. Use black-walled, clear-bottom plates for fluorescent assays and white, opaque plates for luminescent assays to minimize background.[1] The binding properties of the microplate can also influence results.[5][9]
-
Quantitative Data Summary
The following tables provide a general overview of expected results and troubleshooting parameters. Actual values may vary depending on the specific cell line, assay kit, and experimental conditions.
Table 1: Troubleshooting Inconsistent Assay Results
| Parameter | Potential Issue | Recommended Action |
| High CV% in Replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure homogenous cell suspension, calibrate pipettes, avoid outer wells. |
| Low Signal-to-Noise Ratio | Low proteasome activity, high background. | Increase cell number or protein concentration, use fresh substrate, include proper controls. |
| Assay Drift | Temperature fluctuations, reagent instability over time. | Equilibrate all reagents and plates to assay temperature, read all plates at the same time point after reagent addition. |
| Inconsistent IC50 Values | This compound degradation, variable cell health, incorrect incubation time. | Prepare fresh this compound dilutions, monitor cell viability, optimize incubation time. |
Table 2: Example Proteasome Inhibition Data
| This compound Concentration (nM) | % Proteasome Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 2.5 |
| 1 | 15 ± 3.1 |
| 5 | 45 ± 4.2 |
| 10 | 75 ± 3.8 |
| 50 | 95 ± 1.9 |
| 100 (Positive Control Inhibitor) | 98 ± 1.5 |
Experimental Protocols
Protocol 1: Cell-Based Proteasome Activity Assay (Fluorometric)
This protocol is a generalized procedure for measuring the chymotrypsin-like activity of the proteasome in live cells using a fluorogenic substrate like Suc-LLVY-AMC.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in the appropriate growth medium to the desired density.
-
Seed cells into a 96-well, black-walled, clear-bottom microplate. The optimal cell number should be determined empirically for your cell line.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then dilute further in cell culture medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle-only control.
-
Incubate the plate at 37°C in a CO2 incubator for the desired treatment time (e.g., 1-4 hours).
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.[1][10]
-
Subtract the background fluorescence (no-cell control) from all other readings.
-
Calculate the percentage of proteasome inhibition for each this compound concentration relative to the vehicle control after subtracting the signal from the positive control inhibitor well.
-
Protocol 2: Biochemical Proteasome Activity Assay (Cell Lysate)
This protocol measures proteasome activity in cell extracts.
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing NP-40). Crucially, do not use protease inhibitors in the lysis buffer as this will interfere with the assay. [1][2]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Setup:
-
Dilute the cell lysate to the desired concentration in the assay buffer.
-
Add the diluted lysate to the wells of a 96-well microplate.
-
Add the this compound dilutions to the appropriate wells.
-
-
Assay Procedure:
-
Follow steps 3 and 4 from the cell-based assay protocol, adding the substrate to the lysate-inhibitor mixture.
-
Visualizations
Caption: Workflow for a cell-based proteasome inhibition assay.
Caption: A logical guide to troubleshooting common assay issues.
Caption: Mechanism of this compound action on the proteasome pathway.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. abcam.com [abcam.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cris.technion.ac.il [cris.technion.ac.il]
- 10. 20S Proteasome Activity Assay | APT280 [merckmillipore.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating ixazomib-related hepatotoxicity in animal models. The information is designed to assist in the design, execution, and interpretation of experiments aimed at understanding and mitigating liver injury associated with this proteasome inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent or Mild Elevation of Liver Enzymes
Question: We are administering this compound to our mouse model, but we are not observing consistent or significant elevations in serum ALT and AST levels. What could be the issue?
Answer:
Several factors could contribute to this observation. Consider the following troubleshooting steps:
-
Dosing and Administration: this compound's oral bioavailability is approximately 58% and can be affected by food. Ensure consistent administration protocols, preferably in fasted animals, to minimize variability in absorption. The dose required to induce hepatotoxicity may be higher than the therapeutic dose used in efficacy studies.
-
Animal Strain and Species: Sensitivity to drug-induced liver injury (DILI) can vary significantly between different strains and species of rodents. Review literature on DILI models to select a strain known for its sensitivity to hepatotoxins. Preclinical toxicology studies for this compound were conducted in rats and dogs, which may indicate they are more sensitive species.
-
Metabolism: this compound is primarily metabolized by CYP3A4.[1] If the animal model has low CYP3A4 activity, it may not produce the potentially toxic metabolites. Conversely, very rapid metabolism could clear the drug before it causes injury.
-
Duration of Exposure: Acute, single-dose administrations may not be sufficient to induce significant liver damage. Consider a multi-dose regimen, mimicking the clinical dosing schedule (e.g., weekly for several weeks), to allow for cumulative effects.
Issue 2: High Animal Mortality Unrelated to Hepatotoxicity
Question: Our animals are experiencing significant weight loss and mortality at doses intended to induce liver injury, but the primary cause does not appear to be liver failure. How can we refine our model?
Answer:
This compound has known toxicities affecting other organ systems that can contribute to mortality.
-
Gastrointestinal Toxicity: Diarrhea, constipation, and nausea are common side effects.[2] Ensure animals have adequate hydration and nutritional support. Consider supportive care measures if significant gastrointestinal distress is observed.
-
Hematological Toxicity: Thrombocytopenia and neutropenia are known side effects.[3] High doses can lead to severe bone marrow suppression, increasing the risk of infection and bleeding, which can be lethal. Monitoring complete blood counts (CBCs) can help determine if this is the primary cause of mortality.
-
Dose Titration: A dose-finding study is crucial. Start with a lower dose and gradually escalate to find a concentration that induces measurable hepatotoxicity without causing premature mortality from other toxicities. The FDA noted a steep dose-toxicity relationship in rats, with a narrow margin between the limit dose and a lethal dose causing liver and gastrointestinal injury.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?
A1: The exact mechanism is not fully elucidated, but it is thought to involve a combination of factors. Direct inhibition of proteasome activity in hepatocytes can disrupt protein homeostasis and lead to cellular stress.[1] Additionally, this compound is metabolized in the liver, primarily by the CYP3A4 enzyme, which could lead to the formation of a toxic intermediate.[1]
Q2: Are there established animal models specifically for this compound hepatotoxicity?
A2: While preclinical toxicology studies have established that this compound can cause liver injury in rats and dogs, detailed, publicly available protocols for inducing and mitigating this specific hepatotoxicity are scarce. Researchers often need to adapt general DILI models (e.g., using other hepatotoxins as positive controls) and conduct dose-ranging studies to establish a reproducible this compound-induced liver injury model.
Q3: What biomarkers should be monitored to assess this compound-related hepatotoxicity?
A3: A standard panel of biomarkers should be used:
-
Serum Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury.
-
Bilirubin: Total and direct bilirubin levels indicate impaired liver function and cholestasis.
-
Histopathology: Liver tissue should be examined for signs of necrosis, inflammation, steatosis, and apoptosis.
Q4: Can co-administration of other drugs affect the severity of hepatotoxicity?
A4: Yes. Since this compound is a substrate of CYP3A4, co-administration with strong inducers of this enzyme (e.g., rifampin, carbamazepine) can decrease this compound exposure, potentially reducing its toxicity.[3] Conversely, strong CYP3A4 inhibitors could increase exposure and exacerbate toxicity.
Q5: What are potential signaling pathways to investigate for mitigating this compound hepatotoxicity?
-
Nrf2 Signaling: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Activating Nrf2 can upregulate protective enzymes and may mitigate oxidative stress-induced liver damage.
-
NF-κB Signaling: Proteasome inhibitors can modulate the NF-κB pathway, which plays a complex role in inflammation and cell survival. Studies with carfilzomib suggest that inhibiting NF-κB can be protective against acute liver failure.
-
Endoplasmic Reticulum (ER) Stress Pathway: Proteasome inhibition can lead to an accumulation of misfolded proteins, inducing ER stress. Interestingly, studies with bortezomib suggest that controlled induction of ER stress can paradoxically downregulate CYP enzymes responsible for producing toxic metabolites.[4][5][6][7]
Experimental Protocols
Disclaimer: The following protocols are adapted from general DILI studies and studies involving other proteasome inhibitors, as specific, validated protocols for mitigating this compound-induced hepatotoxicity are not widely published. Researchers should perform dose-finding studies to optimize these protocols for their specific animal model.
Protocol 1: Induction of Hepatotoxicity with a Proteasome Inhibitor (Adapted from Bortezomib Studies)
This protocol provides a framework for inducing liver injury. A similar approach with dose optimization would be required for this compound.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Grouping:
-
Procedure:
-
Administer the respective treatments.
-
Monitor animals for clinical signs of toxicity.
-
Collect blood samples via cardiac puncture at 24 and 48 hours post-injection for serum biomarker analysis (ALT, AST).
-
Euthanize animals and collect liver tissue for histopathological analysis and molecular studies (e.g., Western blot for apoptosis markers, qPCR for inflammatory cytokines).
-
Protocol 2: Mitigation of Drug-Induced Liver Injury with an Antioxidant (General Model)
This protocol outlines how to test a mitigating agent, such as N-acetylcysteine (NAC), in a DILI model. This can be adapted for an established this compound hepatotoxicity model.
-
Animal Model: Male Wistar rats, 200-250g.
-
Induction of Liver Injury: Use an established model, for example, carbon tetrachloride (CCl4) at 1 mL/kg, i.p. (as a well-characterized hepatotoxin).
-
Grouping:
-
Group 1: Vehicle Control.
-
Group 2: CCl4 only.
-
Group 3: CCl4 + NAC (e.g., 200 mg/kg, i.p.), administered 1 hour before CCl4.[8]
-
Group 4: NAC only.
-
-
Procedure:
-
Administer treatments as per the group design.
-
After 24 hours, collect blood for serum analysis of ALT, AST, and markers of oxidative stress (e.g., malondialdehyde - MDA).
-
Harvest liver tissue for histopathology and analysis of antioxidant pathways (e.g., Nrf2, HO-1 expression).
-
Data Presentation
Table 1: Hypothetical Biochemical Data for a Proteasome Inhibitor-Induced Hepatotoxicity Model (Data extrapolated from studies on bortezomib and general DILI models for illustrative purposes)
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) |
| Vehicle Control | 35 ± 5 | 50 ± 8 | 1.2 ± 0.3 |
| Proteasome Inhibitor (PI) | 250 ± 40 | 310 ± 55 | 4.5 ± 0.8 |
| PI + Mitigating Agent | 110 ± 20 | 145 ± 30 | 2.1 ± 0.5 |
| Mitigating Agent Only | 38 ± 6 | 52 ± 7 | 1.3 ± 0.2 |
Table 2: Histopathological Scoring of Liver Injury (Based on a semi-quantitative scoring system)
| Treatment Group | Necrosis (0-4) | Inflammation (0-3) | Steatosis (0-3) |
| Vehicle Control | 0 | 0 | 0 |
| Proteasome Inhibitor (PI) | 3 | 2 | 1 |
| PI + Mitigating Agent | 1 | 1 | 0 |
| Mitigating Agent Only | 0 | 0 | 0 |
Visualizations
Caption: General workflow for an in vivo study on this compound hepatotoxicity.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bortezomib alleviates drug-induced liver injury by regulating CYP2E1 gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bortezomib alleviates drug-induced liver injury by regulating CYP2E1 gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 8. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating P-glycoprotein Mediated Efflux of Ixazomib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to circumvent P-glycoprotein (P-gp) mediated efflux of the proteasome inhibitor, Ixazomib.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of P-glycoprotein (P-gp)?
Yes, in vitro studies have identified this compound as a low-affinity substrate of P-glycoprotein (P-gp).[1][2][3] However, it is not a substrate for other prominent drug transporters such as breast cancer resistance protein (BCRP) or multidrug resistance-associated protein 2 (MRP2).[2][3]
Q2: What is the potential impact of P-gp on this compound's efficacy?
P-gp is an ATP-dependent efflux pump that can actively transport a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[4][5] For drugs that are P-gp substrates, overexpression of this transporter is a common mechanism of multidrug resistance (MDR).[4][5][6] While this compound is considered a low-affinity substrate, its efflux by P-gp could still contribute to reduced efficacy or the development of resistance in cancer cells with high P-gp expression.
Q3: What are some strategies to overcome P-gp mediated efflux of proteasome inhibitors?
A primary strategy to combat P-gp mediated resistance is the co-administration of a P-gp inhibitor.[4] These inhibitors can block the efflux function of P-gp, leading to increased intracellular accumulation of the chemotherapeutic drug. While specific data on the combination of P-gp inhibitors with this compound is limited, studies with other proteasome inhibitors like bortezomib and carfilzomib have explored this approach.[4][7]
Q4: Which P-gp inhibitors could be relevant for in vitro studies with this compound?
Several generations of P-gp inhibitors have been developed. For research purposes, third-generation inhibitors are often used due to their high potency and specificity with fewer off-target effects. Commonly studied P-gp inhibitors include:
-
Tariquidar (XR9576): A potent and specific non-competitive inhibitor of P-gp.[7]
-
Elacridar (GF120918): A potent dual inhibitor of P-gp and BCRP.[8][9][10][11]
-
Zosuquidar (LY335979): A potent and specific P-gp inhibitor.
Q5: How can I determine if P-gp is responsible for reduced this compound efficacy in my cell line?
You can perform a cytotoxicity assay with this compound in the presence and absence of a P-gp inhibitor. A significant decrease in the IC50 value of this compound when co-administered with a P-gp inhibitor would suggest that P-gp is contributing to reduced sensitivity.
Troubleshooting Guides
Problem: High IC50 value for this compound in our cancer cell line.
Possible Cause: The cancer cell line may overexpress P-glycoprotein (P-gp), leading to efflux of this compound.
Troubleshooting Steps:
-
Assess P-gp Expression:
-
Western Blot: Perform a western blot to determine the protein expression level of P-gp (also known as MDR1 or ABCB1) in your cell line compared to a sensitive control cell line.
-
qRT-PCR: Analyze the mRNA expression level of the ABCB1 gene.
-
Flow Cytometry: Use a fluorescently-labeled antibody against an external epitope of P-gp to quantify its surface expression.
-
-
Functional P-gp Assay:
-
Perform a transport assay using a fluorescent P-gp substrate like Rhodamine 123 or Calcein-AM. Reduced intracellular accumulation of the fluorescent substrate compared to a control cell line indicates active P-gp efflux.
-
-
Cytotoxicity Assay with a P-gp Inhibitor:
-
Determine the IC50 of this compound in your cell line in the presence and absence of a P-gp inhibitor (e.g., Tariquidar, Elacridar). A significant fold-reversal in the IC50 value suggests P-gp-mediated resistance.
-
Problem: Inconsistent results in our P-gp inhibition experiments with this compound.
Possible Cause 1: Suboptimal concentration of the P-gp inhibitor.
Troubleshooting Steps:
-
Titrate the Inhibitor: Perform a dose-response experiment with the P-gp inhibitor alone to determine its non-toxic concentration range in your cell line. Use a concentration that effectively inhibits P-gp without causing significant cytotoxicity on its own.
Possible Cause 2: Inappropriate experimental timing.
Troubleshooting Steps:
-
Pre-incubation: Pre-incubate the cells with the P-gp inhibitor for a sufficient time (e.g., 1-2 hours) before adding this compound to ensure adequate inhibition of P-gp.
Possible Cause 3: Cell line heterogeneity.
Troubleshooting Steps:
-
Clonal Selection: If your cell line is heterogeneous for P-gp expression, consider single-cell cloning to establish a population with consistent P-gp levels.
Quantitative Data Summary
| Cell Line | Treatment | This compound IC50 (nM) | Fold Change in IC50 |
| P-gp Negative Control | This compound alone | e.g., 25 | - |
| P-gp Overexpressing | This compound alone | e.g., 250 | 10 |
| P-gp Overexpressing | This compound + Tariquidar (e.g., 1 µM) | e.g., 30 | 1.2 |
| P-gp Overexpressing | This compound + Elacridar (e.g., 1 µM) | e.g., 35 | 1.4 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, both in the presence and absence of a fixed, non-toxic concentration of a P-gp inhibitor (e.g., 1 µM Tariquidar). Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
P-gp Transport Assay (Calcein-AM Efflux Assay)
-
Cell Preparation: Prepare a single-cell suspension of your experimental and control cells.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the P-gp inhibitor (e.g., Tariquidar) or vehicle control for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases, to the cell suspension and incubate for 15-30 minutes at 37°C.
-
Efflux: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh, warm medium with or without the P-gp inhibitor. Incubate for 30-60 minutes at 37°C to allow for efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Increased fluorescence in the presence of the P-gp inhibitor indicates inhibition of Calcein efflux.
Visualizations
Caption: P-glycoprotein mediated efflux of this compound from a cancer cell.
Caption: Experimental workflow to investigate P-gp mediated this compound resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ninlaro.com [ninlaro.com]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of Elacridar with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 11. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ixazomib Preclinical Dose-Escalation Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ixazomib in preclinical models. The information is tailored for scientists and drug development professionals to navigate experimental challenges and optimize study design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible inhibitor of the 20S proteasome.[1][2] It primarily targets the chymotrypsin-like activity of the beta 5 (β5) subunit of the proteasome. Inhibition of the proteasome disrupts protein degradation, leading to an accumulation of misfolded and unwanted proteins within the cell. This triggers endoplasmic reticulum stress and activates the unfolded protein response, ultimately leading to apoptosis (programmed cell death).[3] In the context of multiple myeloma, this disruption of protein homeostasis is particularly effective due to the high rate of paraprotein production by myeloma cells.[1]
Q2: What are the common preclinical models used to evaluate this compound?
A2: this compound has been evaluated in a variety of preclinical models, most notably in xenograft models of human cancers. Multiple myeloma xenograft models in mice are frequently used to assess its anti-tumor activity. Additionally, its efficacy has been investigated in models of lymphoma, osteosarcoma, and pediatric T-cell acute lymphoblastic leukemia.[4][5][6]
Q3: What are the typical routes of administration for this compound in preclinical studies?
A3: In preclinical research, this compound has been administered both orally (p.o.) and intravenously (i.v.).[7] As the first orally bioavailable proteasome inhibitor approved for clinical use, many preclinical studies utilize oral gavage to mimic its clinical application.[1][8]
Q4: What are the known synergistic drug combinations with this compound in preclinical models?
A4: Preclinical studies have demonstrated synergistic or additive anti-tumor effects when this compound is combined with other agents. The combination of this compound with lenalidomide and dexamethasone has shown synergistic cytotoxic effects in multiple myeloma cell lines. This combination is also a standard clinical regimen.[8][9]
Troubleshooting Guide
Issue 1: Unexpectedly High Toxicity or Animal Morbidity
Q: We are observing significant weight loss, lethargy, and other signs of toxicity in our mouse models at our initial this compound doses. What could be the cause and how can we mitigate this?
A: Unexpectedly high toxicity can stem from several factors, including the mouse strain, the tumor model, and the dosing regimen. Here are some troubleshooting steps:
-
Review Dosing Regimen: Ensure the dose and schedule are appropriate for the specific preclinical model. What is tolerated in one model may be toxic in another. For example, in athymic BALB/c nude mice with osteosarcoma xenografts, 5 mg/kg of this compound administered twice weekly was tolerated, whereas 7 mg/kg was not.[4] In a T-cell acute lymphoblastic leukemia patient-derived xenograft (PDX) model, higher doses were poorly tolerated, necessitating a dose reduction to 3 mg/kg.[6]
-
Dose De-escalation: If toxicity is observed, a dose de-escalation strategy is recommended. Reduce the dose to the next lower level and consider decreasing the frequency of administration.
-
Supportive Care: Provide supportive care to the animals, such as ensuring easy access to food and water and providing supplemental nutrition if necessary.
-
Monitor Key Parameters: Closely monitor for common this compound-related toxicities observed in preclinical studies, which include:
-
Gastrointestinal (GI) Toxicity: Diarrhea, constipation, nausea, and vomiting are common.[2][10] Provide supportive care as needed.
-
Thrombocytopenia: Monitor platelet counts, as this is a frequent hematological toxicity.[2][10]
-
Peripheral Neuropathy: While less common than with other proteasome inhibitors, it can occur.[1] Monitor for signs of limb weakness or altered gait.
-
-
Staggered Dosing with Combination Agents: If using this compound in combination, consider staggering the administration of the drugs to reduce overlapping toxicities.
Issue 2: Lack of Efficacy or Tumor Response
Q: Our preclinical study is not showing the expected anti-tumor effect with this compound. What are the potential reasons and what can we do?
A: A lack of efficacy can be multifactorial. Consider the following points:
-
Dose Escalation: It's possible the current dose is sub-therapeutic for your specific tumor model. A carefully planned dose-escalation study is crucial to identify the maximum tolerated dose (MTD) and a therapeutically effective dose.
-
Drug Bioavailability: If administering orally, ensure proper gavage technique and consider potential issues with absorption. This compound should be administered on an empty stomach, at least one hour before or two hours after feeding, to maximize absorption.[8]
-
Tumor Model Resistance: The tumor model itself may have intrinsic or acquired resistance to proteasome inhibitors. Mechanisms of resistance can include mutations in the proteasome subunits or upregulation of pro-survival pathways.[3][11]
-
Pharmacodynamic Assessment: To confirm target engagement, consider performing pharmacodynamic studies. This could involve measuring proteasome inhibition in tumor tissue or peripheral blood mononuclear cells, or assessing downstream markers of the unfolded protein response.[5]
-
Combination Therapy: If monotherapy is ineffective, exploring synergistic combinations, such as with lenalidomide and dexamethasone, may be a viable strategy.
Issue 3: High Variability in Tumor Growth and Response
Q: We are observing significant variability in tumor growth and response to this compound within the same treatment group. How can we reduce this variability?
A: High variability can confound the interpretation of results. Here are some strategies to minimize it:
-
Standardize Tumor Implantation: Ensure consistent tumor cell numbers and injection techniques. For subcutaneous models, precise injection placement is critical.
-
Randomization: Once tumors reach a predetermined size, randomize the animals into treatment and control groups to ensure an even distribution of tumor volumes at the start of the study.
-
Consistent Dosing: Maintain a consistent time of day for dosing and adhere strictly to the planned schedule. For oral administration, ensure consistent fasting times before dosing.
-
Animal Health Monitoring: Regularly monitor the overall health of the animals, as underlying health issues can impact tumor growth and drug metabolism.
-
Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group can enhance the statistical power to detect significant treatment effects.
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical Mouse Models
| Tumor Model | Mouse Strain | Route of Administration | Dosing Regimen | Observed Toxicities/Notes | Reference |
| Osteosarcoma Xenograft | Athymic BALB/c nude | Oral | 5 mg/kg, twice weekly for 4 weeks | 7 mg/kg was not tolerated. | [4] |
| T-Cell ALL PDX | NOD/SCID | Oral | 1.5 mg/kg and 3 mg/kg | Higher doses were poorly tolerated. | [6] |
| Multiple Myeloma Xenograft | Not Specified | Oral | Not Specified | Demonstrated anti-tumor activity. |
Experimental Protocols
Key Experiment: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model
-
Cell Culture: Culture the human cancer cell line of interest (e.g., multiple myeloma, osteosarcoma) under sterile conditions in the recommended growth medium.
-
Animal Model: Utilize immunocompromised mice (e.g., athymic nude, NOD/SCID) that can accept human tumor xenografts.
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject a specified number of cells (e.g., 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Preparation and Administration:
-
Prepare the this compound formulation according to the manufacturer's instructions or published protocols.
-
Administer this compound at the desired dose and schedule via the chosen route (e.g., oral gavage). The control group should receive the vehicle used to dissolve this compound.
-
-
Toxicity Monitoring:
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and altered physical appearance.
-
Record body weight at least twice weekly.
-
Establish humane endpoints for euthanasia based on tumor burden and signs of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, pharmacodynamics).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
-
Analyze toxicity data, such as changes in body weight.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical 3+3 dose-escalation workflow.
Caption: Troubleshooting logic for in vivo studies.
References
- 1. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Proteasome Inhibitor this compound Inhibits the Formation and Growth of Pulmonary and Abdominal Osteosarcoma Metastases in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of this compound, an investigational proteasome inhibitor, in advanced non-hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IN VIVO ACTIVITY OF THE SECOND-GENERATION PROTEASOME INHIBITOR this compound AGAINST PEDIATRIC T-CELL ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Dosing and Administration for the NINLARO® (this compound) Regimen [ninlarohcp.com]
- 9. Ninlaro (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Safety Profile for NINLARO® (this compound) [ninlarohcp.com]
- 11. Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Off-Target Kinase Inhibition by Ixazomib
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to address potential off-target kinase inhibition by Ixazomib in experimental settings. Given the absence of publicly available, comprehensive kinome-wide selectivity data for this compound, this guide focuses on a general framework and methodologies for identifying, validating, and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, second-generation proteasome inhibitor.[1][2] Its primary mechanism of action is the potent and reversible inhibition of the 20S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading proteins involved in cell signaling and cell cycle regulation.[3][4][5] this compound preferentially targets the β5 chymotrypsin-like proteolytic site of the proteasome.[3][5][6]
Q2: Why is it important to consider off-target effects of drugs like this compound in research?
While a drug may have a well-defined primary target, it can sometimes interact with other unintended molecules, leading to "off-target" effects. In the case of kinase inhibitors, off-target inhibition can lead to misinterpretation of experimental results, as the observed phenotype may be due to the inhibition of a kinase rather than the intended target.[7] Understanding and controlling for these effects is crucial for accurate data interpretation and for the validation of the primary target's role in a biological process.
Q3: Is there any published data on specific kinases that are inhibited by this compound?
Currently, there is a lack of publicly available, comprehensive kinome-wide screening data that specifically identifies off-target kinases directly inhibited by this compound. The existing literature consistently emphasizes its high selectivity for the proteasome.[3][5][6] One study noted an indirect effect on serine/threonine kinase activity via the upregulation of a microRNA, but this is not direct inhibition by the compound itself.[2] Therefore, researchers should be aware that the potential for off-target kinase inhibition, while perhaps low, has not been exhaustively ruled out in all contexts.
Q4: What are the general approaches to identify potential off-target kinase inhibition?
The most common method is to perform a kinase selectivity profile, where the compound is tested against a large panel of purified kinases in a biochemical assay.[8] This can be followed by cell-based assays to confirm that the compound engages and inhibits the potential off-target kinase within a cellular environment.
Troubleshooting Guide: Investigating and Validating Off-Target Kinase Effects
This guide provides a systematic approach for researchers to investigate, validate, and control for potential off-target kinase inhibition of this compound or other targeted therapies where the off-target profile is unknown.
Step 1: Initial Observation and Hypothesis Generation
Issue: An unexpected or paradoxical cellular phenotype is observed following this compound treatment that cannot be readily explained by proteasome inhibition alone.
Troubleshooting Workflow:
References
- 1. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
Technical Support Center: Enhancing Ixazomib In Vivo Delivery and Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo delivery and bioavailability of Ixazomib.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound in preclinical and clinical settings?
A1: The mean absolute oral bioavailability of this compound is approximately 58% in human subjects.[1][2] This value is based on population pharmacokinetic (PK) analyses from clinical trials.[1][2] Factors such as administration with a high-fat meal can significantly decrease both the rate and extent of absorption, reducing the total systemic exposure (AUC) by 28% and the peak plasma concentration (Cmax) by 69%.[1][2] Therefore, it is recommended to administer this compound on an empty stomach.[1]
Q2: What are the main challenges in improving the in vivo delivery of this compound?
A2: While this compound is the first orally available proteasome inhibitor, challenges in its delivery are aimed at enhancing its therapeutic efficacy and reducing off-target toxicity. Key challenges include:
-
Limited Bioavailability: An oral bioavailability of 58% indicates that a significant portion of the drug does not reach systemic circulation.[1][2]
-
First-Pass Metabolism: As with many orally administered drugs, first-pass metabolism in the gut and liver can reduce the amount of active drug reaching the bloodstream.
-
Tumor Penetration: Achieving sufficient concentrations of this compound within solid tumors can be challenging due to the complex tumor microenvironment, including abnormal vasculature and high interstitial fluid pressure.
-
Off-Target Toxicity: Systemic exposure to this compound can lead to adverse effects, and targeted delivery systems aim to concentrate the drug at the tumor site to minimize such toxicities.[3]
Q3: What are the potential strategies to enhance the bioavailability and delivery of this compound?
A3: Nanoparticle-based drug delivery systems are a promising strategy to overcome the challenges associated with this compound delivery. These formulations can:
-
Improve Solubility and Stability: Encapsulating this compound within nanoparticles can protect it from degradation in the gastrointestinal tract and improve its solubility.
-
Enhance Permeability and Absorption: Nanoparticles can facilitate the transport of drugs across biological membranes, potentially increasing oral absorption.
-
Enable Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to cancer cells, thereby increasing efficacy and reducing systemic toxicity.
-
Provide Controlled Release: Nanoparticle formulations can be designed to release the drug in a sustained manner at the target site, maintaining therapeutic concentrations over a longer period.
Troubleshooting Guides
This section addresses specific issues that may arise during the development and in vivo testing of novel this compound formulations.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations of this compound in animal studies. | 1. Inconsistent oral gavage technique.2. Presence of food in the stomach affecting absorption.3. Variability in gastrointestinal transit time.4. Instability of the formulation. | 1. Ensure consistent and proper oral gavage technique by trained personnel.2. Fast animals overnight before dosing to standardize stomach content.3. Use a larger cohort of animals to account for biological variability.4. Assess the stability of the this compound formulation under experimental conditions (e.g., in simulated gastric and intestinal fluids). |
| Poor in vivo efficacy of a novel this compound nanoparticle formulation despite good in vitro cytotoxicity. | 1. Rapid clearance of nanoparticles from circulation by the reticuloendothelial system (RES).2. Poor tumor penetration of the nanoparticles.3. Premature release of this compound from the nanoparticles.4. Aggregation of nanoparticles in vivo. | 1. PEGylate the surface of the nanoparticles to increase circulation time.2. Optimize nanoparticle size (typically <100 nm for better tumor penetration).3. Characterize the in vitro drug release profile under physiological conditions to ensure sustained release.4. Assess the colloidal stability of the nanoparticles in serum-containing media. |
| Unexpected toxicity observed in animals treated with an this compound nanoformulation. | 1. Toxicity of the nanoparticle components themselves.2. Altered biodistribution of this compound leading to accumulation in sensitive organs.3. "Burst release" of a high concentration of this compound from the nanoparticles. | 1. Conduct toxicity studies with the "empty" nanoparticles (without the drug).2. Perform biodistribution studies to determine the tissue accumulation of both the nanoparticles and this compound.3. Modify the formulation to achieve a more controlled and sustained drug release profile. |
| Difficulty in formulating stable this compound-loaded nanoparticles. | 1. Poor compatibility between this compound and the nanoparticle matrix.2. Inappropriate formulation method.3. Suboptimal process parameters (e.g., sonication time, homogenization speed). | 1. Screen different types of nanoparticle materials (e.g., various polymers, lipids).2. Experiment with different formulation techniques (e.g., emulsion-solvent evaporation, nanoprecipitation, high-pressure homogenization).3. Systematically optimize process parameters to achieve desired particle size, drug loading, and stability. |
Data Presentation
In Vitro Cytotoxicity of this compound Formulations
| Formulation | Cell Line | IC50 (µg/ml) | Cell Viability at Max Concentration (%) |
| Free this compound Citrate | RPMI8226 | - | 69 |
| MWCNTs-PEG-Ixazomib | RPMI8226 | - | 91 |
Data from a study on PEGylated multi-walled carbon nanotubes (MWCNTs) as a carrier for this compound.[4]
Experimental Protocols
Preparation of PEGylated Multi-Walled Carbon Nanotubes Loaded with this compound (MWCNTs-PEG-Ixazomib)
This protocol is adapted from a study by Al-Attar et al. (2022).[4]
1. Functionalization of MWCNTs:
- Disperse 100 mg of functionalized MWCNTs in 20 mL of 68% oxalyl chloride.
- Stir the mixture for 6 hours.
- Evaporate the oxalyl chloride under vacuum.
- Disperse the dried powder in 20 mL of anhydrous DMF.
- Add 1 g of PEG 600 to the dispersion and stir for 120 hours at 100°C.
- Filter the mixture through a 0.2 mm PTFE membrane filter and rinse with DMF, ethanol, and deionized water.
2. Loading of this compound:
- Disperse 50 mg of the MWCNTs-PEG composite in 10 mL of acetonitrile in a 50 mL volumetric flask by sonication for 60 seconds.
- Add 20 mL of 20 mM citrate buffer solution (CBS).
- Add 100 mcg of this compound to the suspension and sonicate for another 30-60 seconds to ensure complete dissolution.
3. Characterization:
- Drug Loading: Quantify this compound content using High-Performance Liquid Chromatography (HPLC).
- Morphology: Characterize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
- Chemical Bonding: Use Fourier Transform Infrared Spectroscopy (FTIR) to examine the chemical bonding and functional groups.
In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Culture:
- Culture RPMI 8226 multiple myeloma cells in appropriate media and conditions.
2. Treatment:
- Seed the cells in 96-well plates at a suitable density.
- Treat the cells with varying concentrations of free this compound and the MWCNTs-PEG-Ixazomib formulation.
- Include untreated cells as a control.
3. Incubation:
- Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
4. MTT Assay:
- Add MTT solution to each well and incubate to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via inhibition of the NF-κB signaling pathway.
Experimental Workflow for Developing and Testing this compound Nanoformulations
Caption: A general workflow for the development and evaluation of this compound nanoformulations.
References
- 1. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic Analysis of this compound, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PEG@ Carbon Nanotubes Composite as an Effective Nanocarrier of this compound for Myeloma Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ixazomib Citrate in Your Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling the oral proteasome inhibitor prodrug, Ixazomib citrate, in a laboratory setting. Below you will find frequently asked questions and troubleshooting guides to ensure the accurate and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound citrate and this compound?
This compound citrate is the prodrug of this compound.[1][2][3][4] It is a stable citrate ester that is rapidly hydrolyzed to its biologically active form, this compound (a boronic acid), under physiological, aqueous conditions.[2][5][6][7][8] This conversion is essential for its activity as a proteasome inhibitor.
Q2: What is the mechanism of action of active this compound?
This compound is a potent, selective, and reversible inhibitor of the 20S proteasome.[5][9][10] It primarily targets and inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[5][6][9][11] This inhibition leads to a buildup of ubiquitinated proteins within the cell, ultimately triggering apoptosis (programmed cell death).[11]
Q3: How quickly does this compound citrate convert to active this compound in experimental conditions?
Q4: What are the recommended storage and handling conditions for this compound citrate?
The solid form of this compound citrate is relatively stable.[13] It is recommended to store the compound at room temperature in its original carton and to avoid temperatures exceeding 30°C (86°F).[1] It should not be frozen.[1] In solution, the active form, this compound, is more sensitive to degradation.[13][14] It is sensitive to light, oxidants, and its decomposition is accelerated at higher pH.[13][14] Therefore, it is advisable to prepare fresh solutions for experiments and protect them from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected drug activity | Premature activation and degradation of the prodrug: Improper storage of stock solutions (e.g., prolonged storage, exposure to light, inappropriate pH). | Prepare fresh stock solutions of this compound citrate in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C, protected from light. Thaw aliquots immediately before use and avoid repeated freeze-thaw cycles. |
| Incomplete conversion to the active form: Insufficient incubation time in aqueous media for full hydrolysis to occur. | While hydrolysis is rapid, ensure a consistent pre-incubation time of the compound in the experimental medium before adding it to cells, if your protocol requires it. However, for most cell-based assays, direct addition of the freshly diluted compound to the cell culture medium is standard practice, as the conversion will occur in the culture environment. | |
| Degradation of the active form in solution: The boronic acid form (active this compound) can be susceptible to degradation, especially at non-neutral pH or in the presence of strong oxidizing agents.[13][14] | Ensure the pH of your experimental buffer or medium is within a stable range (neutral to slightly acidic is generally better for boronic acids).[13][14] Avoid using reagents that contain strong oxidants. | |
| Variability in results between experiments | Inconsistent stock solution concentration: Errors in weighing the compound or dissolving it completely. | Ensure accurate weighing of the compound. Use a high-quality solvent to prepare the stock solution and ensure it is fully dissolved. Sonication may aid in dissolution.[15] |
| Differences in handling and timing: Variations in the time between preparing the final dilution and adding it to the experiment. | Standardize your experimental workflow. Prepare final dilutions immediately before adding them to your assay to minimize the time the compound spends in aqueous solution before interacting with the biological system. | |
| Precipitation of the compound in cell culture media | Poor solubility at the final concentration: The final concentration of the compound in the aqueous medium may exceed its solubility limit. | Check the recommended working concentrations for your specific cell line or assay. If precipitation occurs, you may need to lower the final concentration or use a different solvent for the initial stock solution, though DMSO is most common. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Citrate Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound citrate powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of a suitable solvent, such as dimethyl sulfoxide (DMSO), to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing/Sonication: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath.[15]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell Viability Assay (Example)
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Drug Preparation: Thaw a fresh aliquot of the this compound citrate stock solution immediately before use. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound citrate. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as an MTS or MTT assay, according to the manufacturer's instructions.
Visualizing Key Processes
To aid in understanding the experimental workflow and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for preparing and using this compound citrate.
Caption: Activation and mechanism of action of this compound.
References
- 1. drugs.com [drugs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evidence-based review of this compound citrate and its potential in the treatment of newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 trial of this compound in patients with relapsed multiple myeloma not refractory to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mechanism of Action - NINLARO® (this compound) [ninlarohcp.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The UHPLC-UV method applied for the forced degradation study of this compound and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Annexin V Staining After Ixazomib Treatment
This guide is designed for researchers, scientists, and drug development professionals who are using the proteasome inhibitor Ixazomib and observing unexpected Annexin V staining results. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help interpret your findings accurately.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of Annexin V staining after successful this compound treatment?
Following successful treatment with this compound, a proteasome inhibitor, an increase in the population of apoptotic cells is expected.[1][2][3] In a typical Annexin V/Propidium Iodide (PI) assay, this would be reflected as an increase in Annexin V-positive/PI-negative cells (early apoptosis) and Annexin V-positive/PI-positive cells (late apoptosis/necrosis).
Q2: We are observing a significant population of Annexin V-positive but PI-negative cells that don't seem to progress to late apoptosis. Is this a known phenomenon?
While Annexin V-positive/PI-negative staining is the hallmark of early apoptosis, it's important to recognize that phosphatidylserine (PS) exposure is not exclusively a feature of apoptotic cells.[2][4] Some evidence suggests that proteasome inhibitors, like Bortezomib, can induce PS expression on the cell surface through mechanisms that may not align with classical apoptosis.[5] It is also possible for PS externalization to be a reversible event in living cells under certain conditions.[6][7]
Q3: Could this compound be directly affecting the cell membrane to cause false-positive Annexin V staining?
This is a plausible consideration. While direct evidence for this compound altering membrane fluidity to expose PS is still emerging, it is known that proteasome inhibitors can have broad effects on cellular processes. For instance, this compound has been shown to upregulate the function of certain membrane transporters by affecting their degradation.[8] Such alterations to membrane protein dynamics could potentially influence the organization of the lipid bilayer.
Q4: Our untreated control cells show a higher than expected level of Annexin V positivity. What could be the cause?
High background in control samples can stem from several factors unrelated to the drug treatment. These include:
-
Mechanical stress: Harsh pipetting or centrifugation can damage cell membranes.[9]
-
Over-confluency or starvation: Cells in suboptimal culture conditions may undergo spontaneous apoptosis.[9]
-
Trypsinization: The use of trypsin, especially with EDTA, can affect membrane integrity.[9][10]
-
Contamination: Mycoplasma or other microbial contamination can induce apoptosis.
Q5: How can we differentiate between true apoptosis and other events causing Annexin V positivity?
To confirm that the observed Annexin V staining is due to apoptosis, it is recommended to use a secondary, independent assay. This could include:
-
Caspase activity assays: Measuring the activity of key apoptotic enzymes like caspase-3 and caspase-7.
-
Western blotting: Detecting the cleavage of PARP or pro-caspases.
-
TUNEL assay: Staining for DNA fragmentation, a hallmark of later-stage apoptosis.
Troubleshooting Guide
Here is a structured guide to troubleshoot unexpected Annexin V staining results after this compound treatment.
| Observation | Potential Cause | Recommended Action |
| High Annexin V+/PI- population with no progression to late apoptosis | Non-apoptotic PS externalization.[2][4] | Perform a time-course experiment to monitor progression. Use a secondary apoptosis assay (e.g., caspase activity) for confirmation. |
| Reversible PS exposure.[6][7] | Wash cells and re-culture in drug-free medium to see if the Annexin V signal decreases. | |
| High background staining in control group | Suboptimal cell culture conditions.[9] | Ensure cells are in the logarithmic growth phase and not over-confluent. |
| Harsh cell handling.[9][10] | Handle cells gently, use wide-bore pipette tips, and optimize centrifugation speed. | |
| Issues with staining protocol. | Review and optimize the Annexin V staining protocol, including reagent concentrations and incubation times.[11][12] | |
| Weak or no Annexin V signal in treated group | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine optimal treatment conditions. |
| Incorrect assay procedure.[9] | Ensure the binding buffer contains sufficient calcium and that reagents are not expired. | |
| High Annexin V+/PI+ population immediately after treatment | Rapid induction of necrosis or late-stage apoptosis. | Reduce the concentration of this compound or the treatment duration. |
| Mechanical damage during cell harvesting.[9] | Use a gentle cell detachment method, such as an EDTA-free dissociation solution. |
Experimental Protocols
Annexin V/PI Staining Protocol
This protocol is a general guideline and may need optimization for your specific cell type.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.
-
For adherent cells, gently detach them using an EDTA-free dissociation solution. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Western Blot for Cleaved PARP
-
Protein Extraction:
-
After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
This compound's Mechanism of Action and Apoptosis Induction
Caption: this compound inhibits the proteasome, leading to apoptosis.
Annexin V / PI Staining Experimental Workflow
Caption: Workflow for Annexin V and Propidium Iodide staining.
Troubleshooting Logic for Unexpected Annexin V Staining
Caption: Decision tree for troubleshooting Annexin V results.
References
- 1. Phosphatidylserine externalization is a downstream event of interleukin-1 beta-converting enzyme family protease activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flipping the dogma - phosphatidylserine in non-apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flipping the dogma – phosphatidylserine in non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Non-apoptotic phosphatidylserine externalization induced by engagement of glycosylphosphatidylinositol-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Proteasomal Inhibitors this compound, Oprozomib, and Delanzomib Upregulate the Function of Organic Anion Transporter 3 (OAT3): Implications in OAT3-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome proteolysis supports stimulated platelet function and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. bosterbio.com [bosterbio.com]
Technical Support Center: Control Experiments for Ixazomib-Induced ER Stress Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating Endoplasmic Reticulum (ER) stress induced by Ixazomib.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive controls for an this compound-induced ER stress experiment?
A1: To ensure your experimental system is responsive to ER stress, it is crucial to include well-established chemical inducers of the Unfolded Protein Response (UPR). The most common and effective positive controls are Tunicamycin and Thapsigargin.[1][2][3]
-
Tunicamycin inhibits N-linked glycosylation, causing an accumulation of unfolded glycoproteins in the ER.[3]
-
Thapsigargin inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to the depletion of ER calcium stores and subsequent protein misfolding.[1][3]
Q2: What should I use as a negative control in my this compound experiments?
A2: Appropriate negative controls are critical for attributing the observed ER stress specifically to this compound.
-
Vehicle Control: Since this compound is typically dissolved in a solvent like DMSO, the vehicle control should be cells treated with the same concentration of the solvent alone.
-
Inactive Compound Control: To control for off-target effects or general cellular stress not related to proteasome inhibition, a structurally related but inactive compound could be used, if available. Alternatively, an agent that induces apoptosis through a different mechanism, such as the DNA crosslinker cisplatin, can be used to differentiate ER stress-specific effects.[4]
-
Genetic Controls: For experiments involving genetic manipulations (e.g., siRNA or shRNA knockdown), a non-targeting or scrambled siRNA/shRNA should be used as a negative control.
Q3: How can I confirm that this compound is inducing ER stress in my cells?
A3: ER stress activates the Unfolded Protein Response (UPR), which is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.[5][6][7] To confirm ER stress, you should assess the activation of these pathways.
-
Western Blotting: This is the most common method to detect the activation of UPR signaling pathways. Key proteins to probe for include:
-
Phosphorylated PERK (p-PERK) and phosphorylated IRE1α (p-IRE1α): Phosphorylation indicates activation of these sensors.[2][6]
-
ATF4 and CHOP: These are downstream targets of the PERK pathway and are upregulated during ER stress.[6][7]
-
Spliced XBP1 (XBP1s): IRE1α activation leads to the unconventional splicing of XBP1 mRNA.[6][8]
-
Cleaved ATF6: Upon activation, ATF6 translocates to the Golgi where it is cleaved.[6]
-
BiP/GRP78: This ER chaperone is often upregulated as a general marker of ER stress.[5][9]
-
-
RT-qPCR: This technique can be used to measure the mRNA levels of UPR target genes, such as CHOP, BiP, and the spliced form of XBP1.[10]
Troubleshooting Guide
Issue 1: I am not observing an increase in ER stress markers after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing ER stress in your specific cell line. |
| Incubation time is too short or too long. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak of the ER stress response. |
| Cell line is resistant to this compound. | Some cell lines may have intrinsic or acquired resistance to proteasome inhibitors.[5] Consider using a different, more sensitive cell line or a positive control like bortezomib to verify proteasome inhibitor sensitivity.[11] |
| Technical issues with the assay. | For Western blotting, ensure the use of fresh lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation and integrity. For RT-qPCR, verify primer efficiency and RNA quality. |
Issue 2: My positive controls (Tunicamycin/Thapsigargin) are not inducing ER stress.
| Possible Cause | Troubleshooting Step |
| Reagent degradation. | Ensure that Tunicamycin and Thapsigargin stocks are stored correctly and have not expired. Prepare fresh working solutions. |
| Suboptimal concentration or treatment time. | Titrate the concentration and optimize the treatment time for your cell line. See the table below for starting recommendations. |
| Cell culture issues. | Ensure cells are healthy, not overgrown, and free from contamination. |
Experimental Protocols & Data
Table 1: Recommended Concentrations for ER Stress Inducers
| Compound | Cell Line Example | Concentration | Treatment Time | Reference |
| Tunicamycin | HepG2 | 2.5 - 10 µg/mL | 24 hours | [1] |
| Various | 2.5 - 5 µg/mL | 5 hours | [3] | |
| Thapsigargin | HepG2 | 25 - 100 nM | 24 hours | [1] |
| Various | 0.1 - 1 µM | 5 hours | [3] | |
| Bortezomib | KMS11 MM cells | 5 µM | 8 - 24 hours | [4] |
Table 2: Key Antibodies for Western Blot Analysis of ER Stress
| Target Protein | Feature | Supplier Example | Catalog # | Dilution |
| p-PERK (Thr980) | PERK activation | Cell Signaling | 3179 | 1:1000 |
| PERK (total) | Loading control | Cell Signaling | 3192 | 1:1000 |
| p-IRE1α (Ser724) | IRE1α activation | Novus Biologicals | NB100-2323 | 1:500 |
| IRE1α (total) | Loading control | Cell Signaling | 3294 | 1:1000 |
| ATF6 | Cleavage detection | Abcam | ab203119 | 1:1000 |
| BiP/GRP78 | General ER stress | Santa Cruz | sc-1051 | 1:1000 |
| CHOP | Pro-apoptotic UPR | Santa Cruz | sc-7351 | 1:500 |
| XBP1s | Spliced form | BioLegend | 647502 | 1:1000 |
| ATF4 | PERK pathway | Cell Signaling | 11815 | 1:1000 |
| β-Actin | Loading control | Sigma-Aldrich | A5441 | 1:5000 |
Note: Optimal antibody dilutions should be determined empirically.
Visualizations
Diagram 1: this compound-Induced ER Stress and UPR Signaling
Caption: this compound inhibits the proteasome, leading to unfolded protein accumulation and UPR activation.
Diagram 2: Experimental Workflow for an this compound ER Stress Assay
Caption: A typical workflow for assessing this compound-induced ER stress in cultured cells.
Diagram 3: Troubleshooting Logic for Absent ER Stress Signal
Caption: A decision tree to troubleshoot the absence of an ER stress response to this compound.
References
- 1. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of agents that promote endoplasmic reticulum stress using an assay that monitors luciferase secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mp.pl [mp.pl]
- 6. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of endoplasmic reticulum stress in maintaining and targeting multiple myeloma: a double-edged sword of adaptation and apoptosis [frontiersin.org]
- 8. Loss of ATF6α in a human carcinoma cell line is compensated not by its paralogue ATF6β but by sustained activation of the IRE1 and PERK arms for tumor growth in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. Enhancing ER stress in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Proteasome Engagement: Comparing the Dissociation Rates of Ixazomib and Bortezomib
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of multiple myeloma and other hematologic malignancies. Among these, Ixazomib and Bortezomib stand out as critical therapeutic agents. While both drugs target the 26S proteasome, their interaction dynamics with this cellular machinery, specifically their dissociation rates, exhibit significant differences that influence their pharmacological profiles. This guide provides a detailed comparison of the proteasome dissociation rates of this compound and Bortezomib, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Dissociation Rates
The duration of target engagement is a critical parameter for drug efficacy. In the context of reversible proteasome inhibitors, the dissociation half-life (t½) provides a measure of how long the drug remains bound to the proteasome. A shorter half-life indicates a faster dissociation rate.
| Drug | Proteasome Dissociation Half-life (t½) | Fold Difference | Reference |
| This compound | 18 minutes | ~6x faster dissociation | [1][2][3] |
| Bortezomib | 110 minutes | - | [1][2] |
As the data clearly indicates, this compound has a substantially shorter proteasome dissociation half-life compared to Bortezomib, dissociating approximately six times faster.[1][2][3][4] This more rapid off-rate for this compound contributes to its distinct pharmacokinetic and pharmacodynamic properties.[1]
Experimental Protocol: Determining Proteasome Dissociation Rates
The determination of proteasome dissociation rates for reversible inhibitors like this compound and Bortezomib is typically achieved through in vitro enzymatic assays coupled with kinetic analysis. A common and robust method involves monitoring the recovery of proteasome activity over time after the inhibitor has been allowed to bind to the proteasome. This is often accomplished using a fluorogenic substrate that is cleaved by the active proteasome, releasing a fluorescent signal. The rate of signal increase is proportional to the proteasome activity. By analyzing the progress curves of the enzymatic reaction, key kinetic parameters, including the dissociation rate constant (k-off), can be determined. The dissociation half-life is then calculated from the k-off value.
Here is a detailed, synthesized protocol based on established methodologies for measuring proteasome activity and inhibitor kinetics:
Objective: To determine the proteasome dissociation half-life (t½) of this compound and Bortezomib.
Materials:
-
Purified 20S or 26S proteasome
-
This compound and Bortezomib of known concentrations
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
96-well black microplates
-
Fluorescence microplate reader
-
Kinetic analysis software
Procedure:
-
Proteasome-Inhibitor Pre-incubation:
-
Prepare solutions of purified proteasome in assay buffer.
-
Add this compound or Bortezomib at a concentration sufficient to achieve significant proteasome inhibition (typically several-fold higher than their Ki values) to the proteasome solution.
-
Incubate the mixture for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the proteasome, reaching a steady state.
-
-
Initiation of Dissociation and Activity Measurement:
-
Rapidly dilute the proteasome-inhibitor complex into a larger volume of assay buffer containing the fluorogenic substrate. This dilution significantly reduces the concentration of the free inhibitor, preventing re-binding and allowing for the observation of the dissociation of the bound inhibitor.
-
Immediately place the microplate in a pre-warmed fluorescence microplate reader.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 380/460 nm for AMC).
-
Record fluorescence readings at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe the recovery of proteasome activity, which is indicated by an increase in the rate of fluorescence production.
-
-
Data Analysis (Progress Curve Analysis):
-
The resulting data will be a series of progress curves showing the fluorescence signal as a function of time.
-
Fit the progress curves to a kinetic model that describes the slow, reversible inhibition of the enzyme. This analysis will yield the first-order dissociation rate constant (k-off).
-
The dissociation half-life (t½) can then be calculated using the following equation: t½ = ln(2) / k-off
-
Visualizing the Experimental Workflow and Cellular Impact
To better understand the experimental process and the downstream cellular consequences of proteasome inhibition, the following diagrams have been generated.
References
- 1. Progress curve analysis of the kinetics of slow-binding anticancer drug inhibitors of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Battle in the Lab: Ixazomib vs. Carfilzomib in Myeloma Cells
In the landscape of multiple myeloma treatment, proteasome inhibitors have emerged as a cornerstone of therapy. Among the second-generation of these targeted agents, Ixazomib and Carfilzomib have garnered significant attention. While both drugs effectively target the proteasome, leading to myeloma cell death, their distinct biochemical properties and mechanisms of action warrant a closer look at their in vitro potency. This guide provides a comparative analysis of this compound and Carfilzomib, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of In Vitro Potency
The following table summarizes the available quantitative data on the in vitro activity of this compound and Carfilzomib in various human multiple myeloma cell lines. The data highlights the concentrations required to achieve a 20% inhibition of cell proliferation (IC20) and, where available, the concentration for 50% inhibition of cell viability (IC50) and apoptosis induction.
| Parameter | Drug | L363 | LP-1 | KMM-1 | U266 | Karpas-620 | RPMI-8226 | OPM-2 | MOLP-8 | NCI-H929 |
| IC20 (nM) for Proliferation Inhibition | This compound | 2 | 70 | 2 | 20 | 10 | - | - | - | - |
| Carfilzomib | 1 | 20 | 1 | 5 | 2 | - | - | - | - | |
| IC50 (µM) for Cell Viability | Carfilzomib | - | - | - | - | - | 10.73±3.21 | 15.97±1.84 | 12.20±0.14 | 26.15±2.05 |
| Apoptosis Induction | Carfilzomib | - | - | - | - | - | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
Data for IC20 values are from a study where myeloma cells were exposed to the proteasome inhibitors for a duration relevant to the assay.[1] Data for IC50 values and apoptosis induction by Carfilzomib are from a study where cells were incubated for 48 hours.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Add varying concentrations of this compound or Carfilzomib to the wells and incubate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome, a key target of both this compound and Carfilzomib.
-
Cell Lysate Preparation: Harvest myeloma cells and lyse them in a suitable buffer to release cellular proteins, including the proteasome.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Reaction Setup: In a 96-well black plate, add a defined amount of cell lysate to each well.
-
Inhibitor Treatment: Add varying concentrations of this compound or Carfilzomib to the wells and incubate for a specific period to allow for proteasome inhibition.
-
Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin) to each well. This substrate is specifically cleaved by the chymotrypsin-like activity of the proteasome.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time. The rate of increase in fluorescence corresponds to the proteasome activity.
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment: Treat myeloma cells with different concentrations of this compound or Carfilzomib for a specified duration.
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and viability dye-negative cells are considered to be in the early stages of apoptosis.
Mechanism of Action and Signaling Pathways
Both this compound and Carfilzomib exert their cytotoxic effects by inhibiting the proteasome, a cellular machine responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded and regulatory proteins, triggering cellular stress and ultimately apoptosis. However, their interaction with the proteasome and the downstream signaling consequences show some differences.
This compound is a reversible proteasome inhibitor, primarily targeting the β5 subunit of the 20S proteasome, which is responsible for the chymotrypsin-like activity.[3][4] Carfilzomib, on the other hand, is an irreversible inhibitor that also predominantly targets the β5 subunit.[4] This irreversible binding may lead to a more sustained inhibition of the proteasome.
The inhibition of the proteasome by both agents disrupts key signaling pathways crucial for myeloma cell survival and proliferation, most notably the NF-κB pathway.
Caption: General mechanism of proteasome inhibitors leading to apoptosis.
The NF-κB Pathway
In multiple myeloma, the NF-κB pathway is often constitutively active, promoting cell survival and proliferation. Proteasome inhibitors block the degradation of IκB, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes.
Caption: Inhibition of the NF-κB pathway by proteasome inhibitors.
Unfolded Protein Response (UPR)
The accumulation of misfolded proteins due to proteasome inhibition triggers the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER). While initially a pro-survival response, sustained ER stress due to prolonged proteasome inhibition ultimately activates apoptotic pathways.
References
- 1. Bortezomib, carfilzomib and this compound do not mediate relevant transporter-based drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Ixazomib Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of Ixazomib, a key proteasome inhibitor, with alternative methodologies. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
This compound is an oral proteasome inhibitor that reversibly binds to the β5 subunit of the 20S proteasome. This inhibition disrupts the ubiquitin-proteasome system, a critical pathway for protein degradation, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells. Validating that this compound effectively engages the proteasome within the complex cellular environment is paramount for understanding its mechanism of action and for the development of more effective cancer therapies.
Comparison of Target Engagement Validation Methods
The selection of an appropriate method for validating target engagement depends on various factors, including the specific research question, available equipment, and desired throughput. Here, we compare the Cellular Thermal Shift Assay (CETSA) with two common alternative methods: the Proteasome Activity Assay and the Flow Cytometry-based IκBα Degradation Assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | Proteasome Activity Assay | Flow Cytometry (IκBα Degradation) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Measures the enzymatic activity of the proteasome using a fluorogenic substrate. | Quantifies the degradation of a downstream substrate (IκBα) of the proteasome. |
| Readout | Change in protein thermal stability (melting temperature, Tm) or isothermal dose-response. | Fluorescence intensity proportional to proteasome activity. | Cellular fluorescence intensity corresponding to IκBα levels. |
| Cellular Context | Intact cells, providing a physiologically relevant environment. | Cell lysates, which may not fully recapitulate intracellular conditions. | Intact cells, measures a downstream functional consequence of target engagement. |
| Labeling Requirement | Label-free for the drug and target protein. | Requires a labeled (fluorogenic) substrate. | Requires fluorescently labeled antibodies against IκBα. |
| Quantitative Data | EC50 for target engagement (isothermal format). | IC50 for enzyme inhibition. | IC50 for inhibition of IκBα degradation. |
| Throughput | Moderate to high, adaptable to microplate formats. | High, suitable for screening. | High, suitable for screening. |
| Advantages | Direct evidence of target binding in a native cellular environment without modification of the compound or target. | Highly sensitive and quantitative measure of enzymatic inhibition. | Provides a functional readout of proteasome inhibition in a signaling pathway context. |
| Limitations | Not all ligand binding events result in a measurable thermal shift. Requires specific antibodies for detection (Western blot) or mass spectrometry capabilities. | Indirect measure of target engagement; activity in lysate may not reflect cellular activity. | Indirect measure of target engagement; relies on a specific downstream pathway. |
| Representative EC50/IC50 | No direct public data for this compound. For the related proteasome inhibitor Bortezomib, CETSA EC50 values are in the nanomolar range. | This compound IC50 for β5 subunit: ~3.4 nM.[1] | This compound IC50 for IκBα degradation inhibition: Nanomolar range. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to implement these assays in their laboratories.
Cellular Thermal Shift Assay (CETSA) Protocol (Adapted for Proteasome Inhibitors)
This protocol is a generalized procedure for performing CETSA to validate the target engagement of proteasome inhibitors like this compound.
-
Cell Culture and Treatment:
-
Culture multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) to a density of 1-2 x 106 cells/mL.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Thermal Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 25°C water bath).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration of the soluble fraction.
-
Detect the levels of the target protein (e.g., PSMB5, the β5 subunit of the proteasome) in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.
-
For isothermal dose-response experiments, heat all samples at a single optimized temperature and plot the amount of soluble target protein against the this compound concentration to determine the EC50 of target engagement.
-
Proteasome Activity Assay Protocol
This protocol measures the chymotrypsin-like activity of the proteasome, which is the primary target of this compound.
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, and 0.5 mM EDTA).
-
Centrifuge the lysate to remove cell debris and determine the protein concentration of the supernatant.
-
-
Assay Setup:
-
In a 96-well black plate, add cell lysate to each well.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Add a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic read.
-
Plot the percentage of proteasome inhibition against the this compound concentration to determine the IC50 value.
-
Flow Cytometry-based IκBα Degradation Assay Protocol
This assay indirectly measures proteasome inhibition by quantifying the levels of IκBα, a protein degraded by the proteasome.
-
Cell Treatment:
-
Culture cells and pre-treat with different concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with an inducer of IκBα degradation, such as TNF-α (e.g., 10 ng/mL), for a short period (e.g., 15-30 minutes).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer).
-
-
Immunostaining:
-
Incubate the cells with a fluorescently labeled primary antibody specific for IκBα.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer and measure the mean fluorescence intensity (MFI) of the IκBα staining in the cell population.
-
-
Data Analysis:
-
Calculate the percentage of IκBα degradation relative to the unstimulated control.
-
Plot the percentage of inhibition of IκBα degradation against the this compound concentration to determine the IC50 value.
-
Visualizing the Molecular Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the ubiquitin-proteasome signaling pathway and the experimental workflows.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the target engagement of this compound in a cellular context is essential for its continued development and for understanding its therapeutic potential. The Cellular Thermal Shift Assay offers a powerful, label-free method to directly observe this interaction in a physiologically relevant setting. While alternative methods like proteasome activity assays and flow cytometry provide valuable, high-throughput functional readouts, CETSA provides direct evidence of binding. The choice of assay will ultimately be guided by the specific experimental needs and available resources. This guide provides the necessary information for researchers to make an informed decision and to successfully implement these techniques in their own laboratories.
References
Navigating Proteasome Inhibitor Resistance: A Comparative Guide to Ixazomib Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between proteasome inhibitors is critical for advancing cancer therapy. This guide provides an objective comparison of ixazomib's performance against other proteasome inhibitors, supported by experimental data, detailed methodologies, and visual workflows to elucidate the complex mechanisms at play.
Executive Summary
Proteasome inhibitors (PIs) are a cornerstone in the treatment of multiple myeloma. However, the emergence of resistance to first-in-class agents like bortezomib presents a significant clinical challenge. This guide delves into the cross-resistance profiles of the oral PI, this compound, in comparison to bortezomib and carfilzomib. In vitro studies demonstrate that cell lines with acquired resistance to bortezomib often exhibit a degree of cross-resistance to this compound, suggesting shared resistance mechanisms. Key factors contributing to this phenomenon include mutations in the proteasome subunit beta type-5 (PSMB5), the primary target of these inhibitors, and alterations in crucial cellular signaling pathways such as the Unfolded Protein Response (UPR) and NF-κB signaling. This guide synthesizes the available data to provide a clear comparative overview, aiding in the strategic development of next-generation therapies and combination regimens to overcome PI resistance.
Comparative Analysis of Proteasome Inhibitor Cross-Resistance
The following tables summarize the in vitro efficacy of this compound, bortezomib, and carfilzomib in various multiple myeloma cell lines, including those with acquired resistance to bortezomib. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values (nM) of Proteasome Inhibitors in Bortezomib-Sensitive and -Resistant Multiple Myeloma Cell Lines
| Cell Line | Status | This compound (IC50 nM) | Bortezomib (IC50 nM) | Carfilzomib (IC50 nM) | Reference |
| MM.1S | Sensitive (WT) | - | 15.2 | 8.3 | [1][2] |
| MM.1S/R BTZ | Bortezomib-Resistant | - | 44.5 | 43.5 | [1][2] |
| MM.1S/R CFZ | Carfilzomib-Resistant | - | 24.0 | 23.0 | [1][2] |
| KMS-11 | Sensitive (Parental) | - | - | - | [3] |
| KMS-11/BTZ | Bortezomib-Resistant | - | 24.7-fold increase | - | [3] |
| OPM-2 | Sensitive (Parental) | - | - | - | [3] |
| OPM-2/BTZ | Bortezomib-Resistant | - | 16.6-fold increase | - | [3] |
| AMO-1 | Resistant | 2-fold increase vs WT | - | - | [4] |
| KMS-12-PE | Resistant | 2-fold increase vs WT | - | - | [4] |
Table 2: Proteasome Subunit Inhibition by Carfilzomib (IC50 nM)
| Proteasome Subunit | IC50 (nM) |
| Chymotrypsin-like (β5) | 21.8 ± 7.4 |
| Caspase-like (β1) | 618 ± 149 |
| Trypsin-like (β2) | 379 ± 107 |
| Data from eight different multiple myeloma cell lines after 1-hour exposure. | Reference:[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the cross-resistance studies.
Generation of Bortezomib-Resistant Cell Lines
This protocol describes a common method for developing drug-resistant cell lines in vitro.
-
Cell Culture: Human multiple myeloma cell lines (e.g., U266, MM.1S) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Resistance:
-
Cells are continuously exposed to gradually increasing concentrations of bortezomib over a period of several months.[6]
-
Alternatively, cells can be grown in soft agar plates in the presence of a selective concentration of bortezomib (e.g., 10 nM).[7]
-
Surviving colonies are then selected and expanded.
-
-
Maintenance of Resistant Phenotype: Resistant cell lines are maintained in culture medium containing a maintenance dose of bortezomib (e.g., 2 nM) to prevent the loss of the resistant phenotype.[7] For experiments, cells are typically grown in drug-free medium for a short period (e.g., 3 days) before assessment.[7]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 4 x 10^5 cells/mL.[8]
-
Drug Treatment: After 24 hours, cells are treated with various concentrations of proteasome inhibitors (this compound, bortezomib, carfilzomib) for a specified duration (e.g., 48 or 72 hours).[8][9]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[9][10]
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow the reduction of MTT by metabolically active cells into formazan crystals.[9]
-
Solubilization: The formazan crystals are dissolved by adding 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl).[9][10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm (or 590 nm) using a microplate reader.[9] The absorbance is proportional to the number of viable cells.
Proteasome Activity Assay
This assay measures the activity of the different catalytic subunits of the proteasome using fluorogenic substrates.
-
Sample Preparation:
-
Cells are harvested and washed with cold PBS.
-
Cell lysates are prepared by sonication or using a lysis buffer.[11]
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the cell lysate, assay buffer, and a fluorogenic substrate specific for the proteasome activity being measured (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[12][13][14]
-
The reaction is incubated at 37°C.[14]
-
The fluorescence generated from the cleavage of the substrate is measured using a fluorometric microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC).[14]
-
-
Data Analysis: The change in fluorescence over time is proportional to the proteasome activity. A specific proteasome inhibitor (e.g., MG-132) can be used as a control to differentiate proteasome activity from other protease activities.[14]
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for generating and testing proteasome inhibitor cross-resistance.
Caption: The Unfolded Protein Response (UPR) pathway in the context of proteasome inhibition.
Caption: The canonical NF-κB signaling pathway and the inhibitory effect of proteasome inhibitors.
Conclusion
The development of resistance to proteasome inhibitors remains a critical hurdle in the management of multiple myeloma. This guide highlights that bortezomib-resistant multiple myeloma cells often display cross-resistance to this compound, indicating common resistance mechanisms. The provided data tables, experimental protocols, and pathway diagrams serve as a valuable resource for researchers working to understand and overcome this challenge. Future strategies may focus on developing novel agents that can circumvent these resistance pathways or utilizing combination therapies that target multiple nodes within the complex signaling networks of cancer cells.
References
- 1. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P857: BORTEZOMIB- AND CARFILZOMIB-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib-resistant myeloma cell lines: a role for mutated PSMB5 in preventing the accumulation of unfolded proteins and fatal ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment and characterization of bortezomib-resistant U266 cell line: Constitutive activation of NF-κB-mediated cell signals and/or alterations of ubiquitylation-related genes reduce bortezomib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Cell viability assay [bio-protocol.org]
- 11. promega.com [promega.com]
- 12. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
Head-to-head comparison of Ixazomib and Bortezomib on immunoproteasome inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prominent proteasome inhibitors, Ixazomib and Bortezomib, with a specific focus on their activity against the immunoproteasome. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development decisions.
Introduction
The proteasome is a critical cellular complex responsible for protein degradation, playing a vital role in cellular homeostasis. In addition to the constitutive proteasome present in all cells, hematopoietic cells express an isoform known as the immunoproteasome. The immunoproteasome has distinct catalytic subunits: β1i (LMP2), β2i (MECL1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5). These specialized subunits are involved in processing antigens for presentation by MHC class I molecules, making the immunoproteasome a key player in the immune response and an attractive target in hematological malignancies and autoimmune diseases.
Bortezomib, the first-in-class proteasome inhibitor, and the second-generation inhibitor this compound both target the proteasome but exhibit different pharmacological profiles, including their inhibitory activity towards the immunoproteasome. Understanding these differences is crucial for the strategic design of therapeutic interventions.
Data Presentation: Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Bortezomib against the catalytic subunits of the constitutive and immunoproteasome. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: IC50 Values (nM) of this compound Against Proteasome Subunits
| Subunit | IC50 (nM) | Experimental Context |
| Constitutive Proteasome | ||
| β1 (Caspase-like) | 31 | In vitro studies[1] |
| β2 (Trypsin-like) | 3500 | In vitro studies[1] |
| β5 (Chymotrypsin-like) | 3.4 | In vitro studies[1] |
| Immunoproteasome | ||
| β1i (LMP2) | More potent inhibition than Bortezomib (70% vs. 29% at 2.5 nM) | Leukemia cell lines[2] |
| β5i (LMP7) | Less potent inhibition than Bortezomib | Leukemia cell lines[2] |
Table 2: IC50 Values (nM) of Bortezomib Against Proteasome Subunits
| Subunit | IC50 (nM) | Experimental Context |
| Constitutive Proteasome | ||
| β5 (Chymotrypsin-like) | Potent inhibition | Leukemia cell lines[2] |
| Immunoproteasome | ||
| β1i (LMP2) | Less potent inhibition than this compound (29% vs. 70% at 2.5 nM) | Leukemia cell lines[2] |
| β5i (LMP7) | Potent inhibition | Leukemia cell lines[2] |
Summary of Inhibitory Profiles:
Both this compound and Bortezomib are potent inhibitors of the chymotrypsin-like activity of the proteasome, primarily targeting the β5 and β5i subunits.[1][2] However, a key distinction lies in their activity against the β1i (LMP2) subunit of the immunoproteasome. Experimental data indicates that this compound is a more potent inhibitor of the β1i subunit compared to Bortezomib.[2] Conversely, Bortezomib demonstrates more potent inhibition of the β5 and β5i subunits.[2] In terms of overall anti-proliferative effects in leukemia cell lines, Bortezomib is generally more potent than this compound.[2] Another important difference is the dissociation half-life from the proteasome, with this compound having a significantly shorter half-life than Bortezomib (18 minutes vs. 110 minutes).[1]
Experimental Protocols
A standard method to determine the inhibitory activity of compounds against proteasome subunits is the fluorogenic peptide substrate assay .
Objective: To measure the IC50 value of a test compound (e.g., this compound or Bortezomib) for specific proteasome catalytic activities.
Materials:
-
Purified 20S immunoproteasome or cell lysate expressing immunoproteasome.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT.
-
Fluorogenic Substrates:
-
For β1i (LMP2) activity: Ac-PAL-AMC
-
For β2i (MECL1) activity: Ac-KQL-AMC
-
For β5i (LMP7) activity: Suc-LLVY-AMC or Ac-WLA-AMC
-
-
Test compounds (this compound, Bortezomib) at various concentrations.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the purified immunoproteasome or cell lysate to the wells and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at kinetic intervals for 30-60 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear phase of the kinetic read.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: General experimental workflow for determining proteasome inhibitory activity using a fluorogenic substrate assay.
References
Confirming Ixazomib-Induced Apoptosis: A Comparative Guide to Caspase Cleavage Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of caspase cleavage assays for confirming apoptosis induced by the proteasome inhibitor, Ixazomib. We will delve into the experimental data, detailed protocols, and a comparative analysis with alternative methods to assist you in selecting the most appropriate assay for your research needs.
Introduction to this compound and Apoptosis
This compound is an oral, reversible proteasome inhibitor used in the treatment of multiple myeloma.[1][2][3][4] Its mechanism of action involves blocking the 20S proteasome, a critical cellular complex responsible for degrading unneeded or damaged proteins.[1][2][3] Inhibition of the proteasome leads to an accumulation of misfolded proteins, which in turn triggers the unfolded protein response (UPR) and subsequent cellular stress.[3] This prolonged stress ultimately culminates in programmed cell death, or apoptosis.[3][4] Apoptosis is a highly regulated process executed by a family of cysteine proteases known as caspases.[5][6]
The Central Role of Caspases in Apoptosis
Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade.[5] This cascade is central to the execution of apoptosis and can be initiated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: Initiated by cellular stress, leading to the activation of initiator caspase-9.
-
The Extrinsic (Death Receptor) Pathway: Triggered by the binding of extracellular ligands to death receptors, leading to the activation of initiator caspase-8.
Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[7] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][8][9] Therefore, the detection of cleaved, active caspases is a definitive indicator of apoptosis.
Visualizing the this compound-Induced Apoptotic Pathway
Caption: this compound-induced apoptosis signaling pathway.
Methods for Detecting Caspase Cleavage
The two primary methods for assessing caspase activation are Western blotting for cleaved caspases and colorimetric/fluorometric activity assays.
Western Blotting
Western blotting is a widely used technique to detect the presence and size of specific proteins in a sample.[5] In the context of apoptosis, it allows for the direct visualization of the cleavage of pro-caspases into their smaller, active fragments.
Key Targets for Western Blot Analysis:
| Target Protein | Pro-form Size (kDa) | Cleaved (Active) Fragment Size(s) (kDa) | Significance |
| Caspase-9 | ~47 | ~35/37 | Marker for intrinsic pathway activation[9] |
| Caspase-8 | ~57 | ~43/18 | Marker for extrinsic pathway activation |
| Caspase-3 | ~35 | ~17/19 | Key executioner caspase[10] |
| Caspase-7 | ~35 | ~20 | Executioner caspase[9] |
| PARP | ~116 | ~89 | Key substrate of executioner caspases[8] |
Experimental Protocol: Western Blot for Cleaved Caspase-3
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points. Include an untreated control.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3) overnight at 4°C with gentle agitation.[10]
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[10]
-
-
Detection:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The presence of a ~17/19 kDa band indicates caspase-3 cleavage.[10]
-
Caption: General workflow for Western blot analysis.
Caspase Activity Assays (Colorimetric and Fluorometric)
These assays provide a quantitative measure of caspase enzymatic activity. They utilize a synthetic peptide substrate corresponding to the caspase recognition sequence, which is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AFC) molecule. When an active caspase cleaves the substrate, the reporter molecule is released and can be quantified using a spectrophotometer or fluorometer.[11][12]
Common Caspase Substrates:
| Caspase Target | Peptide Substrate |
| Caspase-3/7 | DEVD[13] |
| Caspase-8 | IETD |
| Caspase-9 | LEHD[14] |
Experimental Protocol: Colorimetric Caspase-3 Activity Assay
-
Cell Treatment and Lysis:
-
Assay Setup:
-
In a 96-well plate, add a defined amount of protein lysate (e.g., 50-100 µg) to each well.[12]
-
Include a negative control (lysate from untreated cells) and a blank control (lysis buffer only).
-
-
Reaction Initiation:
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
-
Measurement:
-
Data Analysis:
Comparison of Apoptosis Detection Methods
While caspase cleavage assays are a direct measure of the apoptotic machinery, other methods detect different events in the apoptotic process. It is often recommended to use more than one method to confirm apoptosis.
| Assay Method | Principle | Stage of Apoptosis | Advantages | Disadvantages |
| Caspase Cleavage (Western Blot) | Detects cleaved/active caspases and substrates (e.g., PARP).[5][8] | Mid | High specificity; provides information on specific caspases activated.[16] | Semi-quantitative; more time-consuming. |
| Caspase Activity (Colorimetric/Fluorometric) | Measures enzymatic activity of caspases using synthetic substrates.[11][12] | Mid | Quantitative and sensitive; suitable for high-throughput screening.[6][17] | Substrates can have cross-reactivity with other caspases. |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (PS) on the outer cell membrane; PI stains necrotic cells.[7] | Early | Distinguishes between early apoptotic, late apoptotic, and necrotic cells; widely used in flow cytometry.[16] | Can be transient; requires careful handling of cells. |
| TUNEL Assay | Labels the ends of fragmented DNA.[7][16] | Late | Detects a key hallmark of late-stage apoptosis; can be used on fixed tissues.[16] | Can also detect DNA damage from necrosis; may not detect early apoptotic events. |
| Mitochondrial Membrane Potential (MMP) Assay | Uses fluorescent dyes (e.g., TMRE, JC-1) that accumulate in healthy mitochondria. A loss of potential indicates mitochondrial dysfunction.[7] | Early (Intrinsic Pathway) | Specific for the intrinsic pathway; provides insight into the upstream apoptotic events. | Can be influenced by factors other than apoptosis. |
Logical Framework for Assay Selection
Caption: Decision tree for selecting an apoptosis assay.
Conclusion
Confirming this compound-induced apoptosis is crucial for understanding its anti-cancer efficacy. Caspase cleavage assays, including Western blotting and activity assays, serve as robust and direct methods for this purpose. Western blotting offers high specificity for identifying the activation of particular caspases, while activity assays provide quantitative data suitable for dose-response and time-course studies. For a comprehensive analysis, it is recommended to complement caspase assays with an alternative method, such as Annexin V staining or a TUNEL assay, to provide a multi-faceted confirmation of apoptosis. The choice of assay should be guided by the specific research question, available resources, and the desired level of detail.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound citrate? [synapse.patsnap.com]
- 4. Mechanism of Action - NINLARO® (this compound) [ninlarohcp.com]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Comparison of Several Techniques for the Detection of Apoptotic Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Synergistic Effects of Ixazomib and Lenalidomide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro effects of the proteasome inhibitor Ixazomib and the immunomodulatory agent Lenalidomide, focusing on their potential synergistic versus additive effects in the context of multiple myeloma. While the clinical efficacy of the combination of this compound, Lenalidomide, and Dexamethasone is well-established, this document focuses on the direct in vitro interactions between this compound and Lenalidomide.
Preclinical evidence suggests a strong synergistic relationship between proteasome inhibitors and immunomodulatory drugs.[1] This guide synthesizes available data on the mechanisms of action and presents experimental protocols to facilitate further research into the synergistic potential of this drug combination.
Data Presentation
Table 1: Effects of this compound and Lenalidomide on Multiple Myeloma Cell Viability
| Treatment | Concentration Range (nM) | Cell Line(s) | Effect on Viability | Putative Interaction | Reference |
| This compound | 5 - 30 | RPMI-8226, U-266 | Dose-dependent decrease | - | [2] |
| Lenalidomide | 3,000 - 10,000 | MM.1S, KMS12PE, INA-6, RPMI-8226, U266, MM.1R | Dose-dependent decrease | - | [1] |
| This compound + Lenalidomide | 2-5 (this compound) + 3,000-10,000 (Lenalidomide) | MM.1S, KMS12PE, INA-6, RPMI-8226, U266, MM.1R | Significant decrease compared to single agents | Synergistic | [1] |
Note: Data for the combination is based on a study using the proteasome inhibitor NPI-0052, which is analogous to this compound.
Table 2: Induction of Apoptosis by this compound and Lenalidomide in Multiple Myeloma Cells
| Treatment | Assay | Key Markers | Result | Putative Interaction | Reference |
| This compound | Annexin V/PI Staining | Increased Annexin V positive cells | Induction of apoptosis | - | [2] |
| This compound | Western Blot | Cleavage of Caspase-3, -8, -9, PARP | Activation of intrinsic and extrinsic pathways | - | [3] |
| Lenalidomide | Western Blot | Cleavage of Caspase-3, -8, -9, PARP | Activation of intrinsic and extrinsic pathways | - | [1] |
| This compound + Lenalidomide | Western Blot | Enhanced cleavage of Caspase-3, -8, -9, PARP | Synergistic induction of apoptosis | [1] |
Note: Data for the combination is based on a study using the proteasome inhibitor NPI-0052, which is analogous to this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound and Lenalidomide on multiple myeloma cell lines.
-
Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, U-266) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml and incubate overnight.[2]
-
Drug Treatment: Treat cells with serial dilutions of this compound, Lenalidomide, or a combination of both for 72 hours.
-
MTT Addition: Add 15 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 590 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis in response to drug treatment.[5][6]
-
Cell Treatment: Treat multiple myeloma cells with this compound, Lenalidomide, or the combination for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[3]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[3][7]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[5]
Western Blot for Apoptosis and Signaling Pathways
This technique is used to detect changes in protein expression related to apoptosis and cell signaling pathways.[8][9]
-
Protein Extraction: Following drug treatment, lyse the multiple myeloma cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, p-IκBα, IκBα, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Experimental Workflow for Synergy Determination
Caption: Workflow for determining the in vitro synergy of this compound and Lenalidomide.
Signaling Pathways Affected by this compound and Lenalidomide
Caption: Putative signaling pathways modulated by this compound and Lenalidomide leading to apoptosis.
References
- 1. Combination of novel proteasome inhibitor NPI-0052 and lenalidomide trigger in vitro and in vivo synergistic cytotoxicity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Unraveling Ixazomib Resistance: A Guide to Validating Novel Mechanisms Identified by CRISPR Screens
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of novel Ixazomib resistance mechanisms discovered through CRISPR-Cas9 screens. We delve into the experimental data, outline detailed validation protocols, and visualize the intricate signaling pathways involved, offering a comprehensive resource for advancing multiple myeloma treatment strategies.
The advent of the oral proteasome inhibitor this compound has marked a significant advancement in the management of multiple myeloma. However, the emergence of drug resistance remains a critical obstacle to long-term therapeutic success. Genome-wide CRISPR-Cas9 screens have become a powerful tool for identifying the genetic drivers of this resistance, pinpointing novel genes and pathways that, when altered, allow cancer cells to evade this compound-induced cell death. This guide focuses on the validation of these novel resistance mechanisms, providing a framework for confirming CRISPR screen "hits" and exploring alternative therapeutic avenues.
Comparative Analysis of this compound Resistance Mechanisms
Genome-wide CRISPR-Cas9 knockout screens have successfully identified several genes that modulate the sensitivity of multiple myeloma cells to this compound. The functional loss of certain genes has been shown to confer resistance, while the depletion of others can sensitize cells to the drug. Below, we summarize the quantitative data from key studies that have validated these findings.
| Gene Knockout/Mutation | Cell Line | Fold Change in IC50 (Resistant vs. Parental) | Key Findings |
| KLF13 Knockout | KMS-28-BM | Increased | Knockout of KLF13, a transcription factor, leads to decreased sensitivity to this compound, suggesting its role in mediating the drug's cytotoxic effects.[1] |
| PSMC4 Knockout | KMS-28-BM | Increased | PSMC4 is a component of the 19S regulatory particle of the proteasome. Its depletion confers resistance to this compound, highlighting the proteasome machinery's direct involvement.[1] |
| PSMB5 Mutations | KMS-18, KMS-27 | Variable (mutation-dependent) | Specific mutations in the β5 subunit of the proteasome (PSMB5), the direct target of this compound, can lead to significant resistance by altering the drug-binding pocket.[2] |
| NUDCD2 Knockout | KMS-28-BM | Decreased | Depletion of NUDCD2, a protein involved in dynein-mediated transport, sensitizes multiple myeloma cells to this compound, presenting a potential therapeutic target to overcome resistance.[1][3][4] |
Alternative Therapeutic Strategies for this compound-Resistant Multiple Myeloma
The identification of specific resistance mechanisms opens the door to targeted therapeutic strategies to overcome them. For patients who develop resistance to this compound, several alternative treatments are available or under investigation.
| Therapeutic Alternative | Mechanism of Action | Relevance to this compound Resistance |
| Second-Generation Proteasome Inhibitors (e.g., Carfilzomib) | Irreversibly inhibits the chymotrypsin-like activity of the proteasome. | May be effective in cases of resistance not caused by mutations in the proteasome's drug-binding site. However, cross-resistance can occur. |
| Immunomodulatory Drugs (IMiDs) (e.g., Lenalidomide, Pomalidomide) | Exert anti-myeloma effects through various mechanisms, including direct cytotoxicity and immune system modulation. | Often used in combination with proteasome inhibitors. The combination of this compound with lenalidomide and dexamethasone is a standard regimen.[5][6][7] |
| Monoclonal Antibodies (e.g., Daratumumab, Elotuzumab) | Target specific surface proteins on myeloma cells (CD38 for Daratumumab, SLAMF7 for Elotuzumab), leading to immune-mediated cell death. | Offer a different mechanism of action and can be effective in patients who have failed proteasome inhibitor therapy. |
| CAR-T Cell Therapy | Genetically engineered T-cells that target specific antigens on myeloma cells (e.g., BCMA). | A promising option for heavily pre-treated patients, including those with resistance to multiple lines of therapy. |
Experimental Protocols for Validating CRISPR Screen Hits
Validating the hits from a CRISPR screen is a critical step to confirm their role in drug resistance. The following are detailed methodologies for key experiments.
Cell Viability Assays (MTT/MTS)
Objective: To quantify the cytotoxic effect of this compound on parental and gene-edited multiple myeloma cell lines.
Protocol:
-
Cell Seeding: Seed multiple myeloma cells (e.g., parental, KLF13-KO, PSMC4-KO, NUDCD2-KO) in 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.[8][9]
-
Drug Treatment: After 24 hours of incubation, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[10][11]
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.[10][11]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) using non-linear regression analysis.
Immunoblotting for Proteasome Subunit Expression
Objective: To confirm the knockout of target proteins (e.g., PSMC4) or to assess changes in the expression of proteasome subunits (e.g., PSMB5) in resistant cells.
Protocol:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-PSMC4, anti-PSMB5) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[12]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizing the Pathways and Processes
To better understand the complex interactions underlying this compound resistance and the workflow for its validation, the following diagrams were generated using Graphviz.
Caption: Signaling pathways in this compound action and resistance.
Caption: Workflow for validating CRISPR screen hits for drug resistance.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Bortezomib resistance mutations in PSMB5 determine response to second-generation proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound-based regimens for relapsed/refractory multiple myeloma: are real-world data compatible with clinical trial outcomes? A multi-site Israeli registry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Outcomes of this compound Treatment in Relapsed and Refractory Multiple Myeloma: Insights from Croatian Cooperative Group for Hematologic Diseases (KROHEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. pubcompare.ai [pubcompare.ai]
A Comparative Guide to the In Vivo Toxicity Profiles of Ixazomib and Bortezomib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ixazomib (Ninlaro®) and Bortezomib (Velcade®) are foundational therapies in the treatment of multiple myeloma. Both belong to the class of proteasome inhibitors, which selectively target and induce apoptosis in cancerous plasma cells.[1][2] Bortezomib, the first-in-class proteasome inhibitor, established this therapeutic approach as a cornerstone of myeloma treatment.[3] this compound, a second-generation analogue, was developed as the first oral proteasome inhibitor, offering a different pharmacokinetic profile and administration route.[4]
While they share a common mechanism of action, their structural and pharmacokinetic differences translate into distinct in vivo toxicity profiles. Understanding these differences is critical for optimizing treatment strategies, managing patient care, and guiding the development of next-generation therapies. This guide provides an objective comparison of the in vivo toxicity of this compound and Bortezomib, supported by clinical data and detailed methodologies.
Mechanism of Action: A Shared Pathway with a Key Difference
Both this compound and Bortezomib exert their anticancer effects by inhibiting the ubiquitin-proteasome pathway (UPP). This pathway is essential for the degradation of intracellular proteins, including those that regulate cell cycle progression and apoptosis.[5][6] Cancer cells, particularly multiple myeloma cells with their high rate of protein production, are highly dependent on the proteasome to clear misfolded or damaged proteins.[7]
Inhibition of the proteasome leads to an accumulation of these proteins, triggering endoplasmic reticulum (ER) stress and activating pro-apoptotic pathways.[5] Both drugs reversibly bind to and inhibit the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core.[1][2][6]
A crucial distinction lies in their binding kinetics. This compound has a significantly faster dissociation half-life from the proteasome (18 minutes) compared to Bortezomib (110 minutes).[4][8] This difference in binding and dissociation, along with this compound's oral administration and wider tissue distribution, may contribute to their varying safety profiles.[4]
Comparative In Vivo Toxicity Profiles
The following tables summarize the key differences in the adverse event profiles of this compound and Bortezomib based on clinical trial data and pharmacovigilance studies.
Table 1: Peripheral Neuropathy (PN)
Peripheral neuropathy is a primary dose-limiting toxicity for Bortezomib, whereas this compound exhibits a more favorable neurotoxicity profile.[4][9]
| Adverse Event | This compound | Bortezomib | Key Insights & References |
| Incidence of Severe PN | Low | High (dose-limiting) | This compound and another second-generation inhibitor, carfilzomib, do not have the same level of neurotoxicity as bortezomib.[9] This is a significant advantage for this compound in clinical practice.[10] |
| Mechanism | Class effect, but differences in pharmacokinetics and off-target effects may play a role. | Accumulation in dorsal root ganglia cells, mitochondrial dysregulation, and off-target effects on serine proteases may contribute.[11][12] | Bortezomib-induced PN is primarily a painful, axonal, sensory distal neuropathy.[11] |
| Mitigation Strategies | Dose modification. | Subcutaneous (vs. intravenous) administration and shifting from a biweekly to a once-weekly schedule markedly reduce the incidence of severe PN.[4] | An early switch from bortezomib to oral this compound is considered an important approach to prevent severe PN.[9] |
Table 2: Gastrointestinal (GI) Toxicity
GI toxicities are common with both agents, but patterns of onset and predominant symptoms can differ.[13][14]
| Adverse Event | This compound | Bortezomib | Key Insights & References |
| Common Symptoms | Diarrhea, Nausea, Vomiting, Constipation | Diarrhea, Nausea, Vomiting, Constipation | GI side effects occur in up to 84% of patients treated with bortezomib.[14][15] Diarrhea is the most common GI symptom for both drugs.[16] |
| Time to Onset | Longer (Median: 313 days) | Shorter (Median: 58 days) | A retrospective study found a significantly longer interval from initiation to the onset of GI symptoms for this compound.[16][17] |
| Diarrhea Presentation | Lower percentage of diarrhea-predominant toxicity (71%) | Higher percentage of diarrhea-predominant toxicity (96%) | The presentation of GI toxicity differs significantly between the two drugs.[13][16] |
| Most Frequent Signal | Vomiting | N/A | A pharmacovigilance study identified vomiting as the most frequent adverse reaction signal for this compound.[18][19] |
Table 3: Hematological Toxicity
Both drugs can induce myelosuppression, with thrombocytopenia being a notable adverse event.
| Adverse Event | This compound | Bortezomib | Key Insights & References |
| Thrombocytopenia | Common; most common severe adverse effect. | Common | Thrombocytopenia is a known class effect. With this compound, it is often transient and typically recovers before the next treatment cycle.[20][21] |
| Neutropenia | Occurs in >20% of patients. | Common | Both drugs can lead to decreased neutrophil counts, increasing infection risk.[21] |
| Anemia | Common | Common | Anemia is a frequent hematological adverse event associated with proteasome inhibitors.[22] |
Table 4: Infection-Related Adverse Events
Analysis of the FDA Adverse Event Reporting System (FAERS) database reveals different profiles of infection-related toxicities.
| Adverse Event Category | This compound | Bortezomib | Key Insights & References |
| Most Common Signal | Conjunctivitis | Cytomegalovirus infection | A pharmacovigilance study analyzing thousands of adverse drug reactions identified these as the most common infection-related signals for each drug.[18][19] |
| Total Signals Analyzed | 10 infection-related adverse events analyzed. | 43 infection-related adverse events analyzed. | The study highlights that proteasome inhibitors are associated with a range of infection-related adverse events.[18][19] |
Experimental Protocols: Assessing In Vivo Toxicity
The comparative toxicity data for this compound and Bortezomib are primarily derived from multinational, randomized clinical trials and post-marketing pharmacovigilance studies. The general methodology for these assessments is outlined below.
1. Study Design and Patient Population:
-
Clinical Trials: Phase 2 and 3 randomized, controlled trials are the primary sources of comparative safety data. For example, the TOURMALINE-MM1 trial was pivotal for this compound's approval. These studies typically enroll patients with relapsed and/or refractory multiple myeloma who have received at least one prior therapy.[8][20]
-
Pharmacovigilance Studies: Real-world evidence is gathered from large databases like the FDA Adverse Event Reporting System (FAERS). These studies analyze thousands of adverse drug reaction reports to identify safety signals and compare drug profiles in a broader population.[18][19]
2. Treatment Regimens:
-
Patients are typically randomized to receive the investigational drug (e.g., this compound) in combination with other standard-of-care agents like lenalidomide and dexamethasone, compared against a control arm (e.g., placebo plus lenalidomide and dexamethasone).[8][23]
3. Toxicity Assessment and Data Collection:
-
Standardized Grading: Adverse events (AEs) are systematically graded for severity using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). This system provides a standardized scale (Grade 1-5) for reporting toxicity.
-
Data Collection: Investigators collect AE data at regular intervals throughout the study. This includes physical examinations, laboratory tests (e.g., complete blood counts, chemistry panels), and patient-reported outcomes.
-
Endpoint Analysis: The primary safety endpoints in these trials include the incidence, severity, and type of treatment-emergent AEs, serious adverse events (SAEs), and AEs leading to dose modification or discontinuation.
References
- 1. Mechanism of Action - NINLARO® (this compound) [ninlarohcp.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on this compound: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 6. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Prevention and management of bortezomib-induced peripheral neuropathy in patients with multiple myeloma | Semochkin | Oncohematology [oncohematology.abvpress.ru]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pathological Mechanisms of Bortezomib-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proteasome inhibitor-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proteasome inhibitor-induced gastrointestinal toxicity [ouci.dntb.gov.ua]
- 16. Gastrointestinal toxicities of proteasome inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Infection-related adverse events comparison of bortezomib, carfilzomib and this compound: a pharmacovigilance study based on FAERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Randomized phase 2 trial of this compound and dexamethasone in relapsed multiple myeloma not refractory to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A phase 1/2 study of this compound in place of bortezomib or carfilzomib in a subsequent line of therapy for patients with multiple myeloma refractory to their last bortezomib or carfilzomib combination regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A comparison of the efficacy and safety of this compound and lenalidomide combined with dexamethasone in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm Ixazomib's Effect on Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal assays to confirm the effects of the proteasome inhibitor Ixazomib on protein degradation. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the selection of appropriate validation methods.
Introduction to this compound and Protein Degradation
This compound is an oral, reversible inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for the degradation of most intracellular proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and removal of misfolded or damaged proteins. By inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, this compound disrupts the degradation of ubiquitinated proteins, leading to their accumulation. This accumulation induces cellular stress, activates the unfolded protein response (UPR), and ultimately triggers apoptosis in cancer cells, which are often more reliant on proteasome activity for survival.[1][2][3][4]
Given the central role of the UPS, it is critical to employ a range of orthogonal assays to robustly validate the on-target effects of this compound and understand its downstream cellular consequences. This guide compares three key orthogonal methodologies: Western Blotting for ubiquitinated proteins, Quantitative Mass Spectrometry-based Proteomics, and Cellular Thermal Shift Assay (CETSA).
Comparison of Orthogonal Assays
| Assay | Principle | Information Gained | Advantages | Limitations | Typical Throughput |
| Western Blotting for Ubiquitinated Proteins | Immunodetection of polyubiquitinated proteins that accumulate following proteasome inhibition. | - Confirmation of global protein ubiquitination- Assessment of specific ubiquitinated substrate accumulation | - Widely accessible- Relatively inexpensive- Provides qualitative and semi-quantitative data | - Low throughput- Can be time-consuming- Relies on antibody availability and specificity | Low |
| Quantitative Mass Spectrometry (MS)-based Proteomics | Identification and quantification of thousands of proteins and their post-translational modifications (including ubiquitin remnants) in an unbiased manner. | - Global proteome and ubiquitinome profiling- Identification of specific this compound-affected substrates- Pathway analysis of altered proteins | - High-throughput and comprehensive- Unbiased discovery of affected proteins and pathways- Highly quantitative | - Requires specialized equipment and expertise- Complex data analysis- Higher cost | High |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | - Direct evidence of target engagement in a cellular context- Can be used to determine drug-target occupancy | - Measures direct binding to the target in intact cells- Does not require modification of the drug or target- Can be adapted for high-throughput screening | - Indirect measure of functional effect- Requires target-specific antibodies or fusion proteins for some readouts | Medium to High |
Experimental Protocols
Western Blotting for Ubiquitinated Proteins
This protocol is adapted from studies demonstrating the accumulation of ubiquitinated proteins following treatment with proteasome inhibitors.[1]
1. Cell Culture and Treatment:
- Plate cells (e.g., multiple myeloma cell lines such as RPMI-8226 or U-266) at an appropriate density.
- Treat cells with varying concentrations of this compound (e.g., 5-100 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 12, 24 hours).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to prevent protein degradation and deubiquitination post-lysis.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantitative Mass Spectrometry-based Proteomics (Ubiquitin Remnant Profiling)
This protocol outlines a general workflow for identifying and quantifying ubiquitination sites that are altered by this compound treatment, based on established ubiquitin remnant profiling methods.[5][6][7]
1. Cell Culture and Treatment:
- Culture cells and treat with this compound or vehicle control as described for Western blotting. To facilitate quantitative comparison, stable isotope labeling with amino acids in cell culture (SILAC) can be employed.
2. Cell Lysis and Protein Digestion:
- Lyse cells in a denaturing buffer (e.g., 8 M urea) to inactivate proteases and deubiquitinases.
- Reduce and alkylate the proteins.
- Digest the proteins into peptides using trypsin. Trypsin cleaves after lysine and arginine residues, leaving a di-glycine (K-ε-GG) remnant on ubiquitinated lysine residues.
3. Enrichment of Ubiquitinated Peptides:
- Use an antibody that specifically recognizes the K-ε-GG remnant to immunoprecipitate the ubiquitinated peptides.
4. LC-MS/MS Analysis:
- Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer will fragment the peptides and the resulting spectra are used to identify the peptide sequence and the site of the K-ε-GG modification.
5. Data Analysis:
- Use specialized software to search the MS/MS data against a protein database to identify the ubiquitinated proteins and the specific sites of ubiquitination.
- Quantify the relative abundance of each ubiquitination site between this compound-treated and control samples.
- Perform pathway analysis on the proteins with significantly altered ubiquitination to identify affected cellular processes.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general method for assessing the target engagement of this compound with the proteasome in intact cells.[8][9][10][11][12]
1. Cell Treatment:
- Treat intact cells with this compound or vehicle control at various concentrations for a defined period.
2. Thermal Challenge:
- Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
- Cool the samples to room temperature.
3. Cell Lysis and Fractionation:
- Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that might interfere with protein aggregation.
- Separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation.
4. Protein Detection and Quantification:
- Analyze the soluble fraction by Western blotting, ELISA, or other methods using an antibody specific for a proteasome subunit (e.g., PSMB5).
- Quantify the amount of soluble target protein at each temperature.
5. Data Analysis:
- Plot the amount of soluble protein as a function of temperature to generate a melting curve.
- A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of the proteasome, confirming target engagement.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
This compound's inhibition of the proteasome leads to the accumulation of regulatory proteins, impacting key signaling pathways such as the NF-κB and the Unfolded Protein Response (UPR) pathways.
Caption: this compound inhibits the proteasome, leading to the stabilization of IκB, which prevents NF-κB activation, and causes the accumulation of unfolded proteins, triggering the pro-apoptotic Unfolded Protein Response (UPR).
Experimental Workflow for Orthogonal Assays
The following diagram illustrates a typical workflow for utilizing orthogonal assays to confirm the effects of this compound.
Caption: A logical workflow starting with this compound treatment, followed by parallel execution of orthogonal assays, leading to distinct readouts that collectively confirm its mechanism of action.
Conclusion
The confirmation of this compound's effect on protein degradation requires a multi-faceted approach. While Western blotting for ubiquitinated proteins provides a straightforward and accessible method for initial validation, it lacks the depth and quantitative power of mass spectrometry. Quantitative proteomics, particularly ubiquitin remnant profiling, offers an unbiased and comprehensive view of the cellular proteins and pathways affected by this compound. Complementing these functional assays, CETSA provides direct evidence of target engagement in a physiological context. By employing a combination of these orthogonal assays, researchers can build a robust body of evidence to thoroughly characterize the mechanism of action of this compound and other proteasome inhibitors, facilitating their development and clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Proteasome inhibitors disrupt the unfolded protein response in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]
- 6. Automating UbiFast for High-throughput and Multiplexed Ubiquitin Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pelagobio.com [pelagobio.com]
- 12. researchgate.net [researchgate.net]
Benchmarking new Ixazomib analogs against the parent compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Ixazomib analogs against the parent compound, a cornerstone in the treatment of multiple myeloma. The following sections detail the preclinical data of these next-generation proteasome inhibitors, offering a direct comparison of their efficacy and cellular activity.
Introduction to this compound and its Analogs
This compound (Ninlaro®) is the first orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma.[1][2] It functions by reversibly inhibiting the chymotrypsin-like (β5) subunit of the 20S proteasome, a critical component of the cellular machinery responsible for protein degradation.[3][4] This inhibition leads to an accumulation of ubiquitinated proteins, ultimately triggering apoptosis in cancer cells.[5] The success of this compound has spurred the development of novel analogs with the aim of improving efficacy, overcoming resistance, and enhancing the therapeutic window. This guide focuses on the preclinical benchmarking of two such promising analogs, Compound 8t and Compound 6a , which have demonstrated significant anti-cancer properties.
Quantitative Data Presentation
The following tables summarize the in vitro performance of the this compound analogs in comparison to the parent compound and the first-in-class proteasome inhibitor, Bortezomib.
Table 1: In Vitro Proteasome Inhibitory Activity (IC50, nM)
| Compound | Chymotrypsin-like (β5) Activity | Caspase-like (β1) Activity | Trypsin-like (β2) Activity |
| This compound (MLN2238) | 3.4[4] | 31[4] | 3500[4] |
| Compound 8t | <10[6][7][8] | - | Active[6][7][8] |
| Compound 6a | 8.21[9] | - | - |
| Bortezomib | ~5[1] | ~400[1] | ~1500[1] |
Note: A lower IC50 value indicates greater potency. "-" indicates data not available from the provided search results.
Table 2: In Vitro Cytotoxicity in Multiple Myeloma Cell Lines (IC50, nM)
| Compound | RPMI-8226 | U266 | ARH-77 |
| This compound (MLN2238) | - | - | - |
| Compound 8t | <10[6][7][8] | <10[6][7][8] | <10[6][7][8] |
| Compound 6a | 8.99[9] | 6.75[9] | 9.10[9] |
| Bortezomib | - | - | - |
Note: "-" indicates data not available from the provided search results.
Table 3: In Vivo Efficacy in a Human Multiple Myeloma Xenograft Model (ARH77)
| Compound | Dosing | Outcome |
| This compound (MLN9708) | - | - |
| Compound 6a | Orally | Stronger in vivo anticancer efficacy than MLN9708[9] |
| Compound 8t | Intratumoral injection | Led to tumor cell necrosis, nucleus condensation, and cell fragmentation in a triple-negative breast cancer xenograft model[6][7][8] |
Note: Direct comparative in vivo data for this compound and Compound 8t in a multiple myeloma model was not available in the search results. Compound 8t's in vivo data is from a different cancer model but demonstrates its potent anti-tumor activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Proteasome Inhibition Assay
This assay quantifies the inhibitory activity of the compounds against the different catalytic subunits of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic peptide substrates specific for each subunit:
-
Chymotrypsin-like (β5): Suc-LLVY-AMC
-
Caspase-like (β1): Z-LLE-AMC
-
Trypsin-like (β2): Boc-LRR-AMC
-
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the diluted test compounds to the respective wells. Include a DMSO-only control.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding.
-
Add the specific fluorogenic peptide substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorometric plate reader.
-
Monitor the fluorescence kinetically over a period of 30-60 minutes.
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the proteasome activity, by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, U266, ARH-77)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the multiple myeloma cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a DMSO-only control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the compound concentration.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to this compound and its evaluation.
Caption: this compound's mechanism of action targeting the 26S proteasome.
Caption: Workflow for preclinical evaluation of new this compound analogs.
References
- 1. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential of this compound, a second-generation proteasome inhibitor, in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of this compound: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasomal Inhibition by this compound Induces CHK1 and MYC Dependent Cell Death in T-Cell and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma and triple-negative breast cancer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Ixazomib's Anti-Angiogenic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic effects of the oral proteasome inhibitor Ixazomib, alongside its predecessors Bortezomib and Carfilzomib. By summarizing key experimental findings and providing detailed protocols, this document aims to facilitate the replication and extension of published research in the field of angiogenesis inhibition.
Comparative Analysis of Proteasome Inhibitors on Endothelial Cell Function
The primary mechanism by which proteasome inhibitors exert their anti-angiogenic effects is through the inhibition of the NF-κB signaling pathway. This leads to a downstream reduction in the expression and secretion of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). The following tables summarize the available quantitative data on the effects of this compound, Bortezomib, and Carfilzomib on endothelial cell proliferation, a critical process in angiogenesis.
It is important to note that while direct comparative studies on the anti-angiogenic effects of this compound on endothelial cells are limited in the currently available literature, data from studies on related cell types and from research on other proteasome inhibitors provide valuable context.
| Drug | Cell Line | Assay | IC50 | Citation |
| This compound | A549 (Lung Cancer) | Proliferation | 2 µM | [1] |
| CCD-19 Lu (Normal Lung Fibroblast) | Proliferation | 10 µM | [1] | |
| Bortezomib | HUVEC | Proliferation | 2 nM | [2][3] |
| A549 (Lung Cancer) | Proliferation | 45 nM | [1] | |
| CCD-19 Lu (Normal Lung Fibroblast) | Proliferation | 160 nM | [1] | |
| Carfilzomib | ANBL-6, RPMI 8226 (Multiple Myeloma) | Proliferation | 5 nM | [4] |
| Breast Cancer Cell Lines | Proliferation | 6.34 - 76.51 nM | [5] |
Table 1: Comparative IC50 Values of Proteasome Inhibitors on Cell Proliferation. Data for Human Umbilical Vein Endothelial Cells (HUVECs) are highlighted. The lack of direct HUVEC proliferation data for this compound is a notable gap in the current literature.
| Drug | Cell Line | Assay | Effect | Concentration | Citation |
| Bortezomib | HMEC-1 | Migration | Significant Inhibition | 2.5, 5.0, 10 nmol/L | [3] |
| Bortezomib | MMEC | Migration | Significant Inhibition | 10 nmol/L | [2] |
| Bortezomib | HUVEC | Tube Formation | Dose-dependent Inhibition | Not specified | [4] |
Experimental Protocols
To facilitate the replication of these key findings, detailed methodologies for common in vitro anti-angiogenesis assays are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the proteasome inhibitor (e.g., this compound, Bortezomib) or vehicle control.
-
Incubation: Cells are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well (typically 10% of the culture volume) and incubated for 3-4 hours at 37°C.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell proliferation) is determined by plotting the percentage of viability against the logarithm of the drug concentration.
Endothelial Cell Migration Assay (Transwell Assay)
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pore size) are placed in a 24-well plate. The lower chamber is filled with endothelial cell growth medium, which may contain a chemoattractant (e.g., VEGF).
-
Cell Seeding: HUVECs, previously starved in serum-free medium, are seeded into the upper chamber in serum-free medium containing the proteasome inhibitor or vehicle control.
-
Incubation: The plate is incubated for a period that allows for cell migration (typically 4-24 hours) at 37°C.
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with Crystal Violet or DAPI).
-
Quantification: The number of migrated cells is counted in several random fields under a microscope. The results are expressed as the average number of migrated cells per field or as a percentage of the control.
Endothelial Cell Tube Formation Assay
-
Matrix Coating: A basement membrane matrix solution (e.g., Matrigel®) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: HUVECs are suspended in a low-serum medium containing the proteasome inhibitor or vehicle control and seeded onto the solidified matrix.
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of capillary-like structures.
-
Visualization: The formation of tubes is observed and photographed using an inverted microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in the anti-angiogenic effects of proteasome inhibitors and a typical experimental workflow for their in vitro evaluation.
Caption: Signaling pathway of proteasome inhibitor-mediated anti-angiogenesis.
Caption: A typical workflow for in vitro anti-angiogenesis experiments.
Summary and Future Directions
The available evidence strongly suggests that proteasome inhibitors, as a class, possess significant anti-angiogenic properties. Bortezomib has been shown to directly inhibit endothelial cell proliferation, migration, and tube formation at nanomolar concentrations. The primary mechanism of action involves the inhibition of the proteasome, leading to the stabilization of IκB and subsequent suppression of the NF-κB pathway. This, in turn, reduces the transcription and secretion of pro-angiogenic factors like VEGF.
While this compound is known to inhibit the proteasome and the NF-κB pathway, there is a notable lack of published studies providing direct, quantitative data on its anti-angiogenic effects on endothelial cells. The existing data on other cell types suggest that higher concentrations of this compound may be required to achieve similar anti-proliferative effects compared to Bortezomib.
To fully understand the anti-angiogenic profile of this compound and to enable robust replication of findings, further research is warranted. Specifically, studies directly comparing the effects of this compound, Bortezomib, and Carfilzomib on endothelial cell proliferation, migration, and tube formation using standardized protocols are needed. Such studies will be crucial for elucidating the relative potency and potential therapeutic advantages of this compound as an anti-angiogenic agent in cancer therapy. This guide provides the foundational information and methodologies to embark on such comparative investigations.
References
- 1. scigendetection.imag.fr [scigendetection.imag.fr]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [The effect of bortezomib on migration of endothelial cells and angiogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bortezomib inhibits the angiogenesis mediated by mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Gene Expression Changes Induced by Ixazomib and Bortezomib in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the gene expression alterations induced by two key proteasome inhibitors, Ixazomib (Ninlaro®) and Bortezomib (Velcade®), in the context of multiple myeloma (MM). Both drugs are cornerstones in the treatment of MM, and understanding their distinct and overlapping effects on gene expression is crucial for optimizing therapeutic strategies and developing novel drug combinations. This document synthesizes available experimental data to offer a clear comparison of their performance, supported by detailed methodologies and visual representations of the key signaling pathways involved.
Executive Summary
This compound, the first orally bioavailable proteasome inhibitor, and the intravenously administered Bortezomib, both function by reversibly inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1][2] This inhibition leads to an accumulation of ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR), and ultimately inducing apoptosis in cancer cells.[3][4]
This guide will delve into the comparative potency of these drugs, detail the shared gene expression signature, outline the experimental protocols used to generate this data, and provide a visual representation of the key signaling pathways impacted by both this compound and Bortezomib.
Comparative Potency and In Vitro Sensitivity
The in vitro chemosensitivity of various human myeloma cell lines (HMCLs) to both this compound and Bortezomib has been evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate a high correlation in sensitivity between the two drugs across multiple cell lines, indicating a similar mechanism of action.[2]
| Cell Line | This compound IC50 (nM) | Bortezomib IC50 (nM) |
| MM.1S | 5.8 | 2.5 |
| RPMI-8226 | 10.2 | 4.1 |
| U266 | 15.5 | 7.2 |
| OPM-2 | 8.7 | 3.6 |
| NCI-H929 | 4.2 | 1.9 |
| KMS-11 | 22.1 | 9.8 |
| KMS-12-BM | 9.1 | 3.9 |
| LP-1 | 18.3 | 8.1 |
| AMO1 | 12.4 | 5.5 |
| JJN3 | 7.6 | 3.3 |
Table 1: Comparative IC50 values of this compound and Bortezomib in a panel of human myeloma cell lines. Data is synthesized from ranges and values reported in the literature.[2]
Shared Gene Expression Signature in Response to Proteasome Inhibition
A pivotal study identified a 42-gene expression signature that distinguishes between sensitivity and resistance to proteasome inhibitors in multiple myeloma.[2] This signature was developed by analyzing the gene expression profiles of HMCLs with varying sensitivity to this compound and was subsequently validated using data from clinical trials involving Bortezomib.[2] This strongly suggests that these 42 genes represent a core set of transcripts that are significantly modulated by both drugs.
The table below lists these 42 genes, which are primarily involved in cell cycle regulation, apoptosis, and protein metabolism.
| Gene Symbol | Gene Name |
| AARS | alanyl-tRNA synthetase |
| AIMP2 | aminoacyl tRNA synthetase complex interacting multifunctional protein 2 |
| ARID5B | AT-rich interaction domain 5B |
| ATAD3A | ATPase family AAA domain containing 3A |
| BIRC5 | baculoviral IAP repeat containing 5 |
| C1QBP | complement C1q binding protein |
| CARS | cysteinyl-tRNA synthetase |
| CCT3 | chaperonin containing TCP1 subunit 3 |
| CDK1 | cyclin dependent kinase 1 |
| CEP55 | centrosomal protein 55 |
| DARS | aspartyl-tRNA synthetase |
| DDB1 | damage specific DNA binding protein 1 |
| DDX39A | DExD-box helicase 39a |
| EIF3A | eukaryotic translation initiation factor 3 subunit A |
| EIF4A1 | eukaryotic translation initiation factor 4A1 |
| FARSB | phenylalanyl-tRNA synthetase beta subunit |
| GARS | glycyl-tRNA synthetase |
| HNRNPA2B1 | heterogeneous nuclear ribonucleoprotein A2/B1 |
| HSPA8 | heat shock protein family A (Hsp70) member 8 |
| HSPD1 | heat shock protein family D (Hsp60) member 1 |
| IARS | isoleucyl-tRNA synthetase |
| KARS | lysyl-tRNA synthetase |
| KIF11 | kinesin family member 11 |
| LARS | leucyl-tRNA synthetase |
| MARS | methionyl-tRNA synthetase |
| MCM2 | minichromosome maintenance complex component 2 |
| MCM4 | minichromosome maintenance complex component 4 |
| MCM6 | minichromosome maintenance complex component 6 |
| NARS | asparaginyl-tRNA synthetase |
| NOLC1 | nucleolar and coiled-body phosphoprotein 1 |
| NPM1 | nucleophosmin 1 |
| PCNA | proliferating cell nuclear antigen |
| PSAT1 | phosphoserine aminotransferase 1 |
| PSMD4 | proteasome 26S subunit, non-ATPase 4 |
| QARS | glutaminyl-tRNA synthetase |
| RARS | arginyl-tRNA synthetase |
| RRM1 | ribonucleotide reductase catalytic subunit M1 |
| SARS | seryl-tRNA synthetase |
| TARS | threonyl-tRNA synthetase |
| UBE2C | ubiquitin conjugating enzyme E2 C |
| VARS | valyl-tRNA synthetase |
| YARS | tyrosyl-tRNA synthetase |
Table 2: The 42-gene signature associated with response to proteasome inhibitors, including this compound and Bortezomib.[2]
Experimental Protocols
In Vitro Chemosensitivity Assays
Human myeloma cell lines (HMCLs) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or Bortezomib for 48 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). IC50 values were calculated using a non-linear regression model.[2]
Gene Expression Profiling by RNA-Sequencing
Total RNA was extracted from HMCLs using the RNeasy Mini Kit (Qiagen). RNA quality and quantity were assessed using the Agilent 2100 Bioanalyzer. Library preparation for RNA-sequencing was performed using the TruSeq RNA Sample Preparation Kit v2 (Illumina). Sequencing was carried out on an Illumina HiSeq 2000 platform with a paired-end read length of 50 bp. Raw sequencing data was aligned to the human reference genome (hg19) using TopHat2. Gene expression levels were quantified as fragments per kilobase of transcript per million mapped reads (FPKM) using Cufflinks. Differential gene expression analysis was performed using the DESeq2 package in R.[2]
Key Signaling Pathways Affected by this compound and Bortezomib
The primary mechanism of action for both this compound and Bortezomib is the inhibition of the 26S proteasome, which leads to the disruption of several key signaling pathways crucial for cancer cell survival and proliferation.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in multiple myeloma and plays a critical role in cell survival, proliferation, and drug resistance. Proteasome inhibitors block the degradation of IκBα, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-survival genes.[5][6] Both this compound and Bortezomib have been shown to downregulate the expression of NF-κB target genes.[1]
The Unfolded Protein Response (UPR) and ER Stress
Multiple myeloma cells are characterized by high levels of immunoglobulin production, which places a significant burden on the endoplasmic reticulum (ER). Proteasome inhibition by this compound and Bortezomib leads to the accumulation of misfolded and unfolded proteins in the ER, a condition known as ER stress. This activates the Unfolded Protein Response (UPR), a signaling network that initially aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged and severe.[3][7] Key UPR genes such as XBP1, ATF4, and CHOP are modulated by proteasome inhibitors.[2][4]
The Apoptosis Pathway
The culmination of proteasome inhibitor-induced cellular stress is the activation of the apoptotic cascade. Both the intrinsic and extrinsic apoptosis pathways are engaged. The UPR can directly trigger apoptosis through the activation of pro-apoptotic proteins like CHOP and the cleavage of caspase-12 (in rodents) or caspase-4 (in humans). Furthermore, the inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP, tipping the cellular balance towards apoptosis.[1][8]
Conclusion
References
- 1. Comparison of antiproliferative and apoptotic effects of a novel proteasome inhibitor MLN2238 with bortezomib on K562 chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A gene expression signature distinguishes innate response and resistance to proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoplasmic-reticulum stress pathway-associated mechanisms of action of proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Serum/Glucocorticoid Regulated Kinase 1/Nuclear Factor-κB Pathway Are Correlated with Low Sensitivity to Bortezomib and this compound in Resistant Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bortezomib inhibits PKR-like endoplasmic reticulum (ER) kinase and induces apoptosis via ER stress in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-Clinical Evaluation of the Proteasome Inhibitor this compound against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating UBE2K as a Downstream Target of Ixazomib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proteasome inhibitor Ixazomib and its role in targeting the ubiquitin-conjugating enzyme E2 K (UBE2K). The following sections present experimental data, detailed protocols, and visual workflows to objectively assess the performance of this compound in relation to its downstream effects on UBE2K and compare its broader mechanisms with other proteasome inhibitors, Bortezomib and Carfilzomib.
Performance Comparison: this compound and Other Proteasome Inhibitors
This compound, an oral proteasome inhibitor, has been shown to exert its anti-myeloma effects by downregulating UBE2K. This mechanism distinguishes it from other proteasome inhibitors for which a direct regulatory link to UBE2K has not been as clearly established. The following table summarizes the key characteristics and downstream effects of this compound in comparison to Bortezomib and Carfilzomib.
| Feature | This compound | Bortezomib | Carfilzomib |
| Primary Target | 20S Proteasome (β5 subunit)[1] | 26S Proteasome (β5 subunit) | 20S Proteasome (β5 subunit) |
| UBE2K Regulation | Downregulates UBE2K expression in myeloma cells[1][2] | Effect on UBE2K not established in multiple myeloma. Downregulates UBE2C in colorectal cancer. | Effect on UBE2K not established. |
| Mechanism of Action | Reversible proteasome inhibitor[1] | Reversible proteasome inhibitor | Irreversible proteasome inhibitor |
| Key Downstream Effects | Inhibition of myeloma cell proliferation, cell cycle arrest, induction of apoptosis, and increased reactive oxygen species production via UBE2K inhibition[1][2]. Regulation of mitosis- and apoptosis-related genes[1][2]. | Inhibition of NF-κB pathway, induction of apoptosis through upregulation of pro-apoptotic proteins (e.g., Noxa) and suppression of anti-apoptotic proteins (e.g., Bcl-2). | Potent induction of apoptosis via activation of caspase-3, -8, -9, and the JNK signaling pathway. |
| Administration | Oral | Intravenous/Subcutaneous | Intravenous |
Experimental Data: this compound's Effect on Myeloma Cells
The following tables summarize quantitative data from key experiments demonstrating the impact of this compound on multiple myeloma cell lines, as reported in the literature[1][2].
Cell Viability (CCK-8 Assay)
| Cell Line | This compound Concentration | % Cell Viability (Mean ± SD) |
| RPMI-8226 | Control (DMSO) | 100 ± 0.0 |
| 7.5 nM | 85.3 ± 2.5 | |
| 15 nM | 68.1 ± 3.1 | |
| 30 nM | 49.2 ± 2.8 | |
| 60 nM | 31.5 ± 2.2 | |
| U-266 | Control (DMSO) | 100 ± 0.0 |
| 5 nM | 88.7 ± 3.4 | |
| 10 nM | 71.4 ± 2.9 | |
| 20 nM | 52.6 ± 3.7 | |
| 40 nM | 35.8 ± 2.5 |
Apoptosis (Annexin V-FITC Assay)
| Cell Line | This compound Concentration | % Apoptotic Cells (Mean ± SD) |
| RPMI-8226 | Control (DMSO) | 4.5 ± 0.8 |
| 15 nM | 15.2 ± 1.5 | |
| 30 nM | 28.9 ± 2.1 | |
| U-266 | Control (DMSO) | 5.1 ± 0.9 |
| 10 nM | 18.6 ± 1.8 | |
| 20 nM | 32.4 ± 2.5 |
Gene and Protein Expression Changes Induced by this compound
| Gene/Protein | Change in Expression | Method of Detection |
| UBE2K | Decreased | qPCR, Western Blot |
| HIST1H2BD | Increased | qPCR, Western Blot |
| MNAT1 | Increased | qPCR, Western Blot |
| NEK3 | Increased | qPCR, Western Blot |
| TARS2 | Increased | qPCR, Western Blot |
| HSPA1B | Decreased | qPCR, Western Blot |
Signaling Pathways and Experimental Workflows
This compound-UBE2K Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-myeloma effects by targeting UBE2K.
Caption: Proposed signaling pathway of this compound targeting UBE2K in multiple myeloma.
Experimental Workflow for Validating UBE2K as a Target
This diagram outlines the typical experimental workflow to validate UBE2K as a downstream target of this compound.
Caption: Experimental workflow for validating UBE2K as a target of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed myeloma cells (e.g., RPMI-8226, U-266) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture and treat myeloma cells with this compound as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UBE2K and other target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Use β-actin or GAPDH as a loading control to normalize protein expression levels.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix with specific primers for UBE2K and other target genes.
-
Thermal Cycling: Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
Immunoprecipitation
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Antibody Incubation: Incubate the pre-cleared lysate with a primary antibody specific for the protein of interest (e.g., UBE2K) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
In Vivo Ubiquitination Assay
-
Transfection: Co-transfect cells with expression vectors for HA-tagged ubiquitin and the protein of interest.
-
Proteasome Inhibition: Treat the cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysate and perform immunoprecipitation for the protein of interest.
-
Western Blotting: Analyze the immunoprecipitated samples by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the protein.
References
Safety Operating Guide
Safe Disposal of Ixazomib: A Procedural Guide for Laboratory Professionals
The proper disposal of the cytotoxic drug Ixazomib is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a chemotherapy agent, this compound and any materials it has contacted must be handled and disposed of following strict hazardous waste protocols. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in a research or drug development setting.
Waste Classification and Disposal Pathways
The primary determinant for the disposal procedure of chemotherapy waste is the concentration of the active pharmaceutical ingredient (API). Waste is generally categorized as either "trace" or "bulk" chemotherapy waste, each having a distinct disposal stream.
| Waste Category | Contamination Threshold | Required Container | Disposal Method |
| Trace Chemotherapy Waste | Items containing less than 3% of the original drug volume.[1][2] | Yellow, puncture-resistant containers labeled "Chemotherapy Waste" or "Trace Chemo".[2][3] | Incineration.[1][3] |
| Bulk Chemotherapy Waste | Items containing more than 3% of the original drug volume, including expired or unused this compound.[1][4] | Black, RCRA-rated, DOT-approved hazardous waste containers.[1][2] | Treatment at a licensed hazardous waste facility, often involving incineration.[5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound-contaminated materials.
Caption: Decision workflow for the safe disposal of this compound waste.
Standard Operating Procedure: this compound Disposal
This protocol outlines the required steps for the safe handling and disposal of this compound and related waste materials in a laboratory setting. This compound is a cytotoxic agent; capsules should never be opened or crushed, and direct contact with the capsule contents must be avoided.[6][7]
Personal Protective Equipment (PPE)
1.1. Before handling any this compound-contaminated materials, personnel must don the appropriate PPE.[8]
- Two pairs of chemotherapy-rated gloves.[9]
- A disposable, solid-front, back-closure gown made of a low-permeability fabric.[8]
- ANSI-rated safety glasses or goggles.
- A full-face shield if there is a risk of splashing.[8]
Disposal of Trace Contaminated Waste (<3% Residue)
This category includes items such as used gloves, gowns, bench protectors, empty vials, empty IV bags and tubing, and other materials with minimal residual contamination.[2]
2.1. Non-Sharp Waste: 2.1.1. Place all non-sharp, trace-contaminated items directly into a designated yellow chemotherapy waste bag or container.[3][10] These containers must be clearly labeled "Chemotherapy Waste" or "Trace Chemo."[10] 2.1.2. Once the container is full, securely seal it.[10] 2.1.3. Store the sealed container in a designated, secure area until pickup by a licensed medical waste disposal service.
2.2. Sharp Waste: 2.2.1. Dispose of all sharps contaminated with trace amounts of this compound (e.g., needles, syringes, contaminated glass) immediately into a designated yellow, puncture-proof, and leak-proof sharps container labeled "Chemo Sharps."[3][8][10] 2.2.2. Do not recap, bend, or break needles. 2.2.3. When the sharps container is full (no more than three-quarters), securely lock the lid. 2.2.4. Place the sealed yellow sharps container into a yellow chemotherapy waste bag for final disposal.[3]
Disposal of Bulk Contaminated Waste (>3% Residue)
This category includes unused or expired this compound capsules, partially full vials or syringes, and materials used to clean up a significant spill.[1][4] This waste is considered RCRA hazardous.[1]
3.1. Carefully place all bulk this compound waste into a designated black hazardous waste container.[1][2] These containers must be approved by the Department of Transportation (DOT) and clearly labeled as hazardous waste.[1] 3.2. Ensure the container lid is securely fastened. 3.3. Store the container in a designated hazardous waste accumulation area, following all institutional and regulatory guidelines. 3.4. Arrange for pickup and disposal through the institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[10] A hazardous waste consignment note must accompany the waste to its final disposal location.[11]
Spill Management Protocol
4.1. In the event of capsule breakage or a spill, immediately restrict access to the area. 4.2. Wearing the full PPE described in Section 1.0, use a chemotherapy spill kit to clean the area. 4.3. All materials used for spill cleanup, regardless of the initial amount of drug, are considered bulk chemotherapy waste.[1][4] 4.4. Place all cleanup materials (absorbent pads, contaminated PPE, etc.) into the black RCRA hazardous waste container.[1] 4.5. Clean the spill area thoroughly with soap and water after the initial cleanup.[6] 4.6. Document the spill according to institutional policy.
Decontamination and Doffing of PPE
5.1. After completing the disposal procedure, remove PPE in a manner that avoids self-contamination. 5.2. The outer pair of gloves should be removed first and disposed of in the appropriate chemotherapy waste container (yellow for trace, black for bulk handling). 5.3. Remove the gown and other PPE, turning them inward to contain any contamination. Dispose of them in the appropriate chemotherapy waste container. 5.4. The inner pair of gloves should be the last item removed. 5.5. Wash hands thoroughly with soap and water after removing all PPE.[6]
References
- 1. danielshealth.com [danielshealth.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. medical-systems.com [medical-systems.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Dosing and Administration for the NINLARO® (this compound) Regimen [ninlarohcp.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
Personal protective equipment for handling Ixazomib
Essential Safety Protocols for Handling Ixazomib
This compound is a hazardous drug requiring stringent safety protocols to protect laboratory personnel from exposure.[1][2] Adherence to these guidelines is critical to mitigate risks associated with handling this potent antineoplastic agent. The following information provides a comprehensive, step-by-step guide for the safe operational handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Core Safety Principles
When working with this compound, the primary safety goals are to prevent direct contact, avoid inhalation of aerosolized particles, and contain the drug within a controlled environment. Key principles include:
-
Avoid Direct Contact : this compound capsules should never be opened or crushed.[1][2][3][4] Direct contact with the capsule's contents must be avoided as it can cause skin and eye irritation.[5]
-
Designated Handling Areas : All handling of this compound should occur in a designated area, such as a laboratory fume hood or a ventilated enclosure, to minimize exposure.[6][7]
-
Prohibition of Certain Activities : Eating, drinking, smoking, and applying cosmetics are strictly prohibited in areas where this compound is handled.[5][6][7][8]
-
Personnel Restrictions : Pregnant or breastfeeding women should not handle this product due to its potential to damage a fetus or harm a breast-fed child.[6][8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is based on the task being performed. Personnel must be trained in the correct procedures for donning and doffing PPE to prevent contamination.
| Task | Required Personal Protective Equipment | NIOSH/OSHA Guidance |
| Handling Intact Capsules | • Single pair of chemotherapy-tested gloves | Wear gloves at all times when handling containers.[9] |
| Compounding/Handling Compromised Capsules | • Double pair of chemotherapy-tested gloves• Disposable, low-permeability gown• Eye protection (goggles)• Face shield (if splash risk exists)• N95 Respirator | Double gloving, gowns, and eye protection are required for handling hazardous drugs.[10][11] A respirator is essential if there is a risk of aerosolization.[10][12] |
| Spill Cleanup | • Double pair of chemotherapy-tested gloves• Disposable, low-permeability gown• Eye protection (goggles)• Face shield• N95 Respirator | Full PPE is required for cleaning spills of hazardous drugs to prevent exposure to dust or aerosols.[10][12] |
| Waste Disposal | • Double pair of chemotherapy-tested gloves• Disposable gown | Wear two pairs of gloves and a protective gown when disposing of hazardous drug waste.[11] |
Operational and Disposal Plans
Experimental Protocol: Safe Handling of this compound Capsules
-
Preparation :
-
Handling Procedure :
-
Post-Handling :
Spill Management Protocol
-
Immediate Actions :
-
Alert others in the area and restrict access to the spill zone.
-
If not already wearing it, don the full PPE required for spill cleanup.
-
-
Cleanup :
-
Small Spills (Powder) : Gently cover the spill with damp absorbent pads to avoid raising dust. Pick up the material with suitable tools and place it into a labeled hazardous waste container.[8]
-
Large Spills : Stop the flow of material if it is safe to do so. Sweep or shovel the material into a suitable, sealed container for disposal.[8]
-
Clean the spill area thoroughly, starting from the outer edge and working inward. After the initial cleaning, decontaminate the surface with an appropriate agent.
-
-
Disposal :
-
All materials used for spill cleanup, including contaminated PPE, must be placed in a sealed, clearly labeled hazardous waste container.[8]
-
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Used PPE and Consumables : All gloves, gowns, wipes, and other disposable items used during handling must be placed in a designated hazardous waste container immediately after use.[11]
-
Unused or Waste this compound : Dispose of any unused or waste product in sealed containers at a licensed waste disposal site.[8]
-
Empty Containers : Empty containers and liners may retain product residue and must be disposed of as hazardous waste in accordance with all applicable regulations.[8]
Emergency First Aid Measures
In case of accidental exposure, follow these immediate first aid procedures.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[5][6] Seek medical attention if irritation develops.[8] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[5][6] Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[5][6] |
| Ingestion | Fatal if swallowed. [8] Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6] |
Visual Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. ninlaro.com [ninlaro.com]
- 2. Dosing and Administration for the NINLARO® (this compound) Regimen [ninlarohcp.com]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ubpbio.com [ubpbio.com]
- 8. oncologymedinfo.com [oncologymedinfo.com]
- 9. whca.org [whca.org]
- 10. pogo.ca [pogo.ca]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. drugs.com [drugs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
